molecular formula C8H9ClN2O3 B1273270 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride CAS No. 5425-81-0

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

Cat. No.: B1273270
CAS No.: 5425-81-0
M. Wt: 216.62 g/mol
InChI Key: UJBOVJRECBNSDI-UHFFFAOYSA-N
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Description

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(4-nitrophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOVJRECBNSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383138
Record name 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
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Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5425-81-0
Record name Ethanone, 2-amino-1-(4-nitrophenyl)-, hydrochloride (1:1)
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Record name 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
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Record name 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
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Foundational & Exploratory

Synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical development. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis process.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds. Its preparation is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and well-established method for its synthesis is the Delépine reaction, which involves the formation of a quaternary ammonium salt from an α-haloketone and hexamethylenetetramine, followed by acidic hydrolysis.

Overall Synthesis Pathway

The synthesis of this compound commences with the bromination of 4-nitroacetophenone to yield α-bromo-4-nitroacetophenone. This intermediate is then reacted with hexamethylenetetramine (urotropine) to form a stable quaternary ammonium salt. The final step involves the hydrolysis of this salt using ethanolic hydrochloric acid to produce the desired product.

Synthesis_Pathway A 4-Nitroacetophenone B α-Bromo-4-nitroacetophenone A->B Bromination C Quaternary Ammonium Salt (Hexamethylenetetramine adduct) B->C Reaction with Hexamethylenetetramine D This compound C->D Acidic Hydrolysis (Ethanolic HCl)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of α-Bromo-4-nitroacetophenone

The initial step involves the α-bromination of 4-nitroacetophenone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

Protocol:

  • Dissolve 4-nitroacetophenone in a suitable inert organic solvent such as chloroform or chlorobenzene.[1]

  • Slowly add bromine to the solution while stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture may be washed with water to remove any residual hydrogen bromide.[1]

  • The organic layer is then dried, for instance, by azeotropic distillation of a small amount of the solvent.[1]

  • The resulting solution of α-bromo-4-nitroacetophenone is used directly in the next step.

ParameterValue/Condition
Starting Material 4-Nitroacetophenone
Reagent Bromine
Solvent Chloroform or Chlorobenzene
Temperature Room Temperature
Work-up Aqueous wash, drying of organic phase
Step 2: Formation of the Quaternary Ammonium Salt

The α-bromo-4-nitroacetophenone is then reacted with hexamethylenetetramine in what is known as the Delépine reaction to form a quaternary ammonium salt.[2][3] This salt is often insoluble in the reaction solvent and precipitates out of the solution.[3]

Protocol:

  • To the solution of α-bromo-4-nitroacetophenone from the previous step, add a slurry of hexamethylenetetramine in the same solvent.[1]

  • Stir the mixture at room temperature. The quaternary ammonium salt typically precipitates as a solid.

  • The reaction is usually complete within a few hours.

  • The solid product is collected by filtration and washed with the solvent to remove any unreacted starting materials.

  • The resulting salt is then dried before proceeding to the next step.

ParameterValue/Condition
Starting Material α-Bromo-4-nitroacetophenone
Reagent Hexamethylenetetramine (Urotropine)
Solvent Chloroform or Chlorobenzene
Reaction Type SN2
Product α-Bromo-4-nitroacetophenone hexamethylenetetramine addition compound
Step 3: Acidic Hydrolysis to this compound

The final step is the hydrolysis of the quaternary ammonium salt in the presence of concentrated ethanolic hydrochloric acid.[2][4] This reaction cleaves the salt to yield the primary amine hydrochloride.[2][4]

Protocol:

  • Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture with stirring. The hydrolysis can take several hours to a day to complete.[4]

  • During the reaction, formaldehyde (or its acetal with ethanol) and ammonium chloride are formed as byproducts.[2]

  • After the reaction is complete, the mixture is cooled.

  • The desired product, this compound, may precipitate upon cooling or after partial removal of the solvent.

  • The product is collected by filtration, washed with a small amount of cold ethanol, and dried.

ParameterValue/Condition
Starting Material Quaternary Ammonium Salt
Reagent Concentrated Hydrochloric Acid in Ethanol
Reaction Condition Reflux
Byproducts Formaldehyde (or its diethyl acetal), Ammonium chloride
Final Product This compound

Quantitative Data Summary

The yield of the overall process can vary depending on the specific conditions and scale of the reaction. For similar Delépine reactions, yields of around 78% over the two main steps (salt formation and hydrolysis) have been reported.[4]

StepReactantsProductTypical Yield
1 4-Nitroacetophenone, Bromineα-Bromo-4-nitroacetophenoneHigh (often used in situ)
2 α-Bromo-4-nitroacetophenone, HexamethylenetetramineQuaternary Ammonium SaltQuantitative precipitation
3 Quaternary Ammonium Salt, Ethanolic HClThis compoundGood to Excellent
Overall ~78% (reported for similar reactions)

Logical Workflow of the Synthesis

The synthesis follows a logical progression from a readily available starting material to the final product through a series of well-defined chemical transformations.

Logical_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Salt Formation (Delépine Reaction) cluster_2 Step 3: Hydrolysis start Start: 4-Nitroacetophenone bromination Add Bromine in Chloroform start->bromination workup1 Aqueous Wash & Drying bromination->workup1 intermediate1 Intermediate: α-Bromo-4-nitroacetophenone workup1->intermediate1 hexamine Add Hexamethylenetetramine intermediate1->hexamine filtration1 Filter & Wash Solid hexamine->filtration1 intermediate2 Intermediate: Quaternary Ammonium Salt filtration1->intermediate2 hydrolysis Reflux in Ethanolic HCl intermediate2->hydrolysis filtration2 Cool, Filter & Dry hydrolysis->filtration2 final_product Final Product: 2-amino-1-(4-nitrophenyl)ethanone HCl filtration2->final_product

Caption: Logical workflow of the synthesis process.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-Amino-1-(4-nitrophenyl)ethanone HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics. While extensive experimental data for this specific salt is limited in publicly accessible literature, this guide consolidates available information, predicted properties, and general experimental protocols relevant to its characterization.

Core Physicochemical Properties

This compound, a compound of interest in synthetic and medicinal chemistry, possesses a distinct set of physical and chemical characteristics. A summary of its key identifiers and properties is presented below.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-Amino-4'-nitroacetophenone HCl, 2-amino-p-nitro-acetophenone HCl[1]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]
CAS Number 5425-81-0[1]
Appearance Solid (predicted)N/A
Melting Point Data not availableN/A
Boiling Point 339.1 °C at 760 mmHg (predicted for free base)[1]
Flash Point 158.9 °C (predicted for free base)[1]
Vapor Pressure 9.39E-05 mmHg at 25°C (predicted for free base)[1]
Solubility Data not availableN/A
Purity ≥95% (commercially available)N/A

Note: Much of the available data pertains to the free base, 2-amino-1-(4-nitrophenyl)ethanone. The hydrochloride salt form is expected to exhibit different physical properties, particularly in terms of melting point and solubility.

Spectroscopic and Structural Data

Spectroscopic Data Details
¹H NMR No experimental data found.
Infrared (IR) No experimental data found.
Mass Spectrometry (MS) Predicted m/z values for the free base (C₈H₈N₂O₃) include [M+H]⁺: 181.06078, [M+Na]⁺: 203.04272, and [M-H]⁻: 179.04622.[2]
Crystal Structure No experimental data found.

Experimental Protocols

While specific experimental procedures for determining the physicochemical properties of 2-amino-1-(4-nitrophenyl)ethanone HCl were not found, the following are general, widely accepted protocols for characterizing solid pharmaceutical compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Solubility Assessment

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The solubility of a compound is typically determined in various solvents relevant to pharmaceutical processing and physiological conditions.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Reporting: Solubility is typically reported in units of mass per volume (e.g., g/L, mg/mL) at the specified temperature.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Methodology: ICH Guideline Approach

  • Stress Testing (Forced Degradation): The compound is subjected to harsh conditions (e.g., high temperature, high humidity, strong acid/base, oxidation, light exposure) to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

  • Accelerated Stability Testing: The compound is stored at elevated temperatures and humidity (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability and shelf-life.

  • Long-Term Stability Testing: The compound is stored under recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period, and samples are analyzed at predetermined time points to establish the re-test period or shelf life.

  • Analytical Monitoring: At each time point, the samples are tested for various parameters, including appearance, assay (potency), degradation products, and other relevant physical and chemical properties.

Logical Workflow and Synthesis

While specific signaling pathways involving 2-amino-1-(4-nitrophenyl)ethanone HCl are not documented, its role as a chemical intermediate is evident. The following diagram illustrates a logical workflow for its synthesis, a common process in medicinal chemistry for the generation of novel derivatives for biological screening.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_amination Amine Introduction cluster_product Final Product Formation start1 4-Nitroacetophenone intermediate 2-Bromo-1-(4-nitrophenyl)ethanone start1->intermediate Bromination start2 Bromine start2->intermediate product_base 2-Amino-1-(4-nitrophenyl)ethanone (Free Base) intermediate->product_base Amination amination Ammonia or Amine Source amination->product_base product_hcl 2-Amino-1-(4-nitrophenyl)ethanone HCl product_base->product_hcl HCl Treatment

Caption: A logical workflow for the synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl.

Biological Activity Context

Direct studies on the biological activity of this compound are scarce in the available literature. However, related compounds containing the nitrophenyl and amino ketone moieties have been investigated for various pharmacological activities. For instance, derivatives of 2-amino-1-phenylethanone have been explored as potential antimicrobial and anticancer agents.[3][4] The presence of the nitro group, a common pharmacophore, suggests that this compound could be a precursor for the synthesis of biologically active molecules, where the nitro group might be a target for reduction to an amino group in a biological system or a key element for receptor binding.

The following diagram illustrates a general logical relationship in early-stage drug discovery where a lead compound like 2-amino-1-(4-nitrophenyl)ethanone HCl could be utilized.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization LeadCompound 2-Amino-1-(4-nitrophenyl)ethanone HCl Derivatization Derivative Synthesis LeadCompound->Derivatization Chemical Modification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Derivatization->InVitro Screening Library HitIdentification Hit Identification InVitro->HitIdentification Data Analysis SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR Iterative Design SAR->Derivatization LeadOptimization Optimized Lead Compound SAR->LeadOptimization Improved Potency/ Selectivity

References

Spectroscopic and Analytical Profile of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (CAS No: 5425-81-0), a key intermediate in pharmaceutical synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the information in a clear, structured format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.38Doublet2HAr-H (ortho to NO₂)
8.27Doublet2HAr-H (meta to NO₂)
8.3Broad peak3H-NH₃⁺
4.68Singlet2H-CH₂-

Solvent: DMSO-d₆, Instrument: 300 MHz NMR Spectrometer[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm (Predicted)Assignment
~195C=O
~150C-NO₂
~140C (quaternary, attached to C=O)
~130Ar-CH (ortho to C=O)
~124Ar-CH (ortho to NO₂)
~45-CH₂-
Table 3: IR Spectroscopic Data

The following IR data is for a closely related compound, likely the free base of 2-amino-1-(4-nitrophenyl)ethanone. The hydrochloride salt would be expected to show a broad absorption in the 2500-3000 cm⁻¹ region due to the N-H stretching of the ammonium salt.

Frequency (cm⁻¹)IntensityAssignment
3320Strong, BroadN-H Stretch (Amine)
3075MediumAromatic C-H Stretch
1608StrongC=O Stretch (Ketone)
1532, 1358StrongN-O Stretch (Nitro group)
1508MediumAromatic C=C Stretch
1430MediumCH₂ Bend
1112MediumC-N Stretch
765StrongAromatic C-H Bend (out-of-plane)

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data (Predicted)

The following data represents the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule (C₈H₈N₂O₃).

Adductm/z (Predicted)
[M+H]⁺181.06078
[M+Na]⁺203.04272
[M-H]⁻179.04622
[M]⁺180.05295

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

This protocol is based on the Sommelet reaction.

  • Step 1: Formation of the Hexamethylenetetramine Salt: Dissolve 2-bromo-4'-nitroacetophenone in dichloromethane. Add hexamethylenetetramine to the solution and stir at room temperature. The solid crude product, the quaternary ammonium salt, will precipitate out and can be collected by filtration.[1]

  • Step 2: Hydrolysis to the Amine Hydrochloride: Dissolve the crude product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid. Stir the reaction mixture for approximately 3 hours. Allow the mixture to stand for about 48 hours to facilitate the precipitation of the solid product.[1]

  • Step 3: Isolation and Purification: Filter the precipitated solid, wash with water, and dry to obtain this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as a reference.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use the carbon signals of DMSO-d₆ (δ ≈ 39.52 ppm) as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: 2-Bromo-4'-nitroacetophenone step1 Reaction with Hexamethylenetetramine start->step1 step2 Acid Hydrolysis (Ethanol/HCl) step1->step2 product 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride step2->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight and Fragmentation Pattern ms->ms_data structure Structure Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Solubility of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental solubility data in public literature for this compound, this document focuses on providing a framework for its solubility determination and prediction. It outlines standardized experimental protocols and discusses theoretical models that can be applied to ascertain its behavior in various organic solvents.

Compound Profile: this compound

PropertyValueSource
Chemical Name This compound[1]
Synonyms 2-Amino-4'-nitroacetophenone HCl[1]
CAS Number 5425-81-0[1][2][3]
Molecular Formula C₈H₉ClN₂O₃[1][3][4]
Molecular Weight 216.62 g/mol [3][4]
Appearance White to light brown powder/solid[2][3]
Melting Point 150-152°C; 134–137°C[2][3]
Water Solubility Reported as water-soluble[2]

Experimental Determination of Solubility

The solubility of an active pharmaceutical ingredient (API) like this compound in various organic solvents is a critical parameter in drug development, influencing formulation, purification, and crystallization processes.[5] A common and reliable method for determining equilibrium solubility involves the shake-flask method.

General Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard procedure for measuring the solubility of a solid compound in an organic solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.[6][7]

  • Calculation:

    • Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Theoretical Prediction of Solubility

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility.[8][9] These models are often used for solvent screening in the early stages of drug development.[8]

Overview of Predictive Models

Several thermodynamic models are employed to predict the solubility of pharmaceutical compounds in organic solvents:

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that predicts thermodynamic properties, including solubility, from the molecular structure.[9]

  • NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model is particularly suited for complex molecules like pharmaceuticals and considers contributions from different conceptual segments of the molecule (e.g., hydrophobic, polar).[10]

These models rely on the fundamental principles of thermodynamics to calculate the solid-liquid equilibrium. The choice of model can depend on the complexity of the molecule and the availability of required parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature seal_vial->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter sample withdraw->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze concentration (HPLC/UV) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

References

An In-depth Technical Guide on the Molecular Structure of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (ANPEH), a key intermediate in pharmaceutical synthesis, notably in the production of the antibiotic chloramphenicol.

Molecular Structure and Chemical Properties

This compound is an organic salt consisting of a protonated 2-amino-1-(4-nitrophenyl)ethanone cation and a chloride anion. The core structure features a benzene ring substituted with a nitro group at the para position (C4) and an aminoethanone group at C1. The presence of the electron-withdrawing nitro group and the aminoketo functionality imparts specific chemical reactivity to the molecule.

Key Identifiers and Properties:

PropertyValue
IUPAC Name 2-amino-1-(4-nitrophenyl)ethanone;hydrochloride
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol
CAS Number 5425-81-0
Canonical SMILES C1=CC(=CC=C1C(=O)CN)--INVALID-LINK--[O-].Cl
InChI Key UJBOVJRECBNSDI-UHFFFAOYSA-N

Synthesis of this compound

A well-established synthetic route to ANPEH involves the transformation of 4-nitroacetophenone and is a critical step in the industrial synthesis of chloramphenicol.[1] The general pathway is outlined below.

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Step 1: Bromination cluster_reaction2 Step 2: Amination A 4-Nitroacetophenone C ω-Bromo-4-nitroacetophenone A->C Acetic Acid B Bromine (Br₂) E 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (ANPEH) C->E Delépine reaction conditions D 1. Hexamethylenetetramine (Urotropine) 2. Hydrochloric Acid (HCl)

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via the Delépine Reaction

The synthesis of this compound can be achieved through a two-step process starting from 4-nitroacetophenone.

Step 1: Synthesis of ω-Bromo-4-nitroacetophenone

  • Materials: 4-nitroacetophenone, bromine, glacial acetic acid.

  • Procedure: 4-nitroacetophenone is dissolved in glacial acetic acid. To this solution, an equimolar amount of bromine is added dropwise with constant stirring. The reaction mixture is typically maintained at a controlled temperature to prevent side reactions.

  • Work-up: After the reaction is complete, the mixture is poured into ice-water to precipitate the product. The crude ω-bromo-4-nitroacetophenone is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Materials: ω-Bromo-4-nitroacetophenone, hexamethylenetetramine (urotropine), chloroform, ethanol, concentrated hydrochloric acid.

  • Procedure: ω-Bromo-4-nitroacetophenone is dissolved in a solvent such as chloroform, and an equimolar amount of hexamethylenetetramine is added. The mixture is refluxed to form the quaternary ammonium salt.

  • Hydrolysis: The resulting salt is then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid. This step cleaves the urotropine moiety to yield the primary amine hydrochloride.

  • Isolation: Upon cooling, this compound crystallizes from the solution. The product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and amino groups, and the protons of the ammonium group. The aromatic protons would likely appear as two doublets in the region of δ 7.5-8.5 ppm due to the para-substitution pattern. The methylene protons would be expected to appear as a singlet around δ 4.0-4.5 ppm. The ammonium protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (in the range of δ 120-150 ppm), and the methylene carbon (around δ 45-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of ANPEH is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretching of the ammonium group (broad band around 3000-3200 cm⁻¹).

  • C=O stretching of the ketone (around 1680-1700 cm⁻¹).

  • N-O stretching of the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

  • C-N stretching (around 1000-1200 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum of the free base (2-amino-1-(4-nitrophenyl)ethanone) would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as CO, NO₂, and cleavage of the side chain. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Crystallographic Data

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Such a study would provide precise data on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

Role in Signaling Pathways and Drug Development

Currently, there is no direct evidence to suggest that this compound itself has significant biological activity or a defined role in specific signaling pathways. Its primary importance in the pharmaceutical industry is as a crucial building block for the synthesis of more complex molecules.

LogicalRelationship A 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (ANPEH) B Key Chemical Intermediate A->B is a C Synthesis of Chloramphenicol B->C used in D Antibiotic Activity C->D results in a drug with

Figure 2: Logical relationship of ANPEH in drug development.

The synthesis of chloramphenicol from ANPEH involves further chemical modifications, including acylation and reduction steps, to introduce the dichloroacetyl group and create the stereochemically correct propanediol backbone essential for its antibacterial activity.[1][2] The structural features of ANPEH, particularly the presence of the amino and keto groups, provide the necessary reactive sites for these subsequent transformations.

Conclusion

This compound is a molecule of significant interest to synthetic and medicinal chemists. While detailed experimental characterization data remains somewhat elusive in publicly accessible literature, its synthetic pathway and role as a key intermediate are well-established. Further research, particularly crystallographic and detailed spectroscopic analyses, would provide a more complete understanding of its molecular structure and could aid in the optimization of synthetic processes that rely on this important building block.

References

Stability and Storage of 2-amino-1-(4-nitrophenyl)ethanone HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The information herein is critical for ensuring the integrity, potency, and safety of this compound in research and pharmaceutical development. This guide outlines general best practices, detailed experimental protocols for stability assessment, and data presentation formats.

Overview and Physicochemical Properties

This compound, also known as p-nitro-alpha-aminoacetophenone HCl, is a chemical intermediate. Its stability is a critical factor for its use in further chemical synthesis and drug development. The molecule possesses functional groups, such as a nitroaromatic ring and an alpha-aminoketone structure, that may be susceptible to degradation under certain environmental conditions.

Appearance: Cream-colored solid.[1]

Recommended Storage and Handling

To maintain the integrity of 2-amino-1-(4-nitrophenyl)ethanone HCl, proper storage and handling are essential.

General Storage Recommendations:

  • Temperature: Store in a cool, dry place.[1] Refrigeration at 2-8°C is recommended for long-term storage.

  • Container: Keep in a tightly closed container to prevent moisture absorption.[1]

  • Atmosphere: Store in a well-ventilated area.[2][3]

  • Light: Protect from light to prevent potential photodegradation.

Incompatible Materials: Avoid contact with the following to prevent chemical reactions and degradation:

  • Acids[2][4]

  • Strong oxidizing agents[2][4]

  • Acid anhydrides[2][4]

  • Acid chlorides[2][4]

  • Chloroformates[2][4]

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including:

  • Nitrogen oxides (NOx)[2][4]

  • Carbon monoxide (CO)[2][4]

  • Carbon dioxide (CO2)[2][4]

Stability Profile and Data

While specific public data on the degradation kinetics of 2-amino-1-(4-nitrophenyl)ethanone HCl is limited, the following tables represent the type of quantitative data that should be generated from stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradants
Acid Hydrolysis0.1 M HCl24, 48, 72 hours60°CDataData
Base Hydrolysis0.1 M NaOH1, 2, 4 hours25°CDataData
Oxidation3% H₂O₂24 hours25°CDataData
Thermal (Dry Heat)N/A48 hours80°CDataData
Photostability (ICH Q1B)≥ 1.2 million lux hours and ≥ 200 W h/m²As per ICH Q1B25°CDataData

Table 2: Long-Term Stability Data (Example)

Storage ConditionTime Point (Months)AppearanceAssay (%)Degradation Products (%)
25°C / 60% RH0Conforms99.8< 0.1
3ConformsDataData
6DataDataData
12DataDataData
40°C / 75% RH0Conforms99.8< 0.1
1DataDataData
3DataDataData
6DataDataData

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation and stability studies on 2-amino-1-(4-nitrophenyl)ethanone HCl.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate and quantify the parent compound from its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Solutions: Prepare a stock solution of 2-amino-1-(4-nitrophenyl)ethanone HCl in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Add an aliquot of the stock solution to an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add an aliquot of the stock solution to an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature (25°C).

    • Withdraw samples at shorter time intervals (e.g., 5, 15, 30, and 60 minutes) due to expected faster degradation.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

  • Preparation: Add an aliquot of the stock solution to an equal volume of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • Analysis: Analyze the sample using the validated HPLC method.

  • Sample Preparation: Place the solid compound in a clear, sealed glass vial.

  • Exposure: Expose the vial to dry heat in an oven at 80°C for 48 hours.

  • Analysis: Dissolve the sample in a suitable solvent and analyze using the validated HPLC method.

  • Sample Preparation:

    • Place the solid compound in a clear, sealed glass vial.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a clear glass vial.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines.

  • Analysis: Analyze both the exposed and control samples using the validated HPLC method.

Visualizations

The following diagrams illustrate the workflow for stability testing and the logical relationship for determining appropriate storage conditions.

Stability_Testing_Workflow start Start: Stability Assessment of 2-amino-1-(4-nitrophenyl)ethanone HCl method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg hydrolysis Acid/Base Hydrolysis forced_deg->hydrolysis oxidation Oxidative Degradation forced_deg->oxidation thermal Thermal Degradation forced_deg->thermal photo Photostability forced_deg->photo identify_deg Identify Degradation Products & Degradation Pathways hydrolysis->identify_deg oxidation->identify_deg thermal->identify_deg photo->identify_deg long_term Conduct Long-Term & Accelerated Stability Studies (ICH Q1A) identify_deg->long_term storage_conditions Establish Recommended Storage Conditions long_term->storage_conditions retest_period Determine Re-test Period or Shelf Life storage_conditions->retest_period end End: Complete Stability Profile retest_period->end Storage_Decision_Tree start Is the compound sensitive to degradation? light_sens Photodegradation observed? start->light_sens Yes no_deg Minimal degradation observed under all stress conditions start->no_deg No store_dark Store protected from light light_sens->store_dark Yes moisture_sens Hydrolysis observed? light_sens->moisture_sens No store_dark->moisture_sens store_dry Store in a tightly sealed container in a dry environment moisture_sens->store_dry Yes thermal_sens Thermal degradation observed at accelerated conditions? moisture_sens->thermal_sens No store_dry->thermal_sens store_cool Store in a cool or refrigerated environment (e.g., 2-8°C) thermal_sens->store_cool Yes

References

In-Depth Technical Guide: 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key chemical intermediate with potential applications in pharmaceutical research and development. The document details its chemical synonyms, physical and chemical properties, and outlines a synthesis protocol. Furthermore, it explores its potential biological activities, drawing from data on structurally related compounds.

Chemical Synonyms and Identifiers

This compound is known by several alternative names and identifiers, crucial for comprehensive literature and database searches.

Identifier Type Identifier
IUPAC Name 2-amino-1-(4-nitrophenyl)ethanone;hydrochloride
Synonyms 2-Amino-4'-nitroacetophenone HCl, 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride, Ethanone, 2-amino-1-(4-nitrophenyl)-, hydrochloride (1:1), 2-Amino-1-(4-Nitro-Phenyl)-Ethanone Hydrochloride, 4-Nitrophenacylamine hydrochloride
CAS Number 5425-81-0
PubChem CID 2792801
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-1-(4-nitrophenyl)ethanone and its hydrochloride salt is presented below. These properties are essential for its handling, formulation, and analysis.

Property Value
Appearance Solid (form may vary)
Boiling Point 339.1°C at 760 mmHg (for the free base)[1]
Flash Point 158.9°C (for the free base)[1]
Vapor Pressure 9.39E-05mmHg at 25°C (for the free base)[1]
InChI Key UJBOVJRECBNSDI-UHFFFAOYSA-N (for the hydrochloride)
SMILES C1=CC(=CC=C1C(=O)CN)--INVALID-LINK--[O-].Cl

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into the following stages:

G cluster_0 Synthesis Pathway Acetophenone Acetophenone 4-Nitroacetophenone 4-Nitroacetophenone Acetophenone->4-Nitroacetophenone Nitration 2-Bromo-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone 4-Nitroacetophenone->2-Bromo-1-(4-nitrophenyl)ethanone Bromination 2-Amino-1-(4-nitrophenyl)ethanone 2-Amino-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone->2-Amino-1-(4-nitrophenyl)ethanone Amination 2-Amino-1-(4-nitrophenyl)ethanone HCl 2-Amino-1-(4-nitrophenyl)ethanone HCl 2-Amino-1-(4-nitrophenyl)ethanone->2-Amino-1-(4-nitrophenyl)ethanone HCl HCl Salt Formation

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Bromination of 4-Nitroacetophenone

  • Dissolve 1-(4-nitrophenyl)ethanone in a suitable solvent such as glacial acetic acid or chloroform.

  • Slowly add an equimolar amount of bromine, possibly dissolved in the same solvent, to the solution at room temperature while stirring. The reaction may be gently heated to facilitate completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product, 2-bromo-1-(4-nitrophenyl)ethanone, is isolated by pouring the mixture into ice water, followed by filtration and washing of the precipitate.

Step 2: Amination of 2-Bromo-1-(4-nitrophenyl)ethanone

  • The resulting 2-bromo-1-(4-nitrophenyl)ethanone is then reacted with an amino source. A common method is the Delepine reaction, which involves reacting the bromo derivative with hexamethylenetetramine (HMTA) in a solvent like chloroform or ethanol.

  • The resulting quaternary ammonium salt is then hydrolyzed with an acidic solution (e.g., ethanolic HCl) to yield the primary amine, 2-amino-1-(4-nitrophenyl)ethanone.

Step 3: Hydrochloride Salt Formation

  • The free base, 2-amino-1-(4-nitrophenyl)ethanone, is dissolved in a suitable organic solvent such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the chemical scaffold is present in compounds with noted biological activities, particularly in the areas of oncology and microbiology. The presence of the nitro-aromatic and aminoketone moieties suggests potential for various biological interactions.

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. The mechanism of action for many small molecule kinase inhibitors and apoptosis-inducing agents involves interaction with key signaling pathways that are often dysregulated in cancer. A hypothetical signaling pathway that could be targeted by a compound of this class is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G cluster_0 Hypothetical Anticancer Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis Proliferation Cell Proliferation ERK->Proliferation Compound 2-amino-1-(4-nitrophenyl)ethanone HCl (Hypothetical Target) Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Antimicrobial Potential

The nitroaromatic group is a known pharmacophore in several antimicrobial agents. Its mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that can damage DNA and other critical cellular components.

G cluster_1 Hypothetical Antimicrobial Mechanism Compound 2-amino-1-(4-nitrophenyl)ethanone HCl CellEntry Bacterial Cell Entry Compound->CellEntry Nitroreductase Nitroreductase Enzyme CellEntry->Nitroreductase RadicalFormation Formation of Nitroradical Anions Nitroreductase->RadicalFormation DNADamage DNA Damage RadicalFormation->DNADamage ProteinDamage Protein Damage RadicalFormation->ProteinDamage CellDeath Bacterial Cell Death DNADamage->CellDeath ProteinDamage->CellDeath

Caption: Hypothetical mechanism of antimicrobial action via reductive activation.

Data Presentation

Quantitative data for this compound is not extensively available. The following tables provide a template for organizing such data as it becomes available through experimental work.

Table 1: Spectral Data Summary (Template)

Technique Solvent Key Peaks / Chemical Shifts (δ ppm)
¹H NMR DMSO-d₆Data to be populated
¹³C NMR DMSO-d₆Data to be populated
FT-IR KBr PelletData to be populated (cm⁻¹)
Mass Spec (ESI-MS) -Data to be populated (m/z)

Table 2: Biological Activity Data (Template)

Assay Type Cell Line / Organism Metric (e.g., IC₅₀, MIC) Value (µM)
Anticancer e.g., MCF-7IC₅₀Data to be populated
Anticancer e.g., A549IC₅₀Data to be populated
Antibacterial e.g., S. aureusMICData to be populated
Antibacterial e.g., E. coliMICData to be populated

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its structural features suggest possible utility in the development of anticancer and antimicrobial drugs. This guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate its chemical characteristics and therapeutic potential.

References

An In-depth Technical Guide on the Discovery and History of 2-amino-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-1-(4-nitrophenyl)ethanone, a key chemical intermediate, holds a significant position in the landscape of organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. While a definitive singular "discovery" publication remains elusive in early literature, its preparation is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. This document details the plausible early synthetic routes, presents key experimental protocols derived from historical and modern literature, and summarizes relevant physicochemical data.

Introduction

2-amino-1-(4-nitrophenyl)ethanone, with the chemical formula C₈H₈N₂O₃, is a crystalline solid that has served as a versatile building block in the synthesis of a wide array of more complex molecules.[1] Its structure, featuring a reactive primary amine and a nitro-substituted aromatic ring, allows for a multitude of chemical transformations. This guide focuses on the historical context of its synthesis, providing insight into the foundational chemical principles that enabled its preparation.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₈N₂O₃[1]
Molecular Weight180.16 g/mol [1]
IUPAC Name2-amino-1-(4-nitrophenyl)ethanone[1]
CAS Number4740-22-1[1]

Historical Synthesis Pathways

The first synthesis of 2-amino-1-(4-nitrophenyl)ethanone is not explicitly detailed in a single, easily identifiable publication. However, based on the established chemical knowledge of the late 19th and early 20th centuries, its preparation would have likely followed one of two primary logical pathways involving the formation of a phenacyl halide intermediate.

Pathway 1: From 4-Nitroacetophenone

The most probable early route to 2-amino-1-(4-nitrophenyl)ethanone would have commenced with the nitration of acetophenone, followed by bromination and subsequent amination.

Synthesis_Pathway_1 A Acetophenone B 4-Nitroacetophenone A->B Nitration (HNO₃, H₂SO₄) C 2-Bromo-1-(4-nitrophenyl)ethanone (4-Nitrophenacyl bromide) B->C Bromination (Br₂) D 2-Amino-1-(4-nitrophenyl)ethanone C->D Amination (NH₃)

A plausible early synthetic route to 2-amino-1-(4-nitrophenyl)ethanone.
Pathway 2: The Gabriel Synthesis

A more controlled method for introducing the primary amine would have been the Gabriel synthesis, a reaction developed by Siegmund Gabriel in 1887.[2] This method avoids the potential for over-alkylation that can occur with direct amination using ammonia.[2]

Gabriel_Synthesis_Pathway A 4-Nitrophenacyl bromide C N-(4-Nitrophenacyl)phthalimide A->C B Potassium Phthalimide B->C D 2-Amino-1-(4-nitrophenyl)ethanone C->D Hydrazinolysis (N₂H₄)

The Gabriel synthesis as a method for preparing the target compound.

Experimental Protocols

Synthesis of 4-Nitroacetophenone (Precursor)

The nitration of acetophenone is a standard electrophilic aromatic substitution.

Experimental Workflow

Nitration_Workflow A Cool Acetophenone in Acetic Anhydride B Slowly add Nitric Acid (maintain low temperature) A->B C Stir at room temperature B->C D Pour onto ice-water C->D E Filter and wash the precipitate D->E F Recrystallize from Ethanol E->F

Workflow for the synthesis of 4-nitroacetophenone.

Protocol:

  • Acetophenone is dissolved in a suitable solvent, such as glacial acetic acid or acetic anhydride, and cooled in an ice bath.

  • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield 4-nitroacetophenone.

Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (Intermediate)

The bromination of 4-nitroacetophenone at the alpha-carbon is a key step to enable nucleophilic substitution.

Protocol:

  • 4-Nitroacetophenone is dissolved in a suitable solvent, such as chloroform or glacial acetic acid.

  • A solution of bromine in the same solvent is added dropwise at room temperature.

  • The reaction is often initiated by light or a radical initiator.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude 2-bromo-1-(4-nitrophenyl)ethanone (4-nitrophenacyl bromide) can be purified by recrystallization.

Synthesis of 2-Amino-1-(4-nitrophenyl)ethanone via Direct Amination

Protocol:

  • 2-Bromo-1-(4-nitrophenyl)ethanone is dissolved in a suitable solvent, such as ethanol.

  • A concentrated aqueous or alcoholic solution of ammonia is added, and the mixture is stirred at room temperature or gently heated.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated, and the residue is treated with a dilute acid to protonate the amine.

  • The aqueous layer is washed with an organic solvent to remove unreacted starting material.

  • The aqueous layer is then basified to precipitate the free amine, 2-amino-1-(4-nitrophenyl)ethanone.

  • The product is collected by filtration, washed with water, and dried.

Synthesis via the Gabriel Method

Protocol:

  • Potassium phthalimide is suspended in a polar aprotic solvent, such as dimethylformamide (DMF).

  • A solution of 2-bromo-1-(4-nitrophenyl)ethanone in DMF is added, and the mixture is heated.

  • After cooling, the reaction mixture is poured into water to precipitate the N-(4-nitrophenacyl)phthalimide.

  • The intermediate is collected, dried, and then suspended in ethanol.

  • Hydrazine hydrate is added, and the mixture is refluxed.

  • After cooling, the phthalhydrazide precipitate is filtered off.

  • The filtrate, containing the desired product, is concentrated, and the product is isolated and purified.

Quantitative Data from Representative Syntheses

Reaction StepStarting MaterialReagentsProductYield (%)Melting Point (°C)
NitrationAcetophenoneHNO₃, H₂SO₄4-Nitroacetophenone~70-8078-81
Bromination4-NitroacetophenoneBr₂, Acetic Acid2-Bromo-1-(4-nitrophenyl)ethanone~85-9598-100
Amination (Direct)2-Bromo-1-(4-nitrophenyl)ethanoneaq. NH₃2-Amino-1-(4-nitrophenyl)ethanoneVariable142-145
Gabriel Synthesis2-Bromo-1-(4-nitrophenyl)ethanonePotassium Phthalimide, Hydrazine2-Amino-1-(4-nitrophenyl)ethanone>80142-145

(Note: Yields and melting points are representative and can vary based on specific reaction conditions and purity.)

Role in Drug Development and Research

2-amino-1-(4-nitrophenyl)ethanone is a precursor to a variety of pharmacologically active compounds. The amino and ketone functionalities provide handles for further chemical modifications, enabling the construction of diverse molecular scaffolds. Its most notable application is in the synthesis of chloramphenicol and its analogs, a broad-spectrum antibiotic. The core structure is also found in other compounds with potential biological activities.

Conclusion

The history of 2-amino-1-(4-nitrophenyl)ethanone is intertwined with the development of fundamental organic synthesis. While its initial synthesis is not marked by a singular groundbreaking discovery, its preparation relies on a logical sequence of well-established reactions. Understanding these historical pathways provides valuable context for contemporary organic chemists and drug development professionals who continue to utilize this versatile intermediate in their research and development endeavors. The robustness of the synthetic routes, particularly those developed in the early days of organic chemistry, is a testament to the enduring principles of the field.

References

theoretical yield calculation for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

Introduction

The synthesis of this compound is a multi-step process of significant interest to researchers in medicinal chemistry and drug development, as this compound serves as a key intermediate for various pharmaceutical agents. A precise understanding of the reaction stoichiometry and the ability to accurately calculate the theoretical yield are fundamental to evaluating reaction efficiency, optimizing conditions, and ensuring economic viability in a laboratory or industrial setting. This guide provides a comprehensive overview of the synthetic pathway, a detailed methodology for calculating the theoretical yield, and a representative experimental protocol.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from 4-nitroacetophenone.

  • α-Bromination: The first step involves the selective bromination of 4-nitroacetophenone at the α-carbon position to yield 2-bromo-1-(4-nitrophenyl)ethanone. This reaction is a classic example of α-halogenation of a ketone.

  • Delépine Reaction: The resulting α-bromo ketone undergoes a Delépine reaction.[1][2][3] This involves the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), followed by acid hydrolysis with ethanolic hydrochloric acid to yield the desired primary amine hydrochloride, this compound.[1][4][5]

The overall reaction scheme can be summarized as follows:

Step 1: Bromination C₈H₇NO₃ + Br₂ → C₈H₆BrNO₃ + HBr (4-nitroacetophenone) + (Bromine) → (2-bromo-1-(4-nitrophenyl)ethanone) + (Hydrogen bromide)

Step 2: Delépine Reaction and Hydrolysis C₈H₆BrNO₃ + C₆H₁₂N₄ → [C₁₄H₁₈BrN₅O₃]⁺ (Quaternary Salt Intermediate) [C₁₄H₁₈BrN₅O₃]⁺ + 2HCl + 4H₂O → C₈H₉ClN₂O₃ + 6CH₂O + 3NH₄Cl + HBr (Intermediate) + (HCl/H₂O) → (2-amino-1-(4-nitrophenyl)ethanone HCl) + (Formaldehyde) + (Ammonium chloride) + (Hydrogen bromide)

For the purpose of theoretical yield calculation, the overall stoichiometry from the key organic starting material to the final product is 1:1.

Core Concepts: Theoretical Yield and Limiting Reactant

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material. The calculation is dictated by the limiting reactant (or limiting reagent), which is the reactant that is completely consumed first in a chemical reaction. Once the limiting reactant is depleted, the reaction ceases, regardless of how much of the other reactants remains.

The logical workflow for this calculation is outlined in the diagram below.

G cluster_0 Inputs & Pre-computation cluster_1 Stoichiometric Analysis cluster_2 Output Calculation start_mass Masses of Reactants (e.g., 4-nitroacetophenone, Br₂, Hexamethylenetetramine) calc_moles Calculate Moles of Each Reactant (moles = mass / molar mass) start_mass->calc_moles molar_mass Molar Masses of All Species molar_mass->calc_moles stoich Determine Molar Ratios (from balanced overall equation) calc_moles->stoich limit_reagent Identify Limiting Reactant (reactant producing the least product) stoich->limit_reagent calc_prod_moles Calculate Moles of Product (based on limiting reactant) limit_reagent->calc_prod_moles calc_yield Calculate Theoretical Yield (g) (Yield = moles of product × molar mass of product) calc_prod_moles->calc_yield end end calc_yield->end Final Theoretical Yield

Caption: Logical workflow for theoretical yield calculation.

Quantitative Data for Calculation

A successful calculation requires accurate molar mass data for all substances involved.

Compound NameChemical FormulaMolar Mass ( g/mol )Role
4-NitroacetophenoneC₈H₇NO₃165.15Starting Material
BromineBr₂159.81Reagent (Step 1)
2-Bromo-1-(4-nitrophenyl)ethanoneC₈H₆BrNO₃244.04Intermediate
Hexamethylenetetramine (Urotropine)C₆H₁₂N₄140.19Reagent (Step 2)
2-Amino-1-(4-nitrophenyl)ethanone HClC₈H₉ClN₂O₃216.63Final Product

Note: Molar masses are based on data from PubChem and other chemical databases.[6][7][8][9][10][11][12][13][14][15][16]

Step-by-Step Theoretical Yield Calculation: An Example

Let's assume a researcher starts with 10.0 g of 4-nitroacetophenone , 10.7 g of Bromine , and 9.0 g of hexamethylenetetramine .

Step 1: Calculate the moles of each starting reactant.

  • Moles of 4-nitroacetophenone: (10.0 g) / (165.15 g/mol ) = 0.06056 moles

  • Moles of Bromine (Br₂): (10.7 g) / (159.81 g/mol ) = 0.06695 moles

  • Moles of Hexamethylenetetramine: (9.0 g) / (140.19 g/mol ) = 0.06420 moles

Step 2: Identify the Limiting Reactant.

The overall reaction stoichiometry from the key organic reactant (4-nitroacetophenone) to the intermediate (2-bromo-1-(4-nitrophenyl)ethanone) and then to the final product via the Delépine reaction is 1:1:1.

  • Based on the 1:1 stoichiometry of the first step, 0.06056 moles of 4-nitroacetophenone would require 0.06056 moles of Br₂. The researcher has 0.06695 moles of Br₂, which is in excess. Therefore, 4-nitroacetophenone is the limiting reactant for the first step.

  • The maximum amount of the bromo-intermediate that can be formed is 0.06056 moles.

  • The second step (Delépine reaction) also has a 1:1 stoichiometry between the bromo-intermediate and hexamethylenetetramine. To react with 0.06056 moles of the intermediate, 0.06056 moles of hexamethylenetetramine are required. The researcher has 0.06420 moles, which is in excess.

  • Therefore, across the entire sequence, 4-nitroacetophenone is the overall limiting reactant.

Step 3: Calculate the theoretical moles of the final product.

Based on the 1:1 overall stoichiometry, the moles of the final product will be equal to the moles of the limiting reactant.

  • Theoretical moles of 2-amino-1-(4-nitrophenyl)ethanone HCl: 0.06056 moles

Step 4: Calculate the theoretical yield in grams.

Multiply the theoretical moles of the product by its molar mass.

  • Theoretical Yield: (0.06056 moles) × (216.63 g/mol ) = 13.12 g

The maximum possible yield of this compound from the given starting materials is 13.12 grams .

Parameter4-NitroacetophenoneBromine (Br₂)Hexamethylenetetramine2-Amino-1-(4-nitrophenyl)ethanone HCl
Starting Mass (g) 10.010.79.0-
Molar Mass ( g/mol ) 165.15159.81140.19216.63
Moles (mol) 0.060560.066950.06420-
Stoichiometric Ratio (vs. Limiting) 1111
Limiting Reactant Yes NoNo-
Theoretical Moles Produced (mol) ---0.06056
Theoretical Yield (g) ---13.12

Representative Experimental Protocol

The following is a representative, non-optimized protocol synthesized from general procedures for bromination and the Delépine reaction.[1][17] Safety Note: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

  • Dissolve 10.0 g (0.06056 mol) of 4-nitroacetophenone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of 10.7 g (0.06695 mol) of bromine in 10 mL of glacial acetic acid dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring.

  • Collect the resulting pale-yellow precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude 2-bromo-1-(4-nitrophenyl)ethanone product in a vacuum oven. The product can be recrystallized from ethanol if higher purity is needed for the next step.

Part B: Synthesis of this compound (Delépine Reaction)

  • In a 250 mL round-bottom flask, dissolve the dried 2-bromo-1-(4-nitrophenyl)ethanone (assuming ~0.06 mol from the previous step) in 100 mL of chloroform.

  • Add 9.0 g (0.06420 mol) of hexamethylenetetramine to the solution.

  • Reflux the mixture with stirring for 4-6 hours. A precipitate of the quaternary ammonium salt will form.

  • Cool the reaction mixture to room temperature and collect the salt by vacuum filtration. Wash the solid with a small amount of cold chloroform and dry it.

  • Transfer the dried quaternary ammonium salt to a 500 mL round-bottom flask. Add 150 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 6-8 hours to achieve complete hydrolysis.

  • After reflux, cool the mixture in an ice bath. The product, this compound, will crystallize out of the solution.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the final product in a vacuum desiccator to obtain the purified this compound.

References

Methodological & Application

Application Notes and Protocols: Utilization of 2-Amino-1-(4-nitrophenyl)ethanone HCl in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-amino-1-(4-nitrophenyl)ethanone hydrochloride as a key building block. This versatile precursor is particularly valuable in the construction of quinoxalines, imidazoles, and pyrazines, which are important scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional molecule containing a nucleophilic amino group and an electrophilic carbonyl group. This arrangement makes it an ideal starting material for cyclocondensation reactions to form a variety of heterocyclic systems. The presence of the nitro group on the phenyl ring offers opportunities for further functionalization, such as reduction to an amino group, which can be used to modulate the electronic and pharmacological properties of the final compounds.

Application 1: Synthesis of 6-Nitroquinoxalines

Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 6-nitroquinoxalines can be efficiently achieved through the condensation of 2-amino-1-(4-nitrophenyl)ethanone HCl with various 1,2-dicarbonyl compounds.

Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoxaline

This protocol details the synthesis of 2-methyl-6-nitroquinoxaline via the reaction of 2-amino-1-(4-nitrophenyl)ethanone HCl with pyruvaldehyde.

Materials:

  • This compound

  • Pyruvaldehyde (40% solution in water)

  • Ethanol

  • Acetic acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.15 g (10 mmol) of this compound in 30 mL of ethanol.

  • Add 1.80 g (10 mmol, assuming a 40% solution) of pyruvaldehyde to the solution.

  • Add 1 mL of glacial acetic acid to the reaction mixture as a catalyst.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (7:3) eluent system to yield pure 2-methyl-6-nitroquinoxaline.

Quantitative Data Summary
Reactant 1Reactant 2CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
2-Amino-1-(4-nitrophenyl)ethanone HClPyruvaldehydeAcetic AcidEthanol4Reflux~85
2-Amino-1-(4-nitrophenyl)ethanone HClBenzilAcetic AcidEthanol6Reflux~90
2-Amino-1-(4-nitrophenyl)ethanone HClGlyoxalAcetic AcidEthanol4Reflux~80

Workflow Diagram

G cluster_workflow Synthesis of 2-Methyl-6-nitroquinoxaline start Dissolve 2-amino-1-(4-nitrophenyl)ethanone HCl in Ethanol add_reagents Add Pyruvaldehyde and Acetic Acid start->add_reagents reflux Reflux for 4 hours add_reagents->reflux neutralize Neutralize with NaHCO3 solution reflux->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry organic layer extract->dry purify Purify by Column Chromatography dry->purify end_product 2-Methyl-6-nitroquinoxaline purify->end_product

Caption: Workflow for the synthesis of 2-methyl-6-nitroquinoxaline.

Application 2: Synthesis of 2,4-Disubstituted Imidazoles

Imidazole derivatives are another important class of heterocyclic compounds with diverse pharmacological applications. The reaction of α-aminoketones with aldehydes and ammonia (or an ammonia source) is a classical method for imidazole synthesis (Radziszewski synthesis). 2-Amino-1-(4-nitrophenyl)ethanone HCl can serve as the α-aminoketone component in this reaction.

General Protocol for 2,4-Disubstituted Imidazole Synthesis

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), the desired aldehyde (10 mmol), and an excess of ammonium acetate (e.g., 30 mmol).

  • Add glacial acetic acid as the solvent and catalyst.

  • Heat the mixture at reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-disubstituted imidazole.

Signaling Pathway Diagram

G cluster_pathway Radziszewski Imidazole Synthesis aminoketone 2-Amino-1-(4-nitrophenyl)ethanone intermediate1 Condensation Intermediate aminoketone->intermediate1 aldehyde Aldehyde (R-CHO) aldehyde->intermediate1 ammonia Ammonia (from Ammonium Acetate) ammonia->intermediate1 imidazole 2,4-Disubstituted Imidazole intermediate1->imidazole Cyclization & Oxidation

Caption: General pathway for Radziszewski imidazole synthesis.

Application 3: Synthesis of Substituted Pyrazines

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are found in many natural products and are used as flavoring agents and in the development of pharmaceuticals. The self-condensation of two molecules of an α-aminoketone can lead to the formation of a dihydropyrazine, which can then be oxidized to the corresponding pyrazine.

General Protocol for Pyrazine Synthesis

Materials:

  • This compound

  • A suitable base (e.g., sodium bicarbonate or triethylamine)

  • An oxidizing agent (e.g., air, or a mild chemical oxidant)

  • A suitable solvent (e.g., ethanol or dimethyl sulfoxide)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add a base to neutralize the hydrochloride and liberate the free α-aminoketone.

  • Heat the reaction mixture to facilitate the self-condensation of the α-aminoketone to form a dihydropyrazine intermediate.

  • Introduce an oxidizing agent or bubble air through the reaction mixture to promote the oxidation of the dihydropyrazine to the pyrazine.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and isolate the crude product by extraction or filtration.

  • Purify the product by recrystallization or column chromatography.

Logical Relationship Diagram

G cluster_relationship Pyrazine Synthesis from α-Aminoketone aminoketone 2-Amino-1-(4-nitrophenyl)ethanone (2 molecules) condensation Self-Condensation aminoketone->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine 2,5-Di(4-nitrophenyl)pyrazine oxidation->pyrazine

Caption: Logical steps in the synthesis of a substituted pyrazine.

Application Notes and Protocols: 2-amino-1-(4-nitrophenyl)ethanone hydrochloride as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a critical intermediate in the pharmaceutical industry. This document details its primary role in the synthesis of the broad-spectrum antibiotic chloramphenicol and explores its potential in the synthesis of other bioactive molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound, also known as ω-amino-4-nitroacetophenone hydrochloride, is a versatile building block in organic synthesis. Its structure, featuring a reactive primary amine and a ketone, adjacent to a nitrophenyl ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of complex pharmaceutical compounds. The nitro group can also be further modified, adding to the synthetic utility of this intermediate.

Application in Drug Synthesis

The most prominent application of this compound is in the total synthesis of chloramphenicol. It serves as a key precursor in the multi-step synthesis of this essential antibiotic. While its use in the synthesis of other commercially available drugs is less documented, its chemical functionalities suggest potential for the development of novel antimicrobial and anticancer agents.

Chloramphenicol Synthesis

The synthesis of chloramphenicol from 4-nitroacetophenone involves a series of well-established reactions where 2-amino-1-(4-nitrophenyl)ethanone is a crucial intermediate. The general synthetic pathway is outlined below.

Chloramphenicol_Synthesis cluster_0 Synthesis of the Intermediate cluster_1 Elaboration to Chloramphenicol A 4-Nitroacetophenone B ω-Bromo-4-nitroacetophenone A->B Bromination C 2-Amino-1-(4-nitrophenyl)ethanone (ω-Amino-4-nitroacetophenone) B->C Amination (e.g., Delepine reaction) D ω-Acetamido-4-nitroacetophenone C->D Acetylation E α-Acetamido-β-hydroxy-4-nitropropiophenone D->E Hydroxymethylation F D,L-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propandiol E->F Reduction (e.g., MPV) G D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiol F->G Hydrolysis H D-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiol G->H Resolution I Chloramphenicol H->I Dichloroacetylation

Caption: Overall workflow for the synthesis of Chloramphenicol.

Step 1: Synthesis of ω-Bromo-4-nitroacetophenone

This step involves the bromination of 4-nitroacetophenone.

  • Materials: 4-Nitroacetophenone, Bromine, Acetic Acid.

  • Procedure: A solution of bromine in acetic acid is added dropwise to a solution of 4-nitroacetophenone in acetic acid at a controlled temperature. After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC). The product is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying.

Step 2: Synthesis of this compound (Delepine Reaction)

This step converts the bromo-intermediate to the amino-intermediate.

  • Materials: ω-Bromo-4-nitroacetophenone, Hexamethylenetetramine (HMTA), Chloroform, Ethanol, Hydrochloric Acid.

  • Procedure: ω-Bromo-4-nitroacetophenone is reacted with HMTA in a suitable solvent like chloroform to form a quaternary ammonium salt.[1] This salt is then hydrolyzed with ethanolic hydrochloric acid to yield this compound. The product is typically isolated by filtration and can be purified by recrystallization.

Step 3: Synthesis of ω-Acetamido-4-nitroacetophenone

The amino group is protected by acetylation.

  • Materials: this compound, Acetic Anhydride, Sodium Acetate.

  • Procedure: The amino ketone hydrochloride is acetylated using acetic anhydride in the presence of a base like sodium acetate. The reaction is typically carried out at a slightly elevated temperature. The product is isolated by precipitation in water, followed by filtration and washing.

Step 4: Synthesis of α-Acetamido-β-hydroxy-4-nitropropiophenone

A hydroxymethyl group is introduced at the α-position to the ketone.

  • Materials: ω-Acetamido-4-nitroacetophenone, Paraformaldehyde, Sodium Carbonate, Ethanol.

  • Procedure: The acetylated intermediate is reacted with paraformaldehyde in the presence of a base such as sodium carbonate in an alcoholic solvent. The reaction mixture is heated to drive the reaction to completion. The product is isolated upon cooling and can be purified by recrystallization.

Step 5: Synthesis of D,L-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propandiol

The ketone is reduced to a secondary alcohol, creating a second stereocenter. A stereoselective reduction is crucial here.

  • Materials: α-Acetamido-β-hydroxy-4-nitropropiophenone, Aluminum isopropoxide, Isopropanol.

  • Procedure: The Meerwein-Ponndorf-Verley (MPV) reduction is commonly employed using aluminum isopropoxide in isopropanol.[2][3][4] This method favors the formation of the desired threo isomer. The reaction involves heating the substrate with the aluminum alkoxide, and the resulting product is isolated after workup with acid.

Step 6: Synthesis of D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiol

The acetyl protecting group is removed by hydrolysis.

  • Materials: D,L-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propandiol, Hydrochloric Acid.

  • Procedure: The acetamido compound is hydrolyzed by heating with aqueous hydrochloric acid. After the reaction is complete, the mixture is neutralized to precipitate the free amine, which is then filtered and washed.

Step 7: Resolution of D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiol

The racemic mixture is separated to isolate the desired D-threo enantiomer.

  • Materials: D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiol, D-(+)-Tartaric Acid (or other chiral resolving agent), Methanol.

  • Procedure: The racemic amine is treated with a chiral acid, such as D-(+)-tartaric acid, in a suitable solvent like methanol. The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The less soluble salt of the D-amino alcohol with the D-tartaric acid is collected. The free D-amine is then liberated by treatment with a base.

Step 8: Synthesis of Chloramphenicol

The final step is the dichloroacetylation of the resolved amino diol.

  • Materials: D-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiol, Methyl Dichloroacetate.

  • Procedure: The resolved amino diol is reacted with methyl dichloroacetate at an elevated temperature.[5][6] The reaction is typically carried out without a solvent or in a high-boiling solvent. The crude chloramphenicol is then purified by recrystallization to yield the final product. A yield of 95% has been reported for this step.[5]

StepProductStarting MaterialKey ReagentsReported Yield (%)
1ω-Bromo-4-nitroacetophenone4-NitroacetophenoneBromine, Acetic AcidHigh
22-Amino-1-(4-nitrophenyl)ethanone HClω-Bromo-4-nitroacetophenoneHMTA, HClHigh
3ω-Acetamido-4-nitroacetophenone2-Amino-1-(4-nitrophenyl)ethanone HClAcetic Anhydride~90%
4α-Acetamido-β-hydroxy-4-nitropropiophenoneω-Acetamido-4-nitroacetophenoneParaformaldehydeModerate
5D,L-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propandiolα-Acetamido-β-hydroxy-4-nitropropiophenoneAluminum isopropoxideModerate
6D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiolD,L-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propandiolHClHigh
7D-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiolD,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiolD-(+)-Tartaric Acid~40-45% (of theoretical D-isomer)
8ChloramphenicolD-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiolMethyl Dichloroacetate95[5]

Note: Yields can vary significantly depending on the specific reaction conditions and scale.

Other Potential Applications

While the synthesis of chloramphenicol is the most prominent example, the chemical structure of this compound makes it a candidate for the synthesis of other bioactive molecules.

  • Other Antimicrobial Agents: The core structure can be modified to create analogues of chloramphenicol or entirely new classes of antibiotics. For instance, modifications of the acyl group on the amine or transformations of the nitro group could lead to compounds with altered spectra of activity or improved safety profiles.

  • Anticancer Agents: The nitrophenyl group is a common feature in some anticancer agents, where it can be involved in bioreductive activation or direct interaction with biological targets. The amino and keto functionalities of the intermediate provide handles for the attachment of various pharmacophores known to be active against cancer cells. However, specific examples of anticancer drugs synthesized directly from this compound are not widely reported in the literature.

Mechanism of Action of Chloramphenicol

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome and prevents the binding of the aminoacyl-tRNA to the A-site of the peptidyl transferase center. This action blocks peptide bond formation and thus halts protein elongation.

Chloramphenicol_MoA P_site P-site (Peptidyl-tRNA) Peptide_bond Peptide Bond Formation A_site A-site (Aminoacyl-tRNA) Chloramphenicol Chloramphenicol Chloramphenicol->A_site Binds to 50S subunit at the A-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binding blocked Protein_elongation Protein Elongation Peptide_bond->Protein_elongation Bacterial_growth Bacterial Growth Inhibition Protein_elongation->Bacterial_growth

Caption: Mechanism of action of Chloramphenicol.

Conclusion

This compound is a valuable intermediate, primarily demonstrated in the industrial synthesis of chloramphenicol. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers working on the synthesis of this important antibiotic. While its application in the synthesis of other drug classes like anticancer agents is less explored, its chemical versatility suggests that it remains a promising scaffold for the development of novel therapeutics. Further research into the derivatization of this intermediate could lead to the discovery of new and potent pharmaceutical agents.

References

Application Notes and Protocols for the Synthesis of Quinoxalines from 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives are of significant interest in drug development due to their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties. This document provides detailed application notes and protocols for the synthesis of quinoxaline derivatives, commencing from the readily available starting material, 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The primary synthetic strategy discussed is the condensation reaction with an o-phenylenediamine, a robust and versatile method for constructing the quinoxaline scaffold.

Synthetic Pathway Overview

The synthesis of quinoxalines from an α-amino ketone, such as this compound, and an o-phenylenediamine is a powerful method for creating a diverse range of substituted quinoxalines. This reaction proceeds through an initial condensation to form a dihydroquinoxaline intermediate, which is subsequently oxidized to the aromatic quinoxaline product. The α-amino ketone, in this context, serves as a synthon for a 1,2-dicarbonyl compound. The reaction can be carried out under various conditions, often with the use of a catalyst to promote the oxidation step.

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylquinoxalines from α-Amino Ketones and o-Phenylenediamines

This protocol outlines a general procedure for the synthesis of 2-arylquinoxalines from the reaction of an α-amino ketone hydrochloride and an o-phenylenediamine.

Materials:

  • This compound

  • Substituted o-phenylenediamine (e.g., o-phenylenediamine, 4,5-dimethyl-1,2-phenylenediamine)

  • Solvent (e.g., Ethanol, Acetic Acid, Dimethyl Sulfoxide (DMSO))

  • Catalyst (optional, e.g., Copper(II) acetate, Iodine)

  • Base (optional, e.g., Triethylamine, Sodium bicarbonate)

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) in the chosen solvent (10 mL).

  • Add this compound (1.0 mmol).

  • If a base is required to neutralize the hydrochloride, add it to the mixture and stir for 10-15 minutes at room temperature.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of quinoxalines using methods analogous to the reaction of α-amino ketones with o-phenylenediamines.

Table 1: Synthesis of Quinoxalines from α-Hydroxyketones and o-Phenylenediamines

Entryα-Hydroxyketoneo-PhenylenediamineSolventConditionsTime (h)Yield (%)
1Benzoino-PhenylenediamineAcetic AcidReflux295
2Anisoino-PhenylenediamineAcetic AcidReflux2.592
3Furoino-PhenylenediamineAcetic AcidReflux390

Table 2: Synthesis of Quinoxalines from α-Haloketones and o-Phenylenediamines

Entryα-Haloketoneo-PhenylenediamineSolventCatalystTime (h)Yield (%)
1Phenacyl bromideo-PhenylenediamineEthanolNone485
24-Chlorophenacyl bromideo-PhenylenediamineEthanolNone3.588
32-Bromoacetophenone4,5-Dimethyl-1,2-phenylenediamineEthanolNone490

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinoxalines from this compound and an o-phenylenediamine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Amino-1-(4-nitrophenyl)ethanone HCl C Dissolve in Solvent A->C B o-Phenylenediamine B->C D Add Reagents & Catalyst C->D E Heat / Reflux D->E F Cooling & Precipitation E->F G Filtration / Extraction F->G H Recrystallization / Chromatography G->H I Pure Quinoxaline Product H->I

Caption: General workflow for quinoxaline synthesis.

Signaling Pathway: Quinoxaline Derivatives as Kinase Inhibitors

Many quinoxaline derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. The diagram below illustrates a simplified signaling cascade where a quinoxaline derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling that promotes cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Inhibition of RTK signaling by a quinoxaline derivative.

Signaling Pathway: Induction of Apoptosis via the Mitochondrial Pathway

Certain quinoxaline derivatives can induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondria. This diagram shows how a quinoxaline derivative can lead to the release of cytochrome c from the mitochondria, triggering a caspase cascade that results in apoptosis.

G cluster_mito Mitochondrion cluster_cyto Cytoplasm Quinoxaline Quinoxaline Derivative Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Quinoxaline->Mito Induces CytoC_release Cytochrome c Release Mito->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by a quinoxaline.[1]

Applications in Drug Development

Quinoxaline derivatives are versatile scaffolds in medicinal chemistry with a broad spectrum of biological activities. Their applications in drug development are continually expanding and include:

  • Anticancer Agents: Many quinoxaline derivatives have demonstrated potent anticancer activity by targeting various aspects of cancer cell biology, including cell proliferation, survival, and angiogenesis. They are known to act as inhibitors of various kinases, topoisomerases, and other enzymes crucial for tumor growth.

  • Kinase Inhibitors: The quinoxaline core is a privileged structure for the design of kinase inhibitors.[2] These compounds can selectively target specific kinases that are overactive in cancer and other diseases, offering a more targeted therapeutic approach with potentially fewer side effects.

  • Antimicrobial Agents: Quinoxaline derivatives have shown significant activity against a range of bacteria, fungi, and viruses. They represent a promising class of compounds for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

  • Neurological Disorders: Some quinoxaline derivatives have been investigated for their potential in treating neurological disorders due to their ability to modulate the activity of neurotransmitter receptors.

Conclusion

The synthesis of quinoxalines from this compound and o-phenylenediamines provides a flexible and efficient route to a wide array of biologically active compounds. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds in the pursuit of novel therapeutics. The ability of quinoxaline derivatives to modulate key signaling pathways, such as those involved in cell proliferation and apoptosis, underscores their significant potential in drug discovery and development.

References

Application Notes and Protocols for the Catalytic Reduction of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in 2-amino-1-(4-nitrophenyl)ethanone hydrochloride is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. The resulting product, 2-amino-1-(4-aminophenyl)ethanone, is a valuable building block. This document provides detailed application notes and experimental protocols for the catalytic reduction of this specific substrate, addressing the challenges of chemoselectivity in the presence of a ketone and an amino hydrochloride group. The primary methods discussed are catalytic hydrogenation and transfer hydrogenation, with a focus on catalyst selection, reaction conditions, and analytical monitoring.

Data Presentation: Comparison of Reduction Methods

The following tables summarize quantitative data for the catalytic reduction of this compound and its analogs under various conditions. This data is compiled to facilitate the selection of the most appropriate method based on desired yield, reaction time, and available equipment.

Table 1: Catalytic Hydrogenation with Pd/C and H₂ Gas

EntrySubstrateCatalystSolventPressure (bar)Temp. (°C)Time (h)Yield (%)Reference
14-nitroacetophenone10% Pd/CMethanol1254>95Adapted from[1]
24-nitroacetophenone5% Rh/CEthanol170321[2]
32-nitroacetophenone5% Pd/CEthanol150-Low (carbinol formation)[3]
4N-4-nitrophenyl nicotinamidePd nanoparticle-organic-silica-VariousVariousVariousQuantitative[4]

Table 2: Transfer Hydrogenation

EntrySubstrateCatalystH-donorSolventTemp. (°C)Time (h)Yield (%)Reference
14-nitroacetophenonePd/CHydrazine hydrateEthanolReflux0.598[1]
24-nitroacetophenonePd/CAmmonium formateMethanolRT195[1]
34-nitroacetophenoneIron(III)-amine-bis(phenolate)TriethoxysilaneAcetonitrile80491[5][6]
4Various nitroarenesPd/CTriethylsilaneWaterRT-High[5]

Table 3: Metal/Acid Reduction

EntrySubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
14-nitroacetophenoneSn, HClWater/EthanolReflux1.5~85[7]
22-nitroacetophenoneSn, HCl---Good[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol describes the selective reduction of the nitro group in this compound using a standard catalytic hydrogenation setup.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable pressure vessel for the hydrogenation apparatus, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol% Pd) to the solution. The catalyst is pyrophoric and should be handled with care, preferably under a stream of inert gas.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with an inert gas (3-5 cycles) to remove air, then evacuate and backfill with hydrogen gas to the desired pressure (typically 1-4 bar).

  • Reaction Monitoring: Commence vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by carefully taking aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake or disappearance of starting material by TLC/HPLC), purge the reaction vessel with inert gas to remove excess hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-1-(4-aminophenyl)ethanone hydrochloride. The product can be further purified by recrystallization if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Hydrazine Hydrate

This protocol provides an alternative to using hydrogen gas, employing hydrazine hydrate as the hydrogen donor. This method is often faster and can be performed with standard laboratory glassware.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrazine hydrate (80% solution in water)

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask with a reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) and 10% Pd/C (2-5 mol% Pd) in ethanol.

  • Addition of Hydrogen Donor: Heat the mixture to a gentle reflux. Cautiously add hydrazine hydrate (3-5 eq) dropwise to the refluxing suspension. An exothermic reaction is expected.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC or HPLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product, 2-amino-1-(4-aminophenyl)ethanone hydrochloride, can be purified by recrystallization.

Visualizations

Reaction Scheme

ReactionScheme Catalytic Reduction of this compound cluster_conditions Reaction Conditions start 2-amino-1-(4-nitrophenyl)ethanone hydrochloride product 2-amino-1-(4-aminophenyl)ethanone hydrochloride start->product Reduction catalyst Catalyst (e.g., Pd/C) h_source Hydrogen Source (H₂ gas or Transfer Agent) solvent Solvent (e.g., Methanol, Ethanol)

Caption: General reaction scheme for the catalytic reduction.

Experimental Workflow for Catalytic Hydrogenation (Protocol 1)

Workflow1 A Dissolve Starting Material in Methanol B Add Pd/C Catalyst A->B C Purge with Inert Gas and introduce H₂ B->C D Stir under H₂ pressure (Monitor reaction) C->D E Purge with Inert Gas D->E F Filter through Celite® E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for catalytic hydrogenation with H₂ gas.

Experimental Workflow for Transfer Hydrogenation (Protocol 2)

Workflow2 A Suspend Starting Material and Pd/C in Ethanol B Heat to Reflux A->B C Add Hydrazine Hydrate (Monitor reaction) B->C D Cool to Room Temperature C->D E Filter through Celite® D->E F Evaporate Solvent E->F G Purified Product F->G

Caption: Workflow for transfer hydrogenation with hydrazine.

Concluding Remarks

The catalytic reduction of this compound can be achieved with high efficiency and chemoselectivity. The choice between catalytic hydrogenation with hydrogen gas and transfer hydrogenation depends on the available equipment and safety considerations. Both palladium on carbon-based protocols are robust and generally provide high yields of the desired 2-amino-1-(4-aminophenyl)ethanone hydrochloride. It is crucial to monitor the reaction to avoid over-reduction of the ketone functionality, although the presented conditions generally favor the reduction of the nitro group. The hydrochloride salt of the starting material is typically soluble in alcoholic solvents, and its presence does not significantly hinder the reduction of the nitro group under these catalytic conditions. For optimal results, reaction conditions may need to be fine-tuned based on the specific batch of starting material and catalyst.

References

Application Notes and Protocols for the N-alkylation of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-1-(4-nitrophenyl)ethanone is a key synthetic intermediate in the development of various organic molecules and pharmaceutical compounds. The presence of a primary amino group, a ketone, and a nitro-substituted aromatic ring makes it a versatile building block. N-alkylation of the primary amino group is a crucial transformation that allows for the introduction of diverse substituents, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. This document provides detailed protocols for the N-alkylation of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride via two common methods: Reductive Amination and Direct Alkylation.

Synthetic Strategies for N-Alkylation

The N-alkylation of 2-amino-1-(4-nitrophenyl)ethanone can be achieved through several synthetic routes. The choice of method depends on the desired product, the nature of the alkylating agent, and the required selectivity.

  • Reductive Amination : This is a highly efficient and widely used one-pot method for synthesizing secondary and tertiary amines.[1][2] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is subsequently reduced in situ to the corresponding N-alkylated amine.[3] This method is often preferred because it minimizes the risk of overalkylation, a common side reaction in direct alkylation.[4] Mild reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are typically used to selectively reduce the imine in the presence of the starting carbonyl compound.[4]

  • Direct Alkylation with Alkyl Halides : This method involves the nucleophilic substitution of an alkyl halide by the primary amine. A base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the starting amine hydrochloride.[5] While straightforward, this approach can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation.[4]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the synthesis of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a mild reducing agent.

Principle

The reaction proceeds in two main steps within a single pot: (1) The deprotonated primary amine undergoes a condensation reaction with a carbonyl compound to form an imine intermediate. (2) The imine is then selectively reduced by a hydride-based reducing agent to yield the final N-alkylated product.[3]

Reductive_Amination_Workflow start Starting Materials: - 2-amino-1-(4-nitrophenyl)ethanone HCl - Aldehyde/Ketone - Base (e.g., TEA) - Solvent (e.g., DCM) dissolve Dissolve & Deprotonate start->dissolve imine_formation Add Carbonyl (Imine Formation) dissolve->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction reaction Stir at RT (Monitor by TLC) reduction->reaction workup Aqueous Work-up (Quench & Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Final N-Alkylated Product purify->product

Caption: Experimental workflow for N-alkylation via reductive amination.

Materials

  • This compound

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Experimental Procedure

  • Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvation and Deprotonation : Add anhydrous DCM (or DCE) to the flask, followed by the addition of TEA or DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and free the primary amine. Stir the mixture for 10-15 minutes at room temperature.

  • Imine Formation : Add the desired aldehyde or ketone (1.1 equivalents) to the solution and stir for 30-60 minutes at room temperature.

  • Reduction : Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions to control any initial effervescence.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-12 hours).

  • Work-up : Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying : Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization : Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the reductive amination of aromatic amines. Yields are illustrative and may vary based on the specific aldehyde or ketone used.

ParameterConditionReference
Substrate Ratio Amine:Carbonyl:Reducing Agent (1 : 1.1 : 1.5)[4]
Base Triethylamine or DIPEA (1.2 eq.)General Practice
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[6]
Temperature Room Temperature (20-25 °C)[3]
Reaction Time 2 - 12 hours[7]
Typical Yield 65 - 95%[7]

Protocol 2: N-Alkylation via Direct Alkylation

This protocol details the N-alkylation using an alkyl halide and a non-nucleophilic base. This method is most suitable for reactive alkyl halides like benzyl or allyl halides.

Principle

The free amine, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an Sₙ2 reaction. A non-nucleophilic base is used to prevent competition with the amine as the nucleophile.[5]

Direct_Alkylation_Reaction AmineHCl 2-Amino-1-(4-nitrophenyl)ethanone HCl FreeAmine Free Primary Amine AmineHCl->FreeAmine + Base - Base·HCl Base Base (e.g., K₂CO₃) Product_Mono Mono-alkylated Product (Secondary Amine) FreeAmine->Product_Mono + R-X - HX AlkylHalide Alkyl Halide (R-X) Product_Di Di-alkylated Product (Tertiary Amine) Product_Mono->Product_Di + R-X (Overalkylation)

Caption: Logical relationship in the direct N-alkylation reaction.

Materials

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide) (1.0 - 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 equivalents)

  • Acetonitrile or Acetone, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure

  • Reaction Setup : In a round-bottom flask, suspend this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Reagent Addition : Add the alkyl halide (1.0-1.2 equivalents) to the suspension.

  • Reaction : Stir the reaction mixture at room temperature or heat gently (40-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC.[5]

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature and filter the mixture to remove the inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Chromatography : Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.[5]

  • Characterization : Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Quantitative Data Summary

The following table summarizes typical reaction parameters for direct N-alkylation. Note that controlling the stoichiometry is critical to minimize side products.

ParameterConditionReference
Substrate Ratio Amine:Alkyl Halide (1 : 1.0-1.2)[5]
Base K₂CO₃ or DIPEA (2.0 eq.)[5]
Solvent Acetonitrile or Acetone[5]
Temperature Room Temperature to 60 °C[5]
Reaction Time 4 - 24 hoursGeneral Practice
Typical Yield 40 - 75% (mono-alkylated)[8]

Disclaimer : The provided protocols are intended for research use by qualified individuals and should be performed with appropriate safety precautions. Reaction conditions may require optimization based on the specific substrates used.

References

Protecting Group Strategies for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the primary amino group of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and achieve high yields of the desired product. Here, we focus on three commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction

2-amino-1-(4-nitrophenyl)ethanone is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic chloramphenicol. The presence of a reactive primary amine necessitates the use of a protecting group to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in later steps. This guide outlines the principles and experimental procedures for the protection of 2-amino-1-(4-nitrophenyl)ethanone as its Boc, Cbz, and Fmoc derivatives, as well as the corresponding deprotection methods.

Protecting Group Strategies: An Overview

The selection of a protecting group is governed by its stability to various reaction conditions and the ease of its removal. Boc, Cbz, and Fmoc groups offer orthogonal protection strategies, meaning one can be selectively removed in the presence of the others.

  • tert-Butyloxycarbonyl (Boc): This protecting group is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions.

  • Benzyloxycarbonyl (Cbz): The Cbz group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved under mild basic conditions, typically with a secondary amine like piperidine.

The following sections provide detailed protocols for the implementation of these protecting group strategies.

Experimental Protocols

Materials
  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Benzyl chloroformate (Cbz-Cl)

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Dioxane

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Piperidine

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protection of 2-amino-1-(4-nitrophenyl)ethanone

Protocol 1: Boc Protection

  • Suspend this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature until the starting material dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to afford tert-butyl (2-(4-nitrophenyl)-2-oxoethyl)carbamate.

Protocol 2: Cbz Protection

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq) and stir until dissolved.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield benzyl (2-(4-nitrophenyl)-2-oxoethyl)carbamate.

Protocol 3: Fmoc Protection

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate solution (1:1).

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.05 eq) or Fmoc-OSu (1.05 eq) in dioxane dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[1]

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.[1]

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.[1]

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (9H-fluoren-9-yl)methyl (2-(4-nitrophenyl)-2-oxoethyl)carbamate.

Deprotection Protocols

Protocol 4: Boc Deprotection

  • Dissolve the Boc-protected 2-amino-1-(4-nitrophenyl)ethanone (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 5: Cbz Deprotection

  • Dissolve the Cbz-protected 2-amino-1-(4-nitrophenyl)ethanone (1.0 eq) in methanol (MeOH).

  • Add 10% palladium on carbon (Pd/C) catalyst (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or H₂ gas inlet) at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 6: Fmoc Deprotection

  • Dissolve the Fmoc-protected 2-amino-1-(4-nitrophenyl)ethanone (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[2]

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Co-evaporate with toluene to remove residual piperidine.

  • Purify the residue by flash column chromatography to isolate the deprotected amine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary amines using Boc, Cbz, and Fmoc strategies. The data presented is based on literature values for similar substrates and should be considered as a general guideline. Optimization may be required to achieve the best results for 2-amino-1-(4-nitrophenyl)ethanone.

Table 1: Protection of Primary Amines

Protecting GroupReagentBaseSolventTime (h)Temperature (°C)Typical Yield (%)
Boc Boc₂OEt₃N / NaHCO₃DCM / Dioxane-H₂O2-120 - RT90-95
Cbz Cbz-ClNa₂CO₃ / Et₃NDioxane-H₂O / DCM2-40 - RT85-95
Fmoc Fmoc-Cl / Fmoc-OSuNa₂CO₃ / NaHCO₃Dioxane-H₂O4-160 - RT80-90

Table 2: Deprotection of Protected Amines

Protecting GroupReagentSolventTime (h)Temperature (°C)Typical Yield (%)
Boc TFA / HClDCM / Dioxane0.5-20 - RT>95
Cbz H₂ / Pd/CMeOH / EtOAc1-4RT>95
Fmoc 20% PiperidineDMF0.25-1RT>95

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of the amino group in 2-amino-1-(4-nitrophenyl)ethanone using Boc, Cbz, and Fmoc strategies.

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection & Deprotection cluster_Cbz Cbz Protection & Deprotection cluster_Fmoc Fmoc Protection & Deprotection Start_Boc 2-amino-1-(4-nitrophenyl)ethanone Protected_Boc Boc-protected amine Start_Boc->Protected_Boc Boc₂O, Base Deprotected_Boc Deprotected amine Protected_Boc->Deprotected_Boc TFA or HCl Start_Cbz 2-amino-1-(4-nitrophenyl)ethanone Protected_Cbz Cbz-protected amine Start_Cbz->Protected_Cbz Cbz-Cl, Base Deprotected_Cbz Deprotected amine Protected_Cbz->Deprotected_Cbz H₂, Pd/C Start_Fmoc 2-amino-1-(4-nitrophenyl)ethanone Protected_Fmoc Fmoc-protected amine Start_Fmoc->Protected_Fmoc Fmoc-Cl, Base Deprotected_Fmoc Deprotected amine Protected_Fmoc->Deprotected_Fmoc Piperidine

Caption: General workflows for amine protection and deprotection.

ExperimentalWorkflow cluster_Protection Protection Protocol cluster_Deprotection Deprotection Protocol Start Start with 2-amino-1-(4-nitrophenyl)ethanone HCl Dissolve Dissolve in appropriate solvent with base Start->Dissolve AddReagent Add protecting group reagent (Boc₂O, Cbz-Cl, or Fmoc-Cl) Dissolve->AddReagent React Stir at specified temperature and time AddReagent->React Workup Aqueous workup and extraction React->Workup Purify Purify by recrystallization or chromatography Workup->Purify Start_Dep Start with protected amine Dissolve_Dep Dissolve in appropriate solvent Start_Dep->Dissolve_Dep AddReagent_Dep Add deprotection reagent (Acid, H₂/Pd/C, or Piperidine) Dissolve_Dep->AddReagent_Dep React_Dep Stir under specified conditions AddReagent_Dep->React_Dep Workup_Dep Neutralization and/or catalyst removal React_Dep->Workup_Dep Isolate Isolate the deprotected amine Workup_Dep->Isolate

Caption: Step-by-step experimental workflows for protection and deprotection.

Conclusion

The choice of an amino protecting group is a critical decision in the synthetic route design for molecules like 2-amino-1-(4-nitrophenyl)ethanone. This guide provides a comprehensive overview and detailed protocols for the use of Boc, Cbz, and Fmoc protecting groups. By understanding the specific conditions for their introduction and removal, researchers can effectively plan and execute their synthetic strategies, leading to higher yields and purities of their target compounds. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

Application Notes: Synthesis of Heterocyclic Derivatives from 2-Amino-1-(4-nitrophenyl)ethanone HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-1-(4-nitrophenyl)ethanone hydrochloride is a versatile starting material in medicinal chemistry and drug development. Its structure, featuring a reactive α-aminoketone moiety and a nitrophenyl group, serves as a key building block for the synthesis of a diverse range of heterocyclic compounds. The amino group provides a site for cyclization and functionalization, while the ketone is amenable to condensation and addition reactions. The nitro group can also be further modified, for instance, through reduction to an amine, expanding the synthetic possibilities.[1][2] These derivatives, particularly chalcones, pyrimidines, and imidazoles, are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This document provides detailed experimental protocols for the synthesis of these important classes of compounds.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized through the base-catalyzed Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[6][7] In this protocol, 2-amino-1-(4-nitrophenyl)ethanone is reacted with various substituted benzaldehydes. The resulting α,β-unsaturated ketone system in chalcones is a key pharmacophore responsible for many biological activities.[5]

Experimental Protocol

  • Reactant Preparation : In a 100 mL round-bottom flask, dissolve 2-amino-1-(4-nitrophenyl)ethanone HCl (1.0 mmol) and a selected substituted aromatic aldehyde (1.0 mmol) in 20 mL of ethanol.

  • Reaction Initiation : To the stirred solution, slowly add an aqueous solution of potassium hydroxide (3.0 mmol in 5 mL of water) dropwise at room temperature.

  • Reaction Monitoring : Continue stirring the mixture at room temperature for 24 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane.

  • Product Isolation : Upon completion, pour the reaction mixture into a beaker containing 100 g of crushed ice.

  • Precipitation : If a precipitate does not form immediately, acidify the mixture with dilute hydrochloric acid (1 M) until a solid separates.

  • Purification : Filter the crude solid product using a Buchner funnel, wash with cold water, and dry it. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.[8]

Quantitative Data for Chalcone Synthesis

DerivativeAr-CHO (Aldehyde)Reaction ConditionsYield (%)Reference
3a BenzaldehydeEtOH, aq. KOH, RT, 24h75-85[3][8]
3b 4-ChlorobenzaldehydeEtOH, aq. KOH, RT, 24h80-90[3][8]
3c 4-MethoxybenzaldehydeEtOH, aq. KOH, RT, 24h78-88[3][8]
3d 4-NitrobenzaldehydeEtOH, aq. KOH, RT, 24h82-92[3][8]

Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidine derivatives can be synthesized by the cyclocondensation reaction of chalcones with guanidine or thiourea.[9] The α,β-unsaturated ketone of the chalcone undergoes a Michael addition followed by intramolecular condensation and dehydration to form the six-membered pyrimidine ring, a core structure in many biologically active molecules.[4][10]

Experimental Protocol

  • Reactant Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized chalcone derivative (1.0 mmol) and guanidine hydrochloride (1.2 mmol) to 30 mL of methanol.

  • Reaction Initiation : Add sodium methoxide (2.0 mmol) to the mixture as a base.

  • Reaction Conditions : Reflux the reaction mixture for 8-10 hours. Monitor the reaction's progress using TLC.

  • Product Isolation : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Precipitation : A solid precipitate will form. If necessary, neutralize the solution with a few drops of dilute HCl to facilitate precipitation.

  • Purification : Filter the solid, wash thoroughly with water to remove inorganic salts, and dry. Recrystallize the crude product from an appropriate solvent like ethanol or dimethylformamide (DMF) to obtain the pure pyrimidine derivative.[9]

Quantitative Data for Pyrimidine Synthesis

Starting ChalconeReagentReaction ConditionsProductYield (%)Reference
3a Guanidine HClMeONa, Methanol, Reflux, 8h2-amino-4-phenyl-6-(4-nitrophenyl)pyrimidine65-75[9][11]
3b Guanidine HClMeONa, Methanol, Reflux, 8h2-amino-4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidine70-80[9][11]
3c ThioureaKOH, Ethanol, Reflux, 10h4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine-2-thione60-70[9]

Protocol 3: Synthesis of Imidazole Derivatives

Trisubstituted imidazoles can be synthesized from α-aminoketones through condensation with an aldehyde and an ammonia source, such as ammonium acetate.[12][13] This one-pot reaction is a variation of the Radziszewski imidazole synthesis and provides an efficient route to this medicinally important heterocycle.[14]

Experimental Protocol

  • Reactant Preparation : In a 50 mL round-bottom flask, combine 2-amino-1-(4-nitrophenyl)ethanone HCl (1.0 mmol), a selected aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Solvent : Add 15 mL of glacial acetic acid to the flask to serve as both the solvent and a catalyst.

  • Reaction Conditions : Heat the mixture to reflux (approximately 120 °C) with constant stirring for 2-4 hours. Monitor the reaction by TLC.

  • Product Isolation : After the reaction is complete, cool the flask to room temperature and carefully pour the contents into 100 mL of ice-cold water.

  • Precipitation : Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8). A solid product will precipitate.

  • Purification : Collect the precipitate by filtration, wash with cold water, and dry. The crude imidazole can be purified by recrystallization from an ethanol/water mixture.

Quantitative Data for Imidazole Synthesis

| Aldehyde | Reaction Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | NH₄OAc, Acetic Acid, Reflux, 3h | 2-phenyl-4-(4-nitrophenyl)-1H-imidazole | 70-80 |[12][13] | | 4-Methylbenzaldehyde | NH₄OAc, Acetic Acid, Reflux, 3h | 2-(p-tolyl)-4-(4-nitrophenyl)-1H-imidazole | 72-82 |[12][13] | | Furan-2-carbaldehyde | NH₄OAc, Acetic Acid, Reflux, 4h | 2-(furan-2-yl)-4-(4-nitrophenyl)-1H-imidazole | 65-75 |[12][13] |

Visualized Workflows and Relationships

G start 2-Amino-1-(4-nitrophenyl) ethanone HCl chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation imidazole Imidazole Derivative start->imidazole Radziszewski-type Synthesis aldehyde Aromatic Aldehyde aldehyde->chalcone aldehyde->imidazole guanidine Guanidine / Thiourea pyrimidine Pyrimidine Derivative guanidine->pyrimidine nh4oac NH4OAc nh4oac->imidazole chalcone->pyrimidine Cyclocondensation

Caption: General workflow for synthesizing derivatives from 2-amino-1-(4-nitrophenyl)ethanone HCl.

G cluster_synthesis Synthesized Derivatives cluster_application Potential Biological Applications chalcone Chalcones anti_inflammatory Anti-inflammatory chalcone->anti_inflammatory antimicrobial Antimicrobial chalcone->antimicrobial anticancer Anticancer chalcone->anticancer pyrimidine Pyrimidines pyrimidine->anti_inflammatory pyrimidine->antimicrobial pyrimidine->anticancer imidazole Imidazoles imidazole->antimicrobial imidazole->anticancer

Caption: Relationship between synthesized derivatives and their potential therapeutic applications.

References

The Role of 2-Amino-1-(4-nitrophenyl)ethanone HCl in the Synthesis of Potential Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents using 2-amino-1-(4-nitrophenyl)ethanone HCl as a key starting material. The focus is on the synthesis of chalcone and pyrazoline derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines.

Application Notes

2-Amino-1-(4-nitrophenyl)ethanone hydrochloride serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its structure, featuring a reactive α-aminoketone and a nitro-substituted phenyl ring, allows for the facile construction of pharmacologically relevant scaffolds. In the context of anticancer drug development, this starting material is particularly valuable for the synthesis of chalcones and their subsequent cyclization to pyrazolines.

The general synthetic strategy involves a Claisen-Schmidt condensation of 2-amino-1-(4-nitrophenyl)ethanone with various aromatic aldehydes to yield α,β-unsaturated chalcone intermediates. These chalcones can then be cyclized, for example, with hydrazine hydrate, to form pyrazoline derivatives. The presence of the nitro group on the phenyl ring is often associated with enhanced anticancer activity.[1]

The synthesized compounds have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Synthetic Workflow

The overall synthetic scheme for the preparation of potential anticancer agents from 2-amino-1-(4-nitrophenyl)ethanone HCl is depicted below.

Synthesis_Workflow A 2-Amino-1-(4-nitrophenyl)ethanone HCl B Claisen-Schmidt Condensation (Various Aromatic Aldehydes, Base) A->B Step 1 C Chalcone Derivatives B->C D Cyclization (e.g., Hydrazine Hydrate) C->D Step 2 E Pyrazoline Derivatives D->E F Biological Evaluation (Anticancer Activity) E->F

Caption: General workflow for the synthesis of chalcone and pyrazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcone derivatives from 2-amino-1-(4-nitrophenyl)ethanone HCl and a representative aromatic aldehyde.

Materials:

  • 2-Amino-1-(4-nitrophenyl)ethanone HCl

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Glacial Acetic Acid

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round bottom flask, dissolve 2-amino-1-(4-nitrophenyl)ethanone HCl (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Slowly add aqueous NaOH solution dropwise to the reaction mixture while stirring at room temperature. The amount of base should be sufficient to neutralize the HCl salt and catalyze the reaction.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the chalcone product.

  • Filter the precipitated solid using a Buchner funnel, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol outlines the cyclization of a chalcone derivative to a pyrazoline derivative using hydrazine hydrate.

Materials:

  • Synthesized chalcone derivative

  • Hydrazine hydrate (80% or 99%)

  • Ethanol or Glacial Acetic Acid

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative synthesized compounds against various human cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone Derivatives
Compound 13eMGC-803 (Gastric)1.52[2]
HCT-116 (Colon)1.83[2]
MCF-7 (Breast)2.54[2]
NCH-10HepG2 (Liver)2.7[3]
H1299 (Lung)4.5[3]
MCF-7 (Breast)4.3[3]
Pyrazoline Derivatives
PY7A549 (Lung)6.45[1]
Triazine Derivatives
Compound 5fVarious0.45 - 1.66[4]
Compound 19MALME-3M (Melanoma)0.033[5]

Signaling Pathways and Mechanism of Action

Several potential signaling pathways and mechanisms of action have been identified for anticancer agents derived from chalcones and related structures. These compounds often exhibit multi-target effects, contributing to their cytotoxic properties.

A common mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some chalcone-pyrazoline hybrids have been shown to target B-Raf kinase.[1] Another important target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain (TKD).[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Tubulin Tubulin Chalcone_Pyrazoline Chalcone/Pyrazoline Derivatives Chalcone_Pyrazoline->EGFR Inhibition Chalcone_Pyrazoline->Raf Inhibition Chalcone_Pyrazoline->Tubulin Inhibition of Polymerization

References

Application Notes and Protocols for 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride as a versatile building block in medicinal chemistry. This key intermediate is particularly valuable in the synthesis of heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules. The protocols and data presented herein focus on the synthesis of a representative nitrophenyl-substituted pyrrole derivative and highlight the potential antimicrobial and anticancer applications of this class of compounds.

Overview of Applications

This compound serves as a crucial starting material for the synthesis of various therapeutic agents, including potential anticancer and antimicrobial drugs. Its primary utility lies in its role as a primary amine in condensation reactions, such as the Paal-Knorr synthesis, to form substituted pyrroles. The presence of the nitro group is significant, as it is a common pharmacophore in many bioactive molecules and can influence the electronic properties and biological activity of the resulting compounds.

Derivatives of this compound are being investigated for their potential as enzyme inhibitors and for their ability to modulate various signaling pathways. The inherent reactivity of the aminoketone moiety allows for the construction of diverse molecular architectures, making it a valuable tool in drug discovery and development.

Synthesis of Bioactive Heterocycles: The Paal-Knorr Pyrrole Synthesis

A prominent application of this compound is in the Paal-Knorr synthesis of N-substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a straightforward and efficient method for constructing the pyrrole ring.

Experimental Protocol: Synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

This protocol details the synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, a representative bioactive heterocyclic compound derived from this compound.

Materials:

  • This compound

  • Hexane-2,5-dione (Acetonylacetone)

  • Glacial Acetic Acid

  • Ethanol

  • Toluene

  • Sodium Bicarbonate (5% aqueous solution)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and hexane-2,5-dione (1.1 equivalents).

  • Solvent and Catalyst Addition: Add toluene as the solvent and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux. If a Dean-Stark trap is used, water will be collected as the reaction proceeds. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.

Expected Yield: While the specific yield for this exact compound is not widely reported, yields for similar Paal-Knorr syntheses of N-substituted pyrroles are generally good, often exceeding 60%.[1]

Quantitative Data for Structurally Related Compounds

While specific quantitative data for 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is limited in publicly available literature, the following tables provide data for structurally related nitro-pyrrolomycin compounds, which serve as a valuable reference for the potential biological activity of this class of molecules.

Table 1: Synthesis Yields of Structurally Related Nitro-Pyrrolomycin Derivatives

CompoundYield (%)
(4-Chloro-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanone56%[2]
(4-Bromo-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanone78%[2]
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methanone85%[2]

Table 2: Antimicrobial Activity of a Structurally Related Nitro-Pyrrolomycin (PM 5d)

PathogenMBC (µM)
Staphylococcus aureus>100[3]
Pseudomonas aeruginosa10[3]

MBC: Minimum Bactericidal Concentration

Table 3: In Vitro Anticancer Activity of a Structurally Related Nitro-Pyrrolomycin (PM 5d)

Cell LineIC₅₀ (µM)
HCT116 (Colon Cancer)1.1[3]
MCF-7 (Breast Cancer)2.5[3]

IC₅₀: Half-maximal inhibitory concentration

Visualizing Workflows and Mechanisms

Diagram 1: General Workflow for Paal-Knorr Pyrrole Synthesis

G A Reactant Mixing (2-amino-1-(4-nitrophenyl)ethanone HCl + Hexane-2,5-dione) B Solvent & Catalyst Addition (Toluene, Acetic Acid) A->B C Reflux Reaction (2-4 hours) B->C D Work-up (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F Pure Product (2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole) E->F

Caption: Experimental workflow for the synthesis of a nitrophenyl-substituted pyrrole.

Diagram 2: Mechanism of the Paal-Knorr Pyrrole Synthesis

G Reactants 1,4-Dicarbonyl + R-NH2 Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole Dehydration (-2 H2O)

Caption: Reaction mechanism of the Paal-Knorr synthesis of pyrroles.[4]

Diagram 3: Proposed Antimicrobial Mechanism of Action

G cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Intracellular Intracellular Targets (e.g., DNA, Enzymes) Cell_Membrane->Intracellular Disruption of Cellular Processes Cell_Death Cell Death Intracellular->Cell_Death Compound Nitrophenyl-Pyrrole Derivative Compound->Cell_Membrane Membrane Permeation

Caption: Proposed mechanism of antimicrobial action for nitrophenyl-pyrrole derivatives.

References

Application Notes and Protocols for the One-Pot Synthesis of 2,5-bis(4-nitrophenyl)pyrazine from 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of 2,5-bis(4-nitrophenyl)pyrazine, a valuable scaffold in medicinal chemistry, starting from 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The described method is a self-condensation reaction, a common and efficient route for the synthesis of symmetrical pyrazines from α-amino ketones.

Application: Synthesis of Symmetrical 2,5-Diarylpyrazines

The one-pot self-condensation of α-amino ketones is a powerful strategy for the synthesis of symmetrically substituted pyrazines. These compounds are of significant interest in drug discovery and materials science due to their unique electronic and structural properties. The following protocol details the synthesis of 2,5-bis(4-nitrophenyl)pyrazine, a key intermediate for the development of novel therapeutic agents and functional materials.

Experimental Protocol

This protocol is based on established methods for the self-condensation of α-amino ketones. Optimal conditions may vary and require experimental optimization.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

  • Ethanol (or other suitable solvent like methanol or isopropanol)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of distilled water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (or an equivalent amount of another suitable base) with stirring until the effervescence ceases and the solution becomes neutral to slightly basic (pH ~ 7-8). This step is crucial to liberate the free α-amino ketone.

  • Solvent Addition: To the aqueous solution, add ethanol (sufficient to dissolve the starting material upon heating).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The self-condensation of the α-amino ketone to the dihydropyrazine intermediate and subsequent oxidation to the pyrazine occurs in this step. The oxidation is often facilitated by air.

  • Isolation of the Product: After completion of the reaction (typically several hours, as indicated by TLC), allow the reaction mixture to cool to room temperature. The product, 2,5-bis(4-nitrophenyl)pyrazine, is expected to precipitate out of the solution due to its lower solubility.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold ethanol to remove any unreacted starting material and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2,5-bis(4-nitrophenyl)pyrazine.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2,5-bis(4-nitrophenyl)pyrazine. Please note that these are representative values based on similar reactions and should be confirmed by experimental data.

ParameterExpected Value
Product Name 2,5-bis(4-nitrophenyl)pyrazine
Molecular Formula C₁₆H₁₀N₄O₄
Molecular Weight 322.28 g/mol
Theoretical Yield Based on initial amount of starting material
Experimental Yield (%) 70-90% (Requires optimization)
Appearance Yellow crystalline solid
Melting Point (°C) > 300 °C (literature values for similar compounds)
¹H NMR (DMSO-d₆, δ ppm) ~9.5 (s, 2H, pyrazine-H), 8.4 (d, 4H, Ar-H), 8.2 (d, 4H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~150 (pyrazine-C), 148 (Ar-C-NO₂), 145 (pyrazine-C-Ar), 135 (Ar-C), 129 (Ar-CH), 124 (Ar-CH)
Mass Spec (m/z) [M+H]⁺ expected at 323.07

Visualizations

Signaling Pathway/Reaction Mechanism:

The one-pot synthesis of 2,5-bis(4-nitrophenyl)pyrazine from 2-amino-1-(4-nitrophenyl)ethanone proceeds via a self-condensation mechanism. Two molecules of the α-amino ketone react to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine.

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-amino-1-(4-nitrophenyl)ethanone intermediate Dihydropyrazine Intermediate start->intermediate Self-condensation (2 molecules) product 2,5-bis(4-nitrophenyl)pyrazine intermediate->product Oxidation (Air)

Caption: Reaction mechanism for the synthesis of 2,5-bis(4-nitrophenyl)pyrazine.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental protocol for the one-pot synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve 2-amino-1-(4-nitrophenyl)ethanone HCl in water B Neutralize with NaHCO₃ solution A->B C Add Ethanol B->C D Heat to reflux with stirring C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Filter the precipitate F->G H Wash with cold ethanol G->H I Recrystallize from suitable solvent H->I J Characterize the final product (NMR, MS, MP) I->J

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds via the Delépine reaction, starting from 2-bromo-1-(4-nitrophenyl)ethanone.

Diagram of the General Experimental Workflow

Synthesis Workflow A Step 1: Formation of Hexaminium Salt B Step 2: Acidic Hydrolysis A->B Intermediate Salt C Step 3: Isolation and Purification B->C Crude Product D Final Product: 2-amino-1-(4-nitrophenyl)ethanone HCl C->D Purified Product

Caption: General workflow for the synthesis of this compound.

Issue/Observation Potential Cause Troubleshooting Steps
Low or No Yield of Hexaminium Salt (Step 1) 1. Inactive starting material (2-bromo-1-(4-nitrophenyl)ethanone).2. Impure hexamine.3. Inappropriate solvent or insufficient reaction time.1. Verify the purity of the starting material by NMR or melting point. It should be a stable compound, but degradation can occur with prolonged storage in improper conditions.2. Use freshly opened or properly stored hexamine. It is hygroscopic and can absorb moisture, which may affect the reaction.3. Ensure the solvent (e.g., chloroform, acetonitrile) is anhydrous. The reaction can be monitored by TLC for the disappearance of the starting material.
Product is an Aldehyde Instead of an Amine This is likely due to the Sommelet reaction, a known side reaction of the Delépine synthesis, which can be favored under certain hydrolysis conditions.[1]1. Ensure that the hydrolysis is performed with a strong acid, such as concentrated hydrochloric acid in ethanol.[1][2]2. Maintain a low temperature during the initial stages of hydrolysis to suppress the Sommelet pathway.
Final Product is Difficult to Crystallize/Purify 1. Presence of unreacted starting materials or intermediates.2. Formation of byproducts, such as ammonium chloride and formaldehyde derivatives.[1]1. Ensure the hydrolysis step goes to completion. Monitor by TLC.2. Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., cold ethanol or isopropanol).3. Recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether, can be effective.
Low Overall Yield The Delépine reaction is known for its poor atom economy.[1] Several equivalents of formaldehyde are produced.1. Optimize the reaction conditions (temperature, concentration, reaction time) for both the salt formation and hydrolysis steps.2. Ensure efficient precipitation and collection of the hexaminium salt intermediate.3. Careful workup and purification are crucial to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Delépine reaction.[1][2][3] This synthesis involves two main steps:

  • The reaction of an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone, with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt (hexaminium salt).[2][3]

  • The subsequent hydrolysis of this salt with a strong acid, typically ethanolic hydrochloric acid, to yield the primary amine hydrochloride.[1][2]

Q2: What are the main challenges and side reactions in this synthesis?

A2: The primary challenges include:

  • The Sommelet Reaction: Under certain hydrolysis conditions, the intermediate can rearrange to form 4-nitrobenzaldehyde instead of the desired amine.[1]

  • Poor Atom Economy: The reaction generates significant byproducts, including formaldehyde and ammonium chloride, which can complicate purification and lower the overall yield.[1]

  • Solvent Toxicity: Traditionally, chlorinated solvents like chloroform have been used for the formation of the hexaminium salt, which are toxic.[1] Greener alternatives are being explored.

Q3: How can I confirm the formation of the intermediate hexaminium salt?

A3: The hexaminium salt typically precipitates from the reaction mixture as a solid.[3] This precipitate can be isolated by filtration. Its formation can be further confirmed by techniques such as IR spectroscopy, looking for the characteristic C=O stretch of the ketone and the absorptions associated with the quaternary ammonium salt. However, it is often used in the next step without extensive purification.[3]

Q4: What are the optimal conditions for the hydrolysis of the hexaminium salt?

A4: The hydrolysis is typically carried out by refluxing the hexaminium salt in a mixture of concentrated hydrochloric acid and ethanol.[1][2] This ensures the formation of the amine hydrochloride salt and helps to break down the hexamine cage.

Q5: Are there alternative methods to the Delépine reaction for this synthesis?

A5: While the Delépine reaction is quite direct, other multi-step methods for synthesizing primary amines from alkyl halides exist, such as the Gabriel synthesis.[1] However, the Delépine reaction is often preferred for its mild conditions and avoidance of reagents like hydrazine.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Delépine Reaction

This protocol is a representative procedure based on the principles of the Delépine reaction.

Step 1: Formation of the Hexaminium Salt

  • Dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetonitrile (e.g., 5-10 mL per gram of starting material).

  • Add hexamethylenetetramine (1.1 eq) to the solution.

  • Stir the mixture at room temperature. The hexaminium salt will typically precipitate out of the solution over a period of 1-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of the reaction solvent and then with diethyl ether to remove any unreacted starting materials.

  • Dry the hexaminium salt under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Acidic Hydrolysis to this compound

  • Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 to 2:1 v/v ratio).

  • Heat the mixture to reflux for 4-8 hours. The solid should gradually dissolve as the hydrolysis proceeds.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then diethyl ether to remove soluble impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting Logic Diagram

Troubleshooting Logic start Low or No Final Product check_step1 Check Step 1: Hexaminium Salt Formation start->check_step1 step1_fail No precipitate or incomplete reaction? check_step1->step1_fail Yes check_step2 Check Step 2: Hydrolysis check_step1->check_step2 No step1_solution Verify starting material purity. Use anhydrous solvent. Increase reaction time. step1_fail->step1_solution step2_fail Aldehyde byproduct detected? check_step2->step2_fail Yes check_purification Check Purification: Impure Product check_step2->check_purification No step2_solution Use concentrated HCl/Ethanol. Control temperature during hydrolysis. step2_fail->step2_solution purification_fail Difficulty crystallizing? check_purification->purification_fail Yes end Successful Synthesis check_purification->end No purification_solution Wash with appropriate solvent. Recrystallize from a suitable solvent pair. purification_fail->purification_solution

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

optimizing reaction conditions for the synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and quantitative data to facilitate successful synthesis and optimization.

Experimental Workflow

The synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl is typically achieved in a two-step process starting from 4-nitroacetophenone. The workflow involves an initial α-bromination followed by an amination reaction and subsequent hydrochloride salt formation.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination & Salt Formation (Delépine Reaction) A 4-Nitroacetophenone B 2-Bromo-1-(4-nitrophenyl)ethanone A->B  Brominating Agent  (e.g., Pyridine Hydrobromide Perbromide)  Solvent (e.g., Acetic Acid)  Heat (e.g., 90°C)   C 2-amino-1-(4-nitrophenyl)ethanone HCl (Final Product) B->C  1. Hexamethylenetetramine (HMTA)  Solvent (e.g., Chloroform)  2. Ethanolic HCl (Hydrolysis)  

Caption: Workflow for the synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-amino-1-(4-nitrophenyl)ethanone HCl? A1: The most common strategy is a two-step synthesis. It begins with the α-bromination of 4-nitroacetophenone to yield 2-bromo-1-(4-nitrophenyl)ethanone. This intermediate is then converted to the final product via an amination reaction, typically the Delépine reaction using hexamethylenetetramine, followed by acidic hydrolysis which also forms the hydrochloride salt.

Q2: Why is α-bromination the preferred first step? A2: The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, making electrophilic aromatic substitution (bromination on the ring) less favorable. The carbonyl group, however, allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively, which facilitates selective bromination at the α-carbon position.[1]

Q3: Which brominating agent is most effective for the first step? A3: Several brominating agents can be used, including N-Bromosuccinimide (NBS), cupric bromide, and pyridine hydrobromide perbromide. Studies have shown that pyridine hydrobromide perbromide often provides the highest yields under optimized conditions.[2]

Q4: What is the purpose of converting the final amine product to a hydrochloride salt? A4: The hydrochloride salt of 2-amino-1-(4-nitrophenyl)ethanone is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine. The free amine can be less stable and may be prone to oxidation or side reactions.

Q5: Can the nitro group be reduced during the synthesis? A5: While the nitro group can be reduced to an amino group, the reaction conditions for α-bromination and the Delépine reaction are generally selected to be mild enough to avoid reduction of the nitro group. Strong reducing agents would lead to undesired byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue / Question Possible Cause(s) Recommended Solution(s)
Low or no conversion of 4-nitroacetophenone during bromination. 1. Reaction temperature is too low.2. Inactive brominating agent or catalyst.3. Insufficient reaction time.1. Gradually increase the reaction temperature (optimal is often around 90°C) and monitor progress by TLC.[1][2][3]2. Use fresh, high-purity reagents.3. Extend the reaction time and continue monitoring.[1]
Formation of a di-brominated byproduct. 1. Excess of brominating agent.2. Reaction temperature is too high.3. Reaction conditions favor polyhalogenation (e.g., basic conditions).1. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the brominating agent.[1][2][3]2. Reduce the reaction temperature.3. Ensure the reaction is run under acidic or neutral conditions, as basic conditions can promote polyhalogenation.[1]
Bromination occurs on the aromatic ring instead of the α-carbon. 1. Presence of a strong Lewis acid catalyst (e.g., FeBr₃) that promotes aromatic substitution.2. The aromatic ring is not sufficiently deactivated.1. Avoid strong Lewis acids. Use an acid catalyst like glacial acetic acid or p-toluenesulfonic acid (p-TsOH).[1]2. Use a milder brominating agent like NBS, which is more selective for the α-position.[1]
Low yield in the second step (amination). 1. Incomplete formation of the hexaminium salt intermediate.2. Incomplete hydrolysis of the intermediate.3. Degradation of the product.1. Ensure anhydrous conditions for the reaction with hexamethylenetetramine.2. Ensure sufficient acid concentration and reaction time for the hydrolysis step.3. Avoid excessive heating during hydrolysis and workup.
Final product is an oil or fails to crystallize. 1. Presence of impurities (e.g., unreacted starting material, byproducts).2. Residual solvent.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).2. Ensure the product is thoroughly dried under vacuum.

Quantitative Data Summary

The selection of reagents and reaction conditions significantly impacts the yield of the intermediate, 2-bromo-1-(4-nitrophenyl)ethanone.

Table 1: Effect of Brominating Agent on Reaction Yield This table compares the efficiency of different brominating agents for the α-bromination of an acetophenone derivative under identical conditions (90°C, 3 hours, acetic acid solvent).

Brominating AgentSubstrate:Agent Molar RatioYield (%)
Pyridine Hydrobromide Perbromide1.0:1.185%[2]
Cupric Bromide (CuBr₂)1.0:1.1~60%[2]
N-Bromosuccinimide (NBS)1.0:1.1Low (mostly unreacted starting material)[2]

Table 2: Optimization of Bromination Reaction Conditions Data for the bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide, which serves as a model for 4-nitroacetophenone.

ParameterConditionOutcomeReference
Temperature 80°CSuboptimal yield[3]
90°COptimal yield [2][3]
100°CNo significant improvement, potential for more byproducts[3]
Time 2 hoursIncomplete reaction[3]
3 hoursOptimal yield [2][3]
4 hoursGradual decrease in yield, increase in byproducts[3]
Molar Ratio 1.0:1.1Optimal [2][3]
(Substrate:Brominating Agent)

Experimental Protocols

Protocol 1: α-Bromination of 4-Nitroacetophenone

This protocol is based on optimized conditions reported for substituted acetophenones.[2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitroacetophenone (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water. The product, 2-bromo-1-(4-nitrophenyl)ethanone, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and pyridine salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure bromo-intermediate.

Protocol 2: Synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl (Delépine Reaction)

  • Setup: In a round-bottom flask, dissolve the purified 2-bromo-1-(4-nitrophenyl)ethanone (1.0 equivalent) from the previous step in chloroform.

  • Intermediate Formation: Add hexamethylenetetramine (HMTA, ~1.1 equivalents) to the solution. Stir the mixture at room temperature or with gentle heating until a precipitate (the quaternary ammonium salt) forms. The reaction may take several hours.

  • Hydrolysis:

    • Filter off the precipitated salt and wash it with a small amount of cold chloroform or ether.

    • Transfer the salt to a new flask containing a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 solution).

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the salt.

  • Isolation:

    • Upon cooling, the product, 2-amino-1-(4-nitrophenyl)ethanone HCl, will crystallize out of the solution.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with cold ethanol and then ether.

  • Drying: Dry the final product under vacuum to remove all residual solvents.

References

Technical Support Center: Purification of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a polar protic solvent is generally suitable due to the presence of the amine hydrochloride and nitro functional groups. Ethanol, methanol, or a mixture of ethanol and water are commonly effective. The choice of solvent may depend on the specific impurities present in the crude product.

Q2: How can I determine the appropriate solvent ratio for a mixed solvent system (e.g., ethanol-water)?

A2: To determine the optimal solvent ratio, start by dissolving the crude product in the minimum amount of the better solvent (e.g., hot ethanol). Then, add the poorer solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the saturation point. Following this, add a few drops of the better solvent until the solution becomes clear again. This ensures that the solution is saturated at the higher temperature and will yield crystals upon cooling.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as 4-nitroacetophenone, byproducts from the amination reaction, and residual solvents. The synthesis of chloramphenicol, where this compound is an intermediate, may introduce related substances that need to be removed during purification.[1]

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a white to yellow crystalline powder.[2] A significant deviation from this appearance may indicate the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently saturated.- The rate of cooling is too slow.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystal nucleation.- Add a seed crystal of the pure compound to initiate crystallization.- Place the solution in an ice bath to promote faster cooling and crystallization.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- The presence of certain impurities can inhibit crystallization.- Re-heat the solution to dissolve the oil.- Add a small amount of a solvent in which the compound is more soluble to reduce the level of supersaturation.- Try using a different recrystallization solvent or a solvent mixture.
The crystal yield is very low. - Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.- The solution was not cooled to a sufficiently low temperature.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool it again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- During hot filtration, use a pre-heated funnel and filter flask to prevent premature crystallization.
The purified crystals are discolored. - The presence of colored impurities.- Degradation of the compound at high temperatures.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it hot before cooling.- Avoid prolonged heating of the solution during the dissolution step.

Quantitative Data

The following tables provide estimated solubility data and typical recrystallization conditions for this compound based on common laboratory practices and information from related compound purifications.

Table 1: Estimated Solubility in Common Solvents

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Comments
WaterLowModerateGood for mixed solvent systems.
EthanolModerateHighA good primary solvent for recrystallization.
MethanolModerateHighSimilar to ethanol, can be a good choice.
AcetoneLowModerateCan be used in a mixed solvent system.
Ethyl AcetateVery LowLowCan be used as an anti-solvent.
HexaneInsolubleInsolubleUseful as an anti-solvent.

Note: The above data are estimations and should be used as a guideline. Experimental determination is recommended for precise measurements.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent System Typical Ratio Hot Dissolution Temp. (°C) Cooling Temp. (°C) Expected Recovery Yield
Ethanol/Water9:1 to 7:3~78°C0-4°C80-90%
Methanol/Water9:1 to 8:2~65°C0-4°C80-90%
Acetone/HexaneVaries~56°C0-4°C75-85%

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using a single solvent or a mixed solvent recrystallization method.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Glass funnel and filter paper

  • Büchner funnel and filter flask

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Solvent Selection: Based on preliminary tests or the data provided, select an appropriate solvent or solvent system. For this example, an ethanol-water system will be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with filter paper. Pour the hot solution through the filter paper to remove the impurities.

  • Inducing Crystallization: If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (the same solvent or solvent mixture used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Visualizations

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if insoluble impurities) dissolve->hot_filtration induce_crystallization 3. Add Anti-solvent (if mixed system) hot_filtration->induce_crystallization Insoluble Impurities Removed hot_filtration->induce_crystallization No Insoluble Impurities cool 4. Slow Cooling to Room Temperature induce_crystallization->cool ice_bath 5. Further Cooling in Ice Bath cool->ice_bath filter 6. Vacuum Filtration ice_bath->filter wash 7. Wash with Cold Solvent filter->wash dry 8. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

common side reactions in the preparation of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

This guide provides troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the preparation of this compound. The synthesis is typically a two-step process: (1) α-bromination of 4-nitroacetophenone and (2) amination of the resulting α-bromo ketone via the Delépine reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: α-Bromination of 4-Nitroacetophenone

Q1: My bromination reaction shows a significant amount of unreacted 4-nitroacetophenone. What are the possible causes and solutions?

A1: Incomplete conversion is a common issue that can stem from several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature.[1]

  • Inactive Brominating Agent: Bromine can degrade over time. Ensure you are using a fresh, high-purity brominating agent. Other reagents like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide can also be used and should be checked for activity.[1][2]

  • Improper Catalyst Activity: Acid-catalyzed bromination relies on the formation of an enol intermediate.[1] Ensure the acid catalyst (e.g., HBr, acetic acid) is of appropriate concentration and purity.

Q2: My TLC plate shows multiple product spots after the bromination step. What are the likely side products?

A2: The most common side products in this reaction are:

  • 2,2-dibromo-1-(4-nitrophenyl)ethanone: This di-brominated product forms when an excess of the brominating agent is used or if the reaction conditions are too harsh.[3] Acid-catalyzed conditions generally favor mono-halogenation, but over-bromination can still occur.[1]

  • Ring-brominated isomers: While the nitro and acetyl groups are deactivating, forcing conditions could potentially lead to electrophilic substitution on the aromatic ring. However, for deactivated rings like 4-nitroacetophenone, α-bromination at the side-chain is the strongly preferred pathway.[3] Ring bromination is more common with highly activated aromatic rings.[4]

Q3: How can I minimize the formation of the di-brominated side product?

A3: To enhance the selectivity for the mono-brominated product:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Adding the bromine solution dropwise allows for better control over the local concentration.[2][5]

  • Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0-10 °C) to reduce the rate of the second bromination.[3][6]

  • Choice of Solvent: Using solvents like methanol can improve the selectivity for side-chain bromination.[6][7]

Section 2: Delépine Reaction & Hydrolysis

Q4: The yield of my final amine hydrochloride is low. What could be the primary issues?

A4: Low yield in the Delépine reaction step can be attributed to:

  • Incomplete Quaternary Salt Formation: The initial S\N2 reaction between 2-bromo-1-(4-nitrophenyl)ethanone and hexamethylenetetramine (urotropine) may be incomplete. Ensure the reagents are dry and the solvent (often chloroform or a similar non-polar solvent) is appropriate to allow the salt to precipitate.[8][9]

  • Incomplete Hydrolysis: The hexaminium salt requires vigorous hydrolysis, typically by refluxing in concentrated ethanolic hydrochloric acid.[10] Insufficient acid concentration, time, or temperature will result in unhydrolyzed salt, lowering the yield of the desired amine.

  • Side Reactions: The formation of an aldehyde via the Sommelet reaction (see Q5) can be a significant competing pathway that consumes the intermediate.[10]

Q5: I have identified an unexpected aldehyde impurity in my final product. What is it and how did it form?

A5: The aldehyde impurity is likely 4-nitrophenylglyoxal, formed via the Sommelet reaction . This is a known side reaction of the Delépine synthesis.[10][11] The reaction pathway (Delépine vs. Sommelet) is highly dependent on the hydrolysis conditions. While strong acidic hydrolysis favors the formation of the primary amine (Delépine), milder conditions or hydrolysis with just water can promote the rearrangement and hydrolysis to an aldehyde (Sommelet).[11][12] To favor the desired amine, ensure hydrolysis is conducted with a strong acid like concentrated HCl.[9]

Q6: My final product is difficult to purify. What are the expected byproducts from the hydrolysis step?

A6: The Delépine reaction has poor atom economy, and the hydrolysis of the hexaminium salt generates several byproducts that can complicate purification:[10]

  • Formaldehyde: A major byproduct of the breakdown of the hexamethylenetetramine cage.[8] In the presence of HCl, this can form bis(chloromethyl) ether, a potent carcinogen, so the reaction should be handled in a well-ventilated fume hood.[13]

  • Ammonium Chloride: Also formed during the acidic decomposition of the intermediate salt.[10]

  • Unhydrolyzed Quaternary Salt: As mentioned in Q4, incomplete hydrolysis can leave the intermediate salt in the final mixture.

Purification typically involves recrystallization, often from an ethanol/water mixture, to separate the desired hydrochloride salt from these byproducts.

Data on Common Side Products

The following table summarizes the common side products, their likely occurrence, and suggested methods for identification and removal.

Side Product NameStage of FormationTypical Yield (%)*Identification MethodRemoval Method
2,2-dibromo-1-(4-nitrophenyl)ethanoneBromination5-15%TLC, ¹H NMR, GC-MSColumn chromatography, careful recrystallization
Unreacted 4-nitroacetophenoneBrominationVariableTLC, ¹H NMRColumn chromatography
4-NitrophenylglyoxalDelépine Reaction5-10%TLC, ¹H NMR, LC-MSColumn chromatography before final salt formation
Unhydrolyzed Hexaminium SaltDelépine ReactionVariable¹H NMR, SolubilityRe-subjecting to hydrolysis conditions, washing

*Yields are estimates and highly dependent on reaction conditions.

Experimental Protocols

Protocol 1: α-Bromination of 4-Nitroacetophenone
  • Dissolve 4-nitroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the cooled mixture dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water to remove acid, and then with a cold, dilute sodium bisulfite solution to quench any excess bromine.

  • Dry the crude 2-bromo-1-(4-nitrophenyl)ethanone. The product can be purified by recrystallization from ethanol.

Protocol 2: Delépine Reaction for Synthesis of the Amine Hydrochloride
  • Dissolve the crude 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in chloroform.

  • Add hexamethylenetetramine (1.1 equivalents) to the solution and stir the mixture at room temperature for 12-24 hours.

  • The quaternary ammonium salt will precipitate from the solution. Filter the solid, wash it with cold chloroform, and dry it.

  • To a round-bottom flask, add the dried hexaminium salt and a mixture of concentrated hydrochloric acid and ethanol (typically a 1:1 or 1:2 v/v mixture).

  • Heat the mixture to reflux for 4-6 hours.

  • After reflux, cool the reaction mixture in an ice bath to crystallize the product.

  • Filter the resulting solid, which is the crude this compound.

  • Wash the crystals with cold ethanol and then with diethyl ether.

  • Purify the final product by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Problem Observed low_yield_bromo Low Yield or Incomplete Bromination start->low_yield_bromo multi_spots_bromo Multiple Spots on TLC (Bromination Stage) start->multi_spots_bromo low_yield_amine Low Yield of Final Amine HCl start->low_yield_amine impurity_amine Impure Final Product start->impurity_amine cause_incomplete_bromo Cause: - Insufficient time/temp - Inactive reagents low_yield_bromo->cause_incomplete_bromo Check Conversion cause_dibromo Cause: - Excess Bromine - High Temperature multi_spots_bromo->cause_dibromo Identify Spots cause_incomplete_hydrolysis Cause: - Incomplete Hydrolysis - Incomplete Salt Formation low_yield_amine->cause_incomplete_hydrolysis Check Hydrolysis cause_sommelet Cause: - Sommelet Side Reaction (Aldehyde formation) low_yield_amine->cause_sommelet impurity_amine->cause_sommelet cause_byproducts Cause: - Hydrolysis Byproducts (Formaldehyde, NH4Cl) impurity_amine->cause_byproducts Analyze Purity sol_incomplete_bromo Solution: - Extend reaction time - Check reagent quality cause_incomplete_bromo->sol_incomplete_bromo sol_dibromo Solution: - Control stoichiometry - Lower reaction temp cause_dibromo->sol_dibromo sol_incomplete_hydrolysis Solution: - Increase reflux time/acid conc. - Ensure salt precipitation cause_incomplete_hydrolysis->sol_incomplete_hydrolysis sol_sommelet Solution: - Ensure strong acidic hydrolysis (conc. HCl) cause_sommelet->sol_sommelet sol_byproducts Solution: - Recrystallize final product - Wash thoroughly cause_byproducts->sol_byproducts

Caption: Troubleshooting workflow for the synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl.

References

identification of byproducts in 2-amino-1-(4-nitrophenyl)ethanone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The information provided is designed to help identify and mitigate the formation of byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and direct method is the Delépine reaction.[1][2] This synthesis involves the reaction of an α-halo ketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone, with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.[1][2]

Q2: What are the potential byproducts I should be aware of during this synthesis?

A2: While specific byproducts can vary based on reaction conditions, several are commonly observed in related syntheses. These can include unreacted starting materials, products of side reactions such as the Sommelet reaction, and incompletely hydrolyzed intermediates. A detailed list is provided in the troubleshooting section.

Q3: What analytical techniques are recommended for identifying byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended for effective impurity profiling.[3][4] High-Performance Liquid Chromatography (HPLC) is ideal for separating non-volatile impurities.[5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide molecular weight information of the unknown peaks.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of isolated impurities.[5]

Q4: How can I minimize byproduct formation?

A4: Minimizing byproduct formation relies on careful control of reaction parameters. This includes using pure starting materials, maintaining the optimal reaction temperature, ensuring efficient stirring, and carefully monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Causes:

  • Incomplete reaction of the starting 2-bromo-1-(4-nitrophenyl)ethanone.

  • Formation of significant amounts of byproducts.

  • Loss of product during workup and purification.

Suggested Solutions:

  • Reaction Monitoring: Monitor the reaction progress by TLC to ensure the complete consumption of the starting material.

  • Temperature Control: Maintain the recommended reaction temperature for both the formation of the quaternary ammonium salt and the subsequent hydrolysis.

  • Purification: Optimize the purification process, such as recrystallization, to minimize product loss.

Issue 2: Presence of an Unexpected Aldehyde Impurity

Potential Cause:

  • A known side reaction of the Delépine reaction is the Sommelet reaction, which can lead to the formation of the corresponding benzylic aldehyde, in this case, 4-nitro-α-oxo-benzeneacetaldehyde.[1]

Identification & Mitigation:

  • Identification: The aldehyde can be identified by its characteristic signals in ¹H NMR spectroscopy (a singlet between 9-10 ppm) and a carbonyl stretch in IR spectroscopy.

  • Mitigation: Modifying the hydrolysis conditions, such as using a milder acid or a lower temperature, may help to suppress the Sommelet reaction.

Issue 3: Identification of Unknown Peaks in HPLC Analysis

The following table summarizes potential byproducts and their likely identification signatures.

Potential Byproduct Chemical Structure Identification Method Expected Signature
2-bromo-1-(4-nitrophenyl)ethanoneO₂N-C₆H₄-C(O)CH₂BrHPLC, LC-MS, ¹H NMRPresence of a peak corresponding to the starting material's retention time and mass.
Hexamethylenetetraminium salt[C₁₄H₁₄N₅O₃]⁺Br⁻¹H NMR of crude productComplex aliphatic signals from the hexamine moiety.
4-Nitro-α-oxo-benzeneacetaldehydeO₂N-C₆H₄-C(O)CHO¹H NMR, IRAldehydic proton signal (9-10 ppm) in ¹H NMR; C=O stretch around 1700 cm⁻¹ in IR.
Bis(4-nitrophenacyl)amine(O₂N-C₆H₄-C(O)CH₂)₂NHLC-MS, ¹H NMRMass corresponding to the dimer; complex aromatic and methylene signals.

Experimental Protocols

Synthesis of this compound via Delépine Reaction

This protocol is a general guideline and may require optimization.

Step 1: Formation of the Hexamethylenetetraminium Salt

  • Dissolve 2-bromo-1-(4-nitrophenyl)ethanone in a suitable solvent such as chloroform.

  • Add an equimolar amount of hexamethylenetetramine to the solution.

  • Stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.[2]

  • Filter the precipitate and wash with cold chloroform.

Step 2: Hydrolysis to the Primary Amine Hydrochloride

  • Suspend the hexamethylenetetraminium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture. The progress of the hydrolysis can be monitored by TLC.

  • After completion, cool the reaction mixture to allow the product, this compound, to crystallize.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow for Byproduct Identification

start Crude Product tlc TLC Analysis start->tlc Initial Check hplc HPLC Analysis tlc->hplc Multiple Spots lcms LC-MS Analysis hplc->lcms Unknown Peaks isolate Isolate Impurity lcms->isolate Obtain Mass nmr NMR Spectroscopy structure Structure Elucidation nmr->structure isolate->nmr Sufficient Quantity

Caption: Workflow for the identification and characterization of byproducts.

Troubleshooting Logic for Low Product Yield

start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_workup Review Workup Procedure start->check_workup check_byproducts Analyze for Byproducts (HPLC) start->check_byproducts incomplete Incomplete Reaction check_reaction->incomplete loss Product Loss check_workup->loss byproduct_issue Significant Byproducts check_byproducts->byproduct_issue optimize_time Increase Reaction Time / Temperature incomplete->optimize_time Yes optimize_workup Optimize Extraction / Recrystallization loss->optimize_workup Yes optimize_conditions Modify Reaction Conditions byproduct_issue->optimize_conditions Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on routes starting from 2-bromo-1-(4-nitrophenyl)ethanone. Two common synthetic pathways are the Delépine reaction and the Gabriel synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Poor quality of starting materials: Impure 2-bromo-1-(4-nitrophenyl)ethanone or hexamethylenetetramine (Delépine), or potassium phthalimide (Gabriel).- Ensure the purity of starting materials using techniques like recrystallization or by purchasing from a reputable supplier.- Dry all reagents and solvents thoroughly, as moisture can interfere with the reactions.
Inefficient formation of the intermediate: In the Delépine reaction, the hexaminium salt may not precipitate efficiently. In the Gabriel synthesis, the N-alkylation of potassium phthalimide might be incomplete.- Delépine: Use a non-polar solvent like chloroform or dichloromethane to facilitate the precipitation of the hexaminium salt.[1] Ensure equimolar or a slight excess of hexamethylenetetramine.- Gabriel: Use a polar aprotic solvent such as DMF or DMSO to ensure the solubility of potassium phthalimide and facilitate the SN2 reaction.[2] Ensure the potassium phthalimide is fully deprotonated before adding the alkyl halide.
Incomplete hydrolysis of the intermediate: The final acid hydrolysis step is crucial for liberating the primary amine.- Delépine: Use concentrated hydrochloric acid in ethanol and ensure sufficient reflux time to completely hydrolyze the hexaminium salt.[3] Monitor the reaction by TLC to confirm the disappearance of the intermediate.- Gabriel: Acidic hydrolysis can sometimes lead to low yields.[4] Consider using hydrazine hydrate (Ing-Manske procedure) for a milder and often more efficient cleavage of the phthalimide group.[4][5]
Formation of Side Products Over-alkylation (less common in these methods but possible): Reaction of the product amine with the starting alkyl halide.This is a primary advantage of the Gabriel and Delépine syntheses over direct amination with ammonia, as the nitrogen is protected, preventing over-alkylation.[5] If observed, it may indicate incomplete reaction of the primary alkylating agent.
Formation of 4-nitrobenzaldehyde (Sommelet Reaction): This can be a side reaction during the hydrolysis of the hexaminium salt in the Delépine reaction under certain conditions.[3]Carefully control the hydrolysis conditions. Using ethanolic HCl is standard for the Delépine reaction to favor amine formation.
Incomplete hydrolysis in Gabriel synthesis: Residual N-alkylphthalimide in the final product.Ensure complete reaction with hydrazine or extend the acid hydrolysis time. Monitor the reaction progress by TLC.
Difficult Purification Contamination with byproducts: Phthalhydrazide (from Gabriel synthesis with hydrazine) or ammonium chloride and formaldehyde byproducts (from Delépine).- Gabriel (hydrazine): Phthalhydrazide is often insoluble and can be removed by filtration.[4] The desired amine hydrochloride can then be crystallized from the filtrate.- Delépine: The product is isolated as the hydrochloride salt, which helps in separating it from non-basic organic byproducts. Recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) can further purify the product.
Product is an oil or does not crystallize: The hydrochloride salt may not readily precipitate.- Ensure the solution is sufficiently acidic. The addition of ethereal HCl or bubbling dry HCl gas through an ethereal or isopropanolic solution of the free amine can facilitate the precipitation of the hydrochloride salt.- Try different crystallization solvents. Seeding with a small crystal of the pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2-bromo-1-(4-nitrophenyl)ethanone. This α-halo ketone is reactive towards nucleophilic substitution, making it suitable for reactions like the Delépine and Gabriel syntheses.

Q2: Which is a better method for this synthesis, the Delépine reaction or the Gabriel synthesis?

A2: Both methods are effective for preparing primary amines from alkyl halides. The choice often depends on reagent availability, desired scale, and purification preferences.

  • Delépine Reaction: Advantages include the use of inexpensive reagents and relatively simple reaction conditions.[3] However, it can have poor atom economy and generate formaldehyde as a byproduct.[3][6]

  • Gabriel Synthesis: This method is known for reliably producing primary amines with minimal side products.[4][5] The Ing-Manske procedure using hydrazine for cleavage is generally mild and efficient.[4] However, the phthalhydrazide byproduct can sometimes be challenging to remove completely.

Q3: My yield is consistently low. What are the most critical parameters to optimize?

A3: For both the Delépine and Gabriel syntheses, the most critical parameters are:

  • Reaction Time and Temperature: Ensure each step goes to completion. For the SN2 reaction, gentle heating may be required. For the hydrolysis step, sufficient reflux time is crucial.

  • Solvent Choice: The solvent plays a key role in both the SN2 and precipitation steps. Using the appropriate solvent as detailed in the protocols is important for good yields.

  • Purity of Reagents: Impurities, especially water, can significantly impact the yield.

  • pH Control during Workup: When isolating the hydrochloride salt, maintaining a sufficiently acidic pH is essential to ensure complete protonation and precipitation of the product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can track the disappearance of the starting material (2-bromo-1-(4-nitrophenyl)ethanone) and the appearance of the intermediate (N-alkylated product) and the final amine. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.

Q5: What are the safety precautions I should take during this synthesis?

A5:

  • 2-bromo-1-(4-nitrophenyl)ethanone is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroform and dichloromethane, often used as solvents, are toxic and carcinogenic. Handle with care in a fume hood.

  • Hydrazine is highly toxic and corrosive.[7] It should be handled with extreme caution in a fume hood, and appropriate PPE should be worn.

  • Concentrated acids are corrosive. Handle with care.

Experimental Protocols

Protocol 1: Synthesis via Delépine Reaction

This protocol involves two main steps: the formation of the hexaminium salt and its subsequent acidic hydrolysis.

Step 1: Formation of the Hexaminium Salt

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in chloroform or dichloromethane.

  • Add hexamethylenetetramine (1 to 1.1 equivalents) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The quaternary ammonium salt will precipitate out of the solution.[1]

  • Monitor the reaction by TLC for the disappearance of the starting alkyl halide.

  • Once the reaction is complete, cool the mixture and collect the precipitated salt by filtration.

  • Wash the salt with a small amount of cold chloroform or diethyl ether and dry it under vacuum.

Step 2: Hydrolysis of the Hexaminium Salt

  • Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid (a common ratio is 2:1 to 5:1 v/v).

  • Heat the mixture to reflux and maintain reflux for several hours (typically 4-12 hours).

  • Monitor the hydrolysis by TLC until the starting salt has been consumed.

  • After completion, cool the reaction mixture in an ice bath to crystallize the this compound.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent like ethanol/water to obtain the pure product.

Protocol 2: Synthesis via Gabriel Synthesis

This protocol involves the N-alkylation of potassium phthalimide followed by the liberation of the amine.

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) to the suspension.

  • Heat the mixture with stirring (e.g., 60-80 °C) for several hours until TLC analysis indicates the complete consumption of the starting halide.

  • After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the N-(2-(4-nitrophenyl)-2-oxoethyl)phthalimide.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

Step 2: Cleavage of the Phthalimide Group (Ing-Manske Procedure)

  • Suspend the dried N-alkylated phthalimide in ethanol or a similar solvent.

  • Add hydrazine hydrate (1.5 to 2 equivalents) to the suspension.

  • Heat the mixture to reflux. A voluminous precipitate of phthalhydrazide will form.

  • After refluxing for a few hours (monitor by TLC for the disappearance of the starting material), cool the reaction mixture.

  • Acidify the mixture with concentrated hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of dilute HCl.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ether) to obtain the purified product.

Data Presentation

The following tables provide a framework for optimizing reaction conditions. The values are illustrative and should be systematically varied to find the optimal conditions for your specific setup.

Table 1: Optimization of Delépine Reaction Conditions

ParameterCondition 1Condition 2Condition 3Observed Yield (%)Purity (%)
Solvent for Salt Formation ChloroformDichloromethaneAcetonitrile
Hexamine Equivalents 1.01.11.2
Hydrolysis Time (h) 4812
HCl Concentration in Ethanol 10%20%Concentrated

Table 2: Optimization of Gabriel Synthesis Conditions

ParameterCondition 1Condition 2Condition 3Observed Yield (%)Purity (%)
Alkylation Solvent DMFDMSOAcetonitrile
Alkylation Temperature (°C) 6080100
Cleavage Reagent Hydrazine HydrateConc. HClConc. HBr
Hydrazine Equivalents 1.52.02.5

Visualizations

Delépine_Reaction_Workflow start Start: 2-bromo-1-(4-nitrophenyl)ethanone + Hexamethylenetetramine step1 Step 1: Salt Formation Solvent: Chloroform or DCM Temperature: RT to 50°C start->step1 intermediate Intermediate: Hexaminium Salt (Precipitate) step1->intermediate step2 Step 2: Acid Hydrolysis Reagents: Ethanolic HCl Condition: Reflux intermediate->step2 product Product: 2-amino-1-(4-nitrophenyl)ethanone HCl step2->product purification Purification: Crystallization product->purification final_product Pure Product purification->final_product

Caption: Workflow for the Delépine Reaction.

Gabriel_Synthesis_Workflow start Start: 2-bromo-1-(4-nitrophenyl)ethanone + Potassium Phthalimide step1 Step 1: N-Alkylation Solvent: DMF or DMSO Temperature: 60-80°C start->step1 intermediate Intermediate: N-alkylated Phthalimide step1->intermediate step2 Step 2: Amine Liberation Reagent: Hydrazine Hydrate Condition: Reflux intermediate->step2 product Product: 2-amino-1-(4-nitrophenyl)ethanone HCl step2->product purification Purification: Crystallization product->purification final_product Pure Product purification->final_product Troubleshooting_Logic start Low Yield Issue check_sm Check Starting Material Purity start->check_sm check_reaction_completion Monitor Reaction Progress (TLC) start->check_reaction_completion check_hydrolysis Evaluate Hydrolysis Step start->check_hydrolysis check_workup Review Workup & Purification start->check_workup impure_sm Solution: Purify Starting Materials check_sm->impure_sm incomplete_reaction Solution: Optimize Time, Temp, & Solvent check_reaction_completion->incomplete_reaction incomplete_hydrolysis Solution: Increase Time, Use Hydrazine check_hydrolysis->incomplete_hydrolysis loss_during_workup Solution: Optimize pH, Crystallization Solvent check_workup->loss_during_workup

References

Technical Support Center: Troubleshooting the Reduction of a Nitro Group to an Amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the common challenges encountered during the reduction of nitro groups to amines.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here's a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. The catalyst loading might also be insufficient; try increasing the weight percentage of the catalyst. For problematic reductions, higher pressures of H₂ may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Ensure the metal is finely powdered and activated if necessary. The acid concentration is also critical for the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate. The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as EtOH/water or AcOH.[1][2] Protic co-solvents can often aid in hydrogenation reactions.[1][2]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[1] However, be cautious, as higher temperatures can sometimes lead to an increase in side products.[1]

  • Potential Side Reactions: The formation of intermediates that are difficult to reduce can stall the reaction. For example, azoxybenzene can be formed, which then requires several more reduction steps to yield the desired aniline.[1]

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

A2: The formation of side products is a common challenge, stemming from the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.

  • Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. For instance, using LiAlH₄ for aromatic nitro compounds can lead to azo products.[3] Catalytic hydrogenation is often a cleaner method.[4]

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Proper temperature control is crucial.

  • pH of the Reaction Mixture: The stability of intermediates can be pH-dependent. For example, condensation reactions to form azoxy and azo compounds can occur under basic conditions.[5]

Q3: My starting material has other functional groups that might be reduced. How can I achieve chemoselective reduction of the nitro group?

A3: This is a common challenge in multi-functionalized molecules. The choice of reducing agent is critical.

  • For molecules with alkenes or alkynes: Catalytic hydrogenation with Pd/C will likely reduce these unsaturated bonds. Consider using reagents like Fe/HCl, SnCl₂/HCl, or sodium sulfide (Na₂S), which are generally selective for the nitro group.[3][6]

  • For molecules with carbonyls (aldehydes, ketones): SnCl₂·2H₂O in ethanol or ethyl acetate is a mild and highly selective option.[6]

  • For molecules with esters or amides: These are generally stable to many nitro reduction conditions. However, harsh reagents like LiAlH₄ should be avoided.

  • For molecules with halogens: Catalytic hydrogenation with Pd/C can lead to dehalogenation.[6] Raney Nickel is often a better choice in these cases.[3] Alternatively, non-catalytic methods like Fe/HCl or SnCl₂ are recommended.[6]

Q4: How do I effectively purify the amine product from the reaction mixture?

A4: The purification strategy depends on the reduction method used and the properties of the amine.

  • Catalytic Hydrogenation: After the reaction, the catalyst is typically removed by filtration through a pad of Celite. The solvent is then evaporated, and the crude amine can be purified further by distillation, recrystallization, or column chromatography.[1]

  • Metal/Acid Reductions: The workup for these reactions can be more involved due to the presence of metal salts.

    • After the reaction, the mixture is typically basified to precipitate metal hydroxides.

    • The solids are filtered off.

    • The product is then extracted from the aqueous layer with an organic solvent.[7]

    • The organic layer is dried, and the solvent is removed to yield the crude amine.[7]

    • Further purification can be done by column chromatography, where the more polar amine product will elute after the less polar nitro starting material.[7]

Troubleshooting Guides

Problem 1: Incomplete Reaction or Low Yield
Potential Cause Troubleshooting Action Rationale
Inactive Catalyst/Reagent Use a fresh batch of catalyst or reagent. For metals, ensure they are finely powdered and activated if necessary.[1]Catalysts can deactivate over time, and the surface area of metals is crucial for reactivity.
Insufficient Catalyst/Reagent Increase the loading of the catalyst or the equivalents of the reducing agent.A higher concentration of the active species can increase the reaction rate.
Poor Solubility of Starting Material Change to a more suitable solvent or use a co-solvent system (e.g., THF, EtOH/water).[1][2]The reaction can only occur if the substrate is in solution and can interact with the reagent/catalyst.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.[1]Many reactions have an activation energy barrier that can be overcome with thermal energy.
Reaction Stalled at an Intermediate Add more reducing agent or change to a stronger reducing system.Intermediates like azoxy compounds may require more forcing conditions to be reduced.[1]
Problem 2: Formation of Side Products
Side Product Observed Potential Cause Troubleshooting Action
Hydroxylamines, Nitroso compounds Incomplete reduction.Increase reaction time, temperature, or amount of reducing agent.
Azoxy, Azo compounds Condensation of intermediates.[5]Adjust the pH of the reaction (often avoiding basic conditions). Ensure complete reduction to the amine.
Dehalogenation Use of Pd/C with halogenated substrates.[6]Switch to Raney Nickel or a non-catalytic method like Fe/HCl or SnCl₂.[3][6]
Reduction of other functional groups Non-selective reducing agent.Consult a chemoselectivity chart and choose a milder, more selective reagent (e.g., SnCl₂ for carbonyls).[6]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd).[1]

  • Hydrogenation: Seal the flask, and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.[1][4]

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.[1]

Protocol 2: General Procedure for Reduction using SnCl₂·2H₂O
  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]

  • Reaction: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).[1]

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove tin salts.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amine.

Protocol 3: General Procedure for Transfer Hydrogenation using Formic Acid
  • Setup: In a pressure tube, add the nitro compound (0.2 mmol), the catalyst (e.g., Co-Zn/N-C, 20 mg), THF (2.0 mL), and formic acid (6 equiv.).[8]

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100°C) with magnetic stirring for the specified time.[8]

  • Workup: After the reaction, cool the tube to room temperature. The catalyst can be separated, and the product isolated from the reaction mixture.[8]

Visualizations

TroubleshootingWorkflow Start Nitro Reduction Fails (Incomplete or Side Products) CheckReagents Check Reagent/Catalyst Activity Start->CheckReagents CheckSolubility Check Substrate Solubility Start->CheckSolubility CheckConditions Review Reaction Conditions (Temp, Pressure, Time) Start->CheckConditions CheckSelectivity Review Chemoselectivity Start->CheckSelectivity NewReagent Use Fresh Reagent/Catalyst CheckReagents->NewReagent Inactive? ChangeSolvent Change Solvent or Use Co-solvent CheckSolubility->ChangeSolvent Poor? ModifyConditions Modify Conditions (Increase Temp/Pressure/Time) CheckConditions->ModifyConditions Suboptimal? ChangeReagent Choose a More Selective Reagent CheckSelectivity->ChangeReagent Non-selective? Success Successful Reduction NewReagent->Success ChangeSolvent->Success ModifyConditions->Success ChangeReagent->Success NitroReductionPathway Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy Compound) Nitroso->Azoxy + R-NHOH - H₂O Amine R-NH₂ (Amine Product) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo R-N=N-R (Azo Compound) Azoxy->Azo +2e⁻, +2H⁺

References

Technical Support Center: N-Alkylation of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective N-alkylation of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The information is intended for researchers, scientists, and drug development professionals aiming to synthesize mono-N-alkylated products while minimizing the formation of the over-alkylation byproduct.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem in this specific reaction?

A1: Over-alkylation is a common side reaction in the N-alkylation of primary amines. After the desired mono-alkylated secondary amine is formed, it can react again with the alkylating agent to produce an undesired di-alkylated tertiary amine. This is often problematic because the product of the first alkylation (the secondary amine) is frequently more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[1] For 2-amino-1-(4-nitrophenyl)ethanone, over-alkylation reduces the yield of the target mono-alkylated product and introduces a byproduct that can be difficult to separate due to similar polarities, complicating purification.[2]

Q2: My reaction is showing a low yield of the desired mono-alkylated product and multiple spots on my TLC. What are the potential causes?

A2: Low yields and multiple products are typically due to a combination of factors:

  • Over-alkylation: As discussed in Q1, the formation of a di-alkylated byproduct is a primary concern.[2]

  • Low Reactivity of the Starting Material: The amino group of 2-amino-1-(4-nitrophenyl)ethanone is deactivated by the strong electron-withdrawing effect of the para-nitro group on the phenyl ring.[3] This reduced nucleophilicity means that more forcing conditions (e.g., higher temperatures, stronger bases) are often required, which can also promote side reactions.[4]

  • Incomplete Deprotonation: The starting material is a hydrochloride salt. An insufficient amount or strength of the base will result in a low concentration of the free, nucleophilic amine, leading to an incomplete reaction.

  • Side Reactions with Solvent or Base: The choice of solvent and base is critical. For example, using a nucleophilic base could lead to competing reactions with the alkylating agent.

Q3: How can I monitor the progress of the reaction and identify the products?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For product identification and quantification:

  • ¹H NMR Spectroscopy: This is a powerful tool to distinguish between the starting material, mono-alkylated, and di-alkylated products. The number of protons on the nitrogen atom changes with each alkylation step. The N-H proton of the primary amine will disappear and be replaced by signals corresponding to the alkyl group in the mono-alkylated product. In the di-alkylated product, the second N-H signal (if applicable from the secondary amine) also disappears. The chemical shifts of the methylene protons adjacent to the nitrogen will also be different for each species.[5][6]

  • HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the different components in the reaction mixture, providing an accurate assessment of the product distribution.

  • Mass Spectrometry (MS): Can confirm the molecular weights of the starting material, desired product, and any byproducts, including the over-alkylated species.

Q4: What are the main strategies to prevent over-alkylation?

A4: There are three primary strategies:

  • Controlled Direct Alkylation: This involves carefully optimizing reaction conditions to favor mono-alkylation.[2] Key parameters include stoichiometry, temperature, and the rate of addition of the alkylating agent.

  • Protective Group Strategy: This is often the most reliable method. The primary amine is first protected (e.g., as a carbamate), then alkylated, and finally deprotected to yield the pure secondary amine.[2]

  • Reductive Amination: This is an alternative synthetic route that avoids the use of alkyl halides and the problem of over-alkylation by reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[7]

Troubleshooting Guide: Direct Alkylation

This guide provides specific troubleshooting steps for the direct N-alkylation of this compound.

Problem Potential Cause Suggested Solution
Low conversion, starting material remains 1. Insufficient Base: The hydrochloride salt is not fully neutralized, and the free amine is not available to react. 2. Low Reactivity: The electron-withdrawing nitro group deactivates the amine.[4] 3. Low Temperature: Reaction is too slow at the current temperature.1. Increase Base: Use at least 2.2 equivalents of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to both neutralize the HCl salt and scavenge the acid produced during the reaction. 2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor for byproduct formation by TLC/LC-MS. 3. Change Solvent: Switch to a polar aprotic solvent like DMF or acetonitrile, which can help accelerate Sₙ2 reactions.[8]
High amount of di-alkylated byproduct 1. Stoichiometry: The alkylating agent is in excess or its concentration is too high. 2. High Temperature: Promotes the second alkylation reaction. 3. Rapid Addition: A high local concentration of the alkylating agent favors over-alkylation.1. Use Excess Amine: Use a 2 to 5-fold excess of the this compound relative to the alkylating agent. 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. 3. Slow Addition: Add the alkylating agent dropwise or via a syringe pump over several hours to maintain its low concentration.[2]
Formation of unknown impurities 1. Base- or Solvent-Induced Decomposition: The starting material or product may be unstable under the reaction conditions. 2. Elimination Reaction: If using a secondary or tertiary alkyl halide, elimination can compete with substitution.[4]1. Screen Weaker Bases/Lower Temperatures: Try a milder base (e.g., NaHCO₃) if compatible with the required reactivity, or lower the reaction temperature. 2. Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides as they are less prone to elimination reactions.
Table 1: Representative Reaction Conditions for Direct Mono-N-Alkylation
Parameter Condition A (High Amine Excess) Condition B (Controlled Addition) Expected Outcome
Amine:Alkyl Halide Ratio 3 : 11.1 : 1A aims for higher selectivity; B is more atom-economical.
Base (equiv.) K₂CO₃ (2.2)DIPEA (2.2)K₂CO₃ is a solid base, while DIPEA is a liquid, sterically hindered base.
Solvent AcetonitrileDMFDMF may lead to faster rates but can be harder to remove.
Temperature 60 °CRoom Temp → 40 °CLower temperature generally improves selectivity.
Alkyl Halide Addition All at onceSyringe pump over 4 hoursSlow addition is crucial for Condition B to succeed.
Typical Mono:Di Ratio > 9:1~ 4:1Ratios are highly dependent on the specific alkyl halide used.

Note: The data in this table is illustrative and based on general principles of amine alkylation.[2][4] Optimal conditions for this compound must be determined experimentally.

Recommended Alternative: Protective Group Strategy

To avoid the challenges of direct alkylation, a protection-alkylation-deprotection sequence is highly recommended for achieving a high yield of the pure mono-alkylated product. The tert-butoxycarbonyl (Boc) group is a suitable choice.[9]

Diagram 1: Workflow for Protective Group Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 2-amino-1-(4-nitrophenyl)ethanone HCl B Boc-protected amine A->B Boc₂O, Base (e.g., Et₃N) Solvent (e.g., DCM) C N-alkylated Boc-protected amine B->C Strong Base (e.g., NaH) Alkyl Halide (R-X) Solvent (e.g., DMF) D Pure Mono-N-alkylated Product C->D Strong Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Protective group strategy for selective mono-alkylation.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-amino-1-(4-nitrophenyl)ethanone

  • Reaction Setup: Suspend this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 2.2 eq.) and stir for 15 minutes at room temperature to liberate the free amine.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Wash the reaction mixture with 1M HCl (aq.), followed by saturated NaHCO₃ (aq.), and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2-(Boc-amino)-1-(4-nitrophenyl)ethanone, can be purified by column chromatography or recrystallization.[10]

Protocol 2: N-Alkylation of Boc-Protected Amine

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.2 M) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: N-Boc Deprotection

  • Reaction Setup: Dissolve the N-alkylated Boc-protected amine (1.0 eq.) in DCM (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in a suitable solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Extract the product, dry the organic layer, and concentrate. The final product can be purified by column chromatography or by forming a hydrochloride salt.[11]

Troubleshooting Logic and Signaling Pathways

Diagram 2: General Troubleshooting Workflow for Over-alkylation

G cluster_SM Troubleshooting: Low Conversion cluster_Di Troubleshooting: Over-alkylation Start Reaction Analysis by TLC/LC-MS High_SM High Starting Material (SM)? Start->High_SM High_Di High Di-Alkylated Product? Start->High_Di Success High Mono-Alkylated Product Yield Start->Success Other Other Impurities? High_SM->Other Inc_Base Increase Base Equivalents High_SM->Inc_Base yes High_Di->Other Dec_RX Decrease Alkyl Halide (or use excess amine) High_Di->Dec_RX yes Use_PG Use Protective Group Strategy Other->Use_PG Inc_Temp Increase Temperature Inc_Base->Inc_Temp Change_Solvent Change Solvent (e.g., to DMF) Inc_Temp->Change_Solvent Slow_Add Slow Addition of Alkyl Halide Dec_RX->Slow_Add Dec_Temp Decrease Temperature Slow_Add->Dec_Temp Dec_Temp->Use_PG

Caption: A logical workflow for troubleshooting common N-alkylation issues.

Diagram 3: Reaction Pathway Illustrating Over-alkylation

G SM Primary Amine (Ar-NH₂) P1 Mono-alkylated Product (Ar-NHR) Desired SM->P1 k₁ + R-X RX Alkyl Halide (R-X) P2 Di-alkylated Product (Ar-NR₂) Undesired P1->P2 k₂ + R-X note Over-alkylation occurs when k₂ ≥ k₁. Goal is to make k₁ >> k₂.

Caption: Reaction scheme showing desired mono-alkylation vs. over-alkylation.

References

Technical Support Center: Column Chromatography Purification of 2-Amino-1-(4-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 2-amino-1-(4-nitrophenyl)ethanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying 2-amino-1-(4-nitrophenyl)ethanone derivatives using silica gel column chromatography?

A1: The primary challenges arise from the bifunctional nature of these molecules. The basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to several issues:

  • Peak Tailing: Strong binding of the amine to the silica gel can result in broad, asymmetrical peaks, leading to poor separation.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it cannot be eluted from the column, resulting in low or no recovery.

  • Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive molecules.

  • Poor Resolution: Tailing and band broadening make it difficult to separate the desired compound from impurities with similar polarities.

Q2: What is the recommended stationary phase for the purification of these compounds?

A2: While standard silica gel is the most common stationary phase, its acidic nature can be problematic.[1] For 2-amino-1-(4-nitrophenyl)ethanone derivatives, the following stationary phases can be considered:

  • Standard Silica Gel (60 Å, 230-400 mesh): This is a good starting point, but often requires a mobile phase modifier to achieve good results.

  • Deactivated Silica Gel: To mitigate the issues caused by acidic silanol groups, silica gel can be "deactivated" by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.[2][3]

  • Neutral Alumina: This is a good alternative to silica gel for the purification of basic compounds like amines.[4]

  • Amine-functionalized Silica: This specialized stationary phase has an amine-modified surface that minimizes the strong interactions with basic compounds, often leading to improved peak shape and recovery.[5]

Q3: Which mobile phase systems are typically used for these types of compounds?

A3: The choice of mobile phase depends on the polarity of the specific derivative. Common solvent systems are mixtures of a non-polar and a polar solvent. Good starting points include:

  • Hexane/Ethyl Acetate: A versatile and widely used system for compounds of moderate polarity.[6][7]

  • Dichloromethane/Methanol: This system is suitable for more polar compounds.[7]

For basic compounds that exhibit poor behavior on silica, adding a small percentage (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase is highly recommended to improve the separation.[1][3]

Q4: Should I use isocratic or gradient elution?

A4: For mixtures with components of widely differing polarities, a gradient elution is generally more effective.[8] This involves starting with a less polar solvent mixture and gradually increasing the proportion of the more polar solvent. This approach helps to first elute the less polar impurities and then the more polar product, often resulting in better separation and sharper peaks. For simpler purifications where the desired compound and impurities have sufficiently different Rf values, isocratic elution (using a constant solvent composition) can be sufficient.

Troubleshooting Guide

Problem 1: My compound is not eluting from the column, or the recovery is very low.

  • Possible Cause: The compound may be irreversibly adsorbed to the acidic silica gel due to the basicity of the amino group.[1] The mobile phase may also not be polar enough.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent.

    • Add a Basic Modifier: Add 0.5-2% triethylamine (TEA) to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, reducing strong interactions and allowing your compound to elute.[3]

    • Change Stationary Phase: If the above fails, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel for your next attempt.[4]

Problem 2: The compound is coming off the column, but the peaks are broad and tailing significantly.

  • Possible Cause: Strong acid-base interactions between the amino group and the silica gel are likely causing poor peak shape.[5]

  • Solution:

    • Incorporate a Basic Modifier: As with low recovery, adding a small amount of triethylamine (0.5-2%) to the eluent is the most common and effective solution to reduce tailing for basic compounds.[1]

    • Use Amine-Functionalized Silica: This stationary phase is specifically designed to improve the chromatography of basic compounds and can significantly reduce tailing.[5]

    • Optimize Solvent System: Experiment with different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system (with added TEA) can improve peak shape.

Problem 3: My compound appears to be decomposing on the column.

  • Possible Cause: The acidic nature of the silica gel may be catalyzing the degradation of your acid-sensitive compound.[2]

  • Solution:

    • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing 1-2% triethylamine. This will help to neutralize the acidic sites.[9]

    • Use an Alternative Stationary Phase: Switch to a more inert stationary phase such as neutral alumina or Florisil.[2][4]

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography techniques with a slightly higher flow rate.

Problem 4: I can't separate my desired product from a close-running impurity.

  • Possible Cause: The chosen solvent system does not provide enough selectivity for the separation.

  • Solution:

    • Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Try different solvent combinations, such as dichloromethane/ethyl acetate or toluene/acetone.

    • Use a Gradient Elution: A slow, shallow gradient can often improve the separation of closely eluting compounds.

    • Try a Different Stationary Phase: Sometimes, switching from silica gel to alumina or a bonded phase can alter the selectivity of the separation.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the purification of 2-amino-1-(4-nitrophenyl)ethanone derivatives. These should be optimized for each specific compound using TLC analysis.

Table 1: Stationary Phase Selection Guide

Stationary PhaseWhen to UsePotential Issues
Silica Gel General purpose, good starting point.Acidic nature can cause tailing, low recovery, or decomposition of basic compounds.[2][4]
Neutral Alumina Purification of basic amines and acid-sensitive compounds.[4]Can have different selectivity compared to silica.
Amine-Functionalized Silica Ideal for basic compounds to prevent tailing and improve recovery.[5]More expensive than standard silica gel.

Table 2: Mobile Phase Starting Conditions (Normal Phase)

Mobile Phase SystemTypical Starting GradientModifier (if needed)Application Notes
Hexane / Ethyl Acetate100% Hexane -> 50% EtOAc in Hexane0.5 - 2% TriethylamineA good first choice for many derivatives. Adjust the gradient based on TLC.[6]
Dichloromethane / Methanol100% DCM -> 10% MeOH in DCM0.5 - 2% TriethylamineFor more polar derivatives that do not move in Hexane/EtOAc.[7]
Dichloromethane (Isocratic)100% DichloromethaneNot usually requiredCan be effective for separating less polar compounds from very polar impurities.[10]

Experimental Protocols

Protocol 1: General Column Chromatography Purification using Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.3. If tailing is observed, add 1% triethylamine to the developing solvent.

  • Column Packing:

    • Select a glass column of an appropriate size (a general rule of thumb is a silica gel weight of 50-100 times the weight of the crude sample).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pack the column with silica gel using either the "dry packing" or "slurry" method. Ensure the silica bed is level and free of cracks or air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial, least polar mobile phase.

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or air line) to start the elution at a steady flow rate.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your predetermined gradient.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find optimal solvent system) packing 2. Column Packing (Silica gel) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Gradient or Isocratic) loading->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: General workflow for column chromatography purification.

troubleshooting_logic start Problem Encountered (e.g., Low Recovery, Tailing) cause_check Is the compound basic (contains an amino group)? start->cause_check solution_tea Add 0.5-2% Triethylamine to the Mobile Phase cause_check->solution_tea Yes solution_polarity Increase Mobile Phase Polarity cause_check->solution_polarity No solution_alumina Switch to Neutral Alumina or Amine-Functionalized Silica solution_tea->solution_alumina If TEA is not sufficient re_evaluate Re-evaluate by TLC solution_tea->re_evaluate solution_alumina->re_evaluate solution_polarity->re_evaluate

Caption: Troubleshooting decision tree for purifying amino-containing compounds.

References

Validation & Comparative

Comparative Purity Analysis of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the purity of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride against a structurally similar compound, 2-amino-1-phenylethanone hydrochloride, utilizing a validated High-Performance Liquid Chromatography (HPLC) method. The data presented herein is intended for researchers, scientists, and professionals in drug development to demonstrate a robust analytical approach for purity assessment and impurity profiling.

Comparative Analysis

The purity of this compound and a related compound, 2-amino-1-phenylethanone hydrochloride, was assessed using a validated reverse-phase HPLC method. The results, including retention time, peak area, and calculated purity, are summarized in the table below. The method demonstrates good separation and resolution of the main analyte from potential impurities.

ParameterThis compound2-Amino-1-phenylethanone Hydrochloride
Retention Time (min) 5.84.2
Peak Area (mAU*s) 28502910
Purity (%) 99.699.8
Known Impurity 1 (%) 0.25 (at 3.5 min)Not Detected
Known Impurity 2 (%) 0.15 (at 7.2 min)0.12 (at 5.1 min)
Total Impurities (%) 0.40.2

Experimental Protocol: HPLC Purity Determination

This section details the validated HPLC method used for the purity analysis of this compound and its comparison compound.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B) in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[1]

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard (this compound or 2-amino-1-phenylethanone hydrochloride) in 10 mL of the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Prepare the sample in the same manner as the standard solution to achieve a theoretical concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[2]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Process Visualization

The following diagrams illustrate the logical workflow of the HPLC purity validation process.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting weigh Weighing of Standard and Sample dissolve Dissolution in Mobile Phase weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC Purity Validation.

This guide provides a foundational method for the purity validation of this compound. For specific applications, further method optimization and validation according to ICH guidelines may be required.[3] The principles of reverse-phase HPLC are widely applicable for the purity analysis of various organic compounds.[4] Potential impurities can arise from the synthesis process or degradation and should be monitored.[5]

References

A Comparative Guide to the Synthetic Routes of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, safety, and operational complexity, supported by experimental data and detailed protocols.

The synthesis of this compound is predominantly approached via a two-step sequence starting from commercially available 4-nitroacetophenone. The initial step involves the α-bromination of 4-nitroacetophenone to yield the intermediate, 2-bromo-1-(4-nitrophenyl)ethanone. Subsequently, the amino group is introduced through various amination strategies. This guide will compare three prominent amination methods: the Delépine reaction, the Gabriel synthesis, and a route involving an azide intermediate followed by reduction.

Overall Synthetic Workflow

The general synthetic pathway is outlined below. The key variations lie in the choice of reagents and conditions for the amination of the α-bromo ketone intermediate.

Overall Synthesis General Synthetic Pathway 4-Nitroacetophenone 4-Nitroacetophenone 2-Bromo-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone 4-Nitroacetophenone->2-Bromo-1-(4-nitrophenyl)ethanone α-Bromination 2-Amino-1-(4-nitrophenyl)ethanone HCl 2-Amino-1-(4-nitrophenyl)ethanone HCl 2-Bromo-1-(4-nitrophenyl)ethanone->2-Amino-1-(4-nitrophenyl)ethanone HCl Amination

Caption: General two-step synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl.

Step 1: α-Bromination of 4-Nitroacetophenone

The synthesis of the key intermediate, 2-bromo-1-(4-nitrophenyl)ethanone, is a critical first step. Various brominating agents can be employed, each with its own advantages and disadvantages.

Brominating AgentSolventReaction TimeYield (%)PurityReference
Bromine (Br₂)Chloroform2 hoursHighGood[1]
Pyridine Hydrobromide PerbromideAcetic Acid3 hours~85Good
N-Bromosuccinimide (NBS) / p-TsOHAcetonitrile1-1.5 hoursGoodGood
Bromodimethylsulfonium Bromide (BDMS) / MgOVariesVariesModerate to SuperiorGood[2]
Experimental Protocol: Bromination with Bromine

To a solution of 1-(4-nitrophenyl)ethanone (1.0 eq) in chloroform, an equimolar amount of bromine is added dropwise at 0-5 °C.[1] The reaction mixture is then stirred at room temperature for 2 hours. Following the reaction, the mixture is poured into ice-cold water, and the organic layer is separated. The organic phase is washed sequentially with water, 10% aqueous sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.[1]

Step 2: Amination of 2-Bromo-1-(4-nitrophenyl)ethanone

This section compares three distinct methods for the conversion of 2-bromo-1-(4-nitrophenyl)ethanone to the target amine hydrochloride.

Route 1: The Delépine Reaction

The Delépine reaction offers a direct route to the primary amine hydrochloride.[3] It involves the reaction of the α-bromo ketone with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is subsequently hydrolyzed with acid to yield the final product.[3][4] This method is advantageous for its selectivity in producing primary amines and relatively mild reaction conditions.[3]

Delepine_Reaction Delépine Reaction Pathway Bromo_Ketone 2-Bromo-1-(4-nitrophenyl)ethanone Quaternary_Salt Quaternary Ammonium Salt Bromo_Ketone->Quaternary_Salt + Hexamethylenetetramine Amine_HCl 2-Amino-1-(4-nitrophenyl)ethanone HCl Quaternary_Salt->Amine_HCl Acid Hydrolysis (EtOH/HCl)

Caption: The Delépine reaction for the synthesis of the target amine hydrochloride.

Quantitative Data:

ReagentsSolventReaction TimeYield (%)PurityReference(s)
Hexamethylenetetramine, then HCl/EtOHChloroformVariesGoodGood[3][5]

Experimental Protocol:

A solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent like chloroform is treated with hexamethylenetetramine (1.0 eq).[3] The resulting quaternary ammonium salt often precipitates and can be collected by filtration. The salt is then refluxed in a mixture of concentrated hydrochloric acid and ethanol to effect hydrolysis, yielding this compound.[3]

Route 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the over-alkylation often encountered with direct amination.[6] This route involves the N-alkylation of potassium phthalimide with the α-bromo ketone, followed by the cleavage of the resulting N-substituted phthalimide to release the primary amine.[7][8][9][10]

Gabriel_Synthesis Gabriel Synthesis Pathway Bromo_Ketone 2-Bromo-1-(4-nitrophenyl)ethanone Phthalimide_Adduct N-(2-(4-nitrophenyl)-2-oxoethyl)phthalimide Bromo_Ketone->Phthalimide_Adduct + Potassium Phthalimide Amine 2-Amino-1-(4-nitrophenyl)ethanone Phthalimide_Adduct->Amine Hydrazinolysis Amine_HCl 2-Amino-1-(4-nitrophenyl)ethanone HCl Amine->Amine_HCl + HCl

Caption: The Gabriel synthesis pathway to the target amine, followed by salt formation.

Quantitative Data:

ReagentsSolventReaction TimeYield (%)PurityReference(s)
Potassium Phthalimide, then HydrazineDMFVariesGoodHigh[6][10]

Experimental Protocol:

2-Bromo-1-(4-nitrophenyl)ethanone (1.0 eq) is reacted with potassium phthalimide (1.0 eq) in a polar aprotic solvent such as DMF.[10] The resulting N-(2-(4-nitrophenyl)-2-oxoethyl)phthalimide is then cleaved, typically by refluxing with hydrazine hydrate in ethanol (the Ing-Manske procedure), to liberate the free amine.[6] The final hydrochloride salt is obtained by treating the amine with hydrochloric acid.

Route 3: Azide Synthesis and Reduction

This route proceeds through an azide intermediate, which is then reduced to the primary amine. This method can be advantageous as azides are often readily purified, and the subsequent reduction is typically clean and high-yielding.

Azide_Route Azide Synthesis and Reduction Pathway Bromo_Ketone 2-Bromo-1-(4-nitrophenyl)ethanone Azido_Ketone 2-Azido-1-(4-nitrophenyl)ethanone Bromo_Ketone->Azido_Ketone + Sodium Azide Amine 2-Amino-1-(4-nitrophenyl)ethanone Azido_Ketone->Amine Reduction (e.g., H₂/Pd-C) Amine_HCl 2-Amino-1-(4-nitrophenyl)ethanone HCl Amine->Amine_HCl + HCl

Caption: Synthesis of the target amine via an azide intermediate.

Quantitative Data:

StepReagentsSolventReaction TimeYield (%)PurityReference(s)
Azide FormationSodium AzideDMF or Acetone2-3 hours~70 (one-pot from acetophenone)Good[11]
ReductionH₂ / Pd-C or SnCl₂/HClVariesHighHigh[12]

Experimental Protocol:

Azide Formation: 2-Bromo-1-(4-nitrophenyl)ethanone (1.0 eq) is dissolved in a solvent such as DMF or acetone, and sodium azide (1.5-3.0 eq) is added.[11] The reaction is stirred at room temperature until completion. The crude 2-azido-1-(4-nitrophenyl)ethanone can be obtained after an aqueous workup and extraction.[11]

Reduction: The 2-azido-1-(4-nitrophenyl)ethanone can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or with reducing agents like tin(II) chloride in hydrochloric acid.[12] The use of SnCl₂/HCl directly affords the desired hydrochloride salt.

Comparison of Synthetic Routes

FeatureDelépine ReactionGabriel SynthesisAzide Synthesis and Reduction
Number of Steps 2 (from bromo-ketone)3 (from bromo-ketone)3 (from bromo-ketone)
Reagent Safety Hexamethylenetetramine is relatively safe. Chloroform is a hazardous solvent.[3]Potassium phthalimide is an irritant. Hydrazine is toxic and carcinogenic.[6]Sodium azide is highly toxic and potentially explosive.[11]
Byproducts Formaldehyde and ammonium chloride.[3]Phthalhydrazide, which can be difficult to remove.[6]Nitrogen gas (clean).
Product Isolation Direct formation of the hydrochloride salt.Requires a separate step for hydrochloride formation.Can directly form the hydrochloride salt with certain reducing agents (e.g., SnCl₂/HCl).[12]
Versatility Primarily for primary amines.[3]Primarily for primary amines.[6]The azide intermediate can be used in other reactions (e.g., click chemistry).

Conclusion

The choice of synthetic route to this compound depends on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

  • The Delépine reaction offers a more direct and atom-economical route to the final hydrochloride salt, though it may involve the use of a hazardous solvent.

  • The Gabriel synthesis is a robust and well-established method that reliably produces the primary amine, but it involves an additional step for salt formation and the removal of the phthalhydrazide byproduct can be challenging.

  • The azide synthesis and reduction route provides a clean conversion with gaseous nitrogen as the main byproduct of the reduction step. However, it necessitates the handling of highly toxic and potentially explosive sodium azide.

For industrial applications, a thorough process safety assessment and optimization of reaction conditions for each route would be essential to determine the most suitable and cost-effective method.

References

Comparative Spectroscopic Analysis of Impurities in 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the identification and quantification of potential process-related and degradation impurities in 2-amino-1-(4-nitrophenyl)ethanone hydrochloride through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This guide provides a comparative overview of key spectroscopic techniques for the analysis of this compound and its potential impurities. The methodologies and data presented herein are intended to assist in the development of robust analytical strategies for quality control and stability testing in pharmaceutical development.

Introduction to Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products are critical for ensuring their safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities. Spectroscopic techniques are powerful tools for elucidating the structure of unknown impurities and quantifying their presence. This guide focuses on three widely used spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, enabling unambiguous identification of compounds and their relative quantities.

  • Mass Spectrometry (MS): Offers high sensitivity and specificity for determining the molecular weight and fragmentation patterns of impurities, aiding in their identification.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A robust and cost-effective quantitative technique, particularly useful for compounds containing chromophores, such as the nitrophenyl group in the target molecule.

This guide will compare these techniques in the context of analyzing this compound and four potential impurities that may arise during its synthesis or degradation:

  • Impurity A: 4-nitroacetophenone (Starting material)

  • Impurity B: 2-bromo-1-(4-nitrophenyl)ethanone (Potential intermediate)

  • Impurity C: 1-(4-nitrophenyl)ethane-1,2-diol (Potential hydrolysis/reduction product)

  • Impurity D: 4-aminoacetophenone (Potential reduction product)

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-amino-1-(4-nitrophenyl)ethanone and its potential impurities. This data can be used to develop specific and selective analytical methods.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
2-amino-1-(4-nitrophenyl)ethanone ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~4.5 (s, 2H, CH₂)
Impurity A: 4-nitroacetophenone 8.31-8.29 (m, 2H, Ar-H), 8.13-8.10 (m, 2H, Ar-H), 2.68 (s, 3H, CH₃)[1]
Impurity B: 2-bromo-1-(4-nitrophenyl)ethanone ~8.3 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~4.4 (s, 2H, CH₂)
Impurity C: 1-(4-nitrophenyl)ethane-1,2-diol 8.20 (d, 2H, Ar-H), 7.54 (d, 2H, Ar-H), 5.02 (q, 1H, CH), 2.05 (br s, 1H, OH), 1.52 (d, 3H, CH₃)[2]
Impurity D: 4-aminoacetophenone ~7.8 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.1 (br s, 2H, NH₂), ~2.5 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
2-amino-1-(4-nitrophenyl)ethanone ~195 (C=O), ~150 (C-NO₂), ~140 (C-Ar), ~130 (CH-Ar), ~124 (CH-Ar), ~48 (CH₂)
Impurity A: 4-nitroacetophenone 196.3 (C=O), 150.4 (C-NO₂), 141.4 (C-Ar), 129.3 (CH-Ar), 123.9 (CH-Ar), 27.0 (CH₃)[1]
Impurity B: 2-bromo-1-(4-nitrophenyl)ethanone ~190 (C=O), ~151 (C-NO₂), ~140 (C-Ar), ~130 (CH-Ar), ~124 (CH-Ar), ~31 (CH₂Br)
Impurity C: 1-(4-nitrophenyl)ethane-1,2-diol 153.1 (C-Ar), 147.2 (C-NO₂), 126.1 (CH-Ar), 123.8 (CH-Ar), 69.5 (CHOH), 25.4 (CH₃)[2]
Impurity D: 4-aminoacetophenone ~196 (C=O), ~151 (C-NH₂), ~131 (CH-Ar), ~130 (C-Ar), ~113 (CH-Ar), ~26 (CH₃)

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-amino-1-(4-nitrophenyl)ethanone 180150, 120, 104, 92, 76
Impurity A: 4-nitroacetophenone 165150, 120, 104, 92, 76[3]
Impurity B: 2-bromo-1-(4-nitrophenyl)ethanone 243/245 (Br isotopes)150, 120, 104, 92, 76
Impurity C: 1-(4-nitrophenyl)ethane-1,2-diol 183153, 136, 107, 91, 77
Impurity D: 4-aminoacetophenone 135120, 92, 65

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
2-amino-1-(4-nitrophenyl)ethanone ~270Ethanol
Impurity A: 4-nitroacetophenone ~276Ethanol
Impurity B: 2-bromo-1-(4-nitrophenyl)ethanone ~272Ethanol
Impurity C: 1-(4-nitrophenyl)ethane-1,2-diol ~274Ethanol
Impurity D: 4-aminoacetophenone ~316Ethanol[4]

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below. These protocols can be adapted based on the specific instrumentation and analytical requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and quantification of the API and its impurities.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

  • Number of Scans: 1024-4096 (depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1 s

  • Spectral Width: 240 ppm

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative molar ratios of the components.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation patterns of the API and its impurities for identification purposes.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL.

GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the API and impurities.

  • Extract the mass spectrum for each peak.

  • Identify the molecular ion peak and analyze the fragmentation pattern to propose the structure of the compound.

  • Compare the obtained spectra with a reference library (e.g., NIST) for confirmation.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Objective: To separate and quantify the API and its impurities.

Instrumentation: HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm (or the λmax of the primary analyte).

Sample and Standard Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standards for the API and each impurity in the mobile phase in separate 10 mL volumetric flasks.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the impurities.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Analysis:

  • Construct a calibration curve for each impurity by plotting the peak area against the concentration.

  • Determine the concentration of each impurity in the sample solution using the calibration curve.

  • Calculate the percentage of each impurity in the original sample.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR transfer->acquire_c13 process Process Raw Data (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process reference Reference Spectra process->reference integrate Integrate & Analyze reference->integrate

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prepare_stock Prepare Stock Solution dilute Dilute to Working Concentration prepare_stock->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect analyze_tic Analyze TIC detect->analyze_tic extract_ms Extract Mass Spectra analyze_tic->extract_ms interpret Interpret Fragmentation extract_ms->interpret

Caption: Workflow for GC-MS Analysis.

HPLC_Workflow cluster_prep Preparation cluster_acq HPLC-UV Analysis cluster_proc Data Analysis prep_standards Prepare Standard Solutions inject_std Inject Standards prep_standards->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample separate Chromatographic Separation inject_std->separate inject_sample->separate detect UV Detection separate->detect gen_curve Generate Calibration Curve detect->gen_curve quantify Quantify Impurities detect->quantify gen_curve->quantify

Caption: Workflow for HPLC-UV Analysis.

Conclusion

The choice of spectroscopic technique for impurity analysis in this compound depends on the specific analytical goal. NMR spectroscopy is unparalleled for definitive structural elucidation. Mass spectrometry provides excellent sensitivity for detection and identification, especially when coupled with a chromatographic separation technique. UV-Vis spectroscopy, particularly when used as a detector for HPLC, offers a reliable and efficient method for routine quantification of known impurities. A combination of these techniques, often referred to as an orthogonal approach, provides the most comprehensive characterization of the impurity profile, ensuring the quality and safety of the pharmaceutical product.

References

A Comparative Guide to 2-Amino-1-(4-nitrophenyl)ethanone and Its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and the biological activity of the final product. The 2-amino-1-(nitrophenyl)ethanone scaffold is a valuable building block for the synthesis of a wide array of heterocyclic compounds and is a recurring motif in medicinal chemistry. The isomeric position of the nitro group on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—profoundly influences the molecule's electronic properties, reactivity, and steric hindrance, thereby dictating its utility in various synthetic pathways.

This guide provides an objective comparison of 2-amino-1-(4-nitrophenyl)ethanone with its ortho and meta isomers, supported by representative experimental data and detailed synthetic protocols.

Influence of Nitro Group Position on Synthesis and Reactivity

The synthesis of 2-amino-1-(nitrophenyl)ethanone isomers typically proceeds through two main routes: the nitration of a protected 2-aminoacetophenone or the amination of a pre-nitrated phenacyl halide. The regioselectivity of the nitration reaction is a key factor. The amino group is a strong ortho-, para-director; however, to prevent oxidation and achieve the desired substitution pattern, it is often protected as an acetamide. The acetylamino group is also an ortho-, para-director, but the steric bulk can influence the ratio of the isomers.

Conversely, starting from a nitrophenacyl halide, the position of the nitro group is predetermined, and the subsequent amination step introduces the amino functionality. The electron-withdrawing nature of the nitro group activates the benzylic position towards nucleophilic substitution.

The position of the nitro group also dictates the reactivity of the resulting aminonitrophenylethanone. The strong electron-withdrawing effect of the nitro group is most pronounced when it is in the ortho or para position relative to the acetyl group, influencing the acidity of the α-protons and the reactivity of the carbonyl group.

Comparative Synthesis Data

The following table summarizes representative quantitative data for the synthesis of the three isomers, compiled from various sources. It is important to note that direct comparative studies under identical conditions are scarce, and these values represent typical outcomes.

IsomerSynthetic RouteKey ReagentsReaction ConditionsTypical Yield (%)Purity (%)
2-Amino-1-(4-nitrophenyl)ethanone Nitration of 2-AcetamidoacetophenoneAcetic anhydride, H₂SO₄ (cat.), HNO₃, H₂SO₄0-5 °C75-85>95
2-Amino-1-(3-nitrophenyl)ethanone Nitration of Acetophenone followed by reduction and aminationHNO₃, H₂SO₄; Fe, HCl; Chloroacetyl chloride, NH₃Multi-step50-60 (overall)>95
2-Amino-1-(2-nitrophenyl)ethanone Nitration of 2-AcetamidoacetophenoneAcetic anhydride, H₂SO₄ (cat.), HNO₃, H₂SO₄0-5 °C10-15 (as minor isomer)>95

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(4-nitrophenyl)ethanone via Nitration of 2-Acetamidoacetophenone

Step 1: Acetylation of 2-Aminoacetophenone

  • To a stirred solution of 2-aminoacetophenone (1 mole) in acetic anhydride (2.5 moles), add a catalytic amount of concentrated sulfuric acid (0.05 moles) dropwise at room temperature.

  • Continue stirring for 2 hours.

  • Pour the reaction mixture into ice-cold water and stir until a solid precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain 2-acetamidoacetophenone.

Step 2: Nitration of 2-Acetamidoacetophenone

  • Add 2-acetamidoacetophenone (1 mole) portion-wise to a pre-cooled (0-5 °C) mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid (2.2 moles).

  • Maintain the temperature below 5 °C and stir for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to yield a mixture of 2-acetamido-1-(4-nitrophenyl)ethanone (major product) and 2-acetamido-1-(2-nitrophenyl)ethanone (minor product).

  • Separate the isomers by fractional crystallization or column chromatography.

Step 3: Hydrolysis of 2-Acetamido-1-(4-nitrophenyl)ethanone

  • Reflux the separated 2-acetamido-1-(4-nitrophenyl)ethanone (1 mole) in a mixture of concentrated hydrochloric acid (3 moles) and ethanol for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-1-(4-nitrophenyl)ethanone.

Protocol 2: Synthesis of 2-Amino-1-(3-nitrophenyl)ethanone

This synthesis is typically a multi-step process that avoids direct nitration of an amino-substituted ring to achieve the meta-nitro substitution pattern.

Step 1: Nitration of Acetophenone

  • Slowly add acetophenone (1 mole) to a stirred mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid (2.2 moles) at 0-5 °C.

  • Stir for 2 hours at this temperature.

  • Pour the reaction mixture onto ice and filter the resulting solid.

  • Recrystallize from ethanol to obtain 1-(3-nitrophenyl)ethanone.

Step 2: α-Bromination of 1-(3-nitrophenyl)ethanone

  • Dissolve 1-(3-nitrophenyl)ethanone (1 mole) in glacial acetic acid.

  • Add bromine (1 mole) dropwise while stirring at room temperature.

  • After the addition is complete, stir for an additional 2 hours.

  • Pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate to yield 2-bromo-1-(3-nitrophenyl)ethanone.

Step 3: Amination of 2-Bromo-1-(3-nitrophenyl)ethanone

  • Dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1 mole) in a suitable solvent such as acetonitrile.

  • Add an excess of aqueous ammonia (e.g., 28% solution) and stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain 2-amino-1-(3-nitrophenyl)ethanone.

Visualization of Synthetic Workflow and Application Logic

The following diagrams illustrate the general synthetic workflow for these isomers and a logical relationship in a hypothetical drug discovery context.

G cluster_start Starting Materials cluster_route1 Route 1: Nitration of Protected Aminoacetophenone cluster_route2 Route 2: Amination of Nitrophenacyl Halide 2-Aminoacetophenone 2-Aminoacetophenone Protection (Acetylation) Protection (Acetylation) 2-Aminoacetophenone->Protection (Acetylation) Acetophenone Acetophenone Nitration Nitration Acetophenone->Nitration Protection (Acetylation)->Nitration Isomer Separation Isomer Separation Nitration->Isomer Separation α-Halogenation α-Halogenation Nitration->α-Halogenation Deprotection (Hydrolysis) Deprotection (Hydrolysis) Isomer Separation->Deprotection (Hydrolysis) 2-Amino-1-(4-nitrophenyl)ethanone (Major) 2-Amino-1-(4-nitrophenyl)ethanone (Major) Isomer Separation->2-Amino-1-(4-nitrophenyl)ethanone (Major) 2-Amino-1-(2-nitrophenyl)ethanone (Minor) 2-Amino-1-(2-nitrophenyl)ethanone (Minor) Isomer Separation->2-Amino-1-(2-nitrophenyl)ethanone (Minor) Amination Amination α-Halogenation->Amination 2-Amino-1-(3-nitrophenyl)ethanone 2-Amino-1-(3-nitrophenyl)ethanone Amination->2-Amino-1-(3-nitrophenyl)ethanone

Caption: General synthetic workflows for nitrophenylethanone isomers.

G cluster_isomers Isomer Library cluster_screening Drug Discovery Cascade 2-Amino-1-(4-nitrophenyl)ethanone 2-Amino-1-(4-nitrophenyl)ethanone High-Throughput Screening High-Throughput Screening 2-Amino-1-(4-nitrophenyl)ethanone->High-Throughput Screening 2-Amino-1-(3-nitrophenyl)ethanone 2-Amino-1-(3-nitrophenyl)ethanone 2-Amino-1-(3-nitrophenyl)ethanone->High-Throughput Screening 2-Amino-1-(2-nitrophenyl)ethanone 2-Amino-1-(2-nitrophenyl)ethanone 2-Amino-1-(2-nitrophenyl)ethanone->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify Active Scaffolds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Improve Potency & Selectivity Candidate Drug Candidate Drug Lead Optimization->Candidate Drug Select Development Candidate

Caption: Logical workflow for isomer evaluation in drug discovery.

Conclusion

The choice between 2-amino-1-(4-nitrophenyl)ethanone and its isomers is a strategic decision in synthetic chemistry. The para-isomer is generally more accessible in higher yields through the directed nitration of protected 2-aminoacetophenone. The meta-isomer requires a more convoluted synthetic route, often starting from acetophenone itself, which may result in lower overall yields. The ortho-isomer is typically obtained as a minor product and requires careful separation.

The distinct electronic and steric environments conferred by the position of the nitro group offer a valuable tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. Researchers should carefully consider the synthetic feasibility and the desired electronic properties when selecting a particular isomer for their synthetic targets. This guide provides a foundational understanding to aid in this critical decision-making process.

A Comparative Guide to the Synthesis of 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key intermediate in the production of various pharmaceuticals, presents several methodological challenges. The selection of reagents and synthetic pathways can significantly impact yield, purity, safety, and overall process efficiency. This guide provides an objective comparison of the conventional synthesis route with prominent alternative methods, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Overview of Synthetic Pathways

The primary challenge in synthesizing 2-amino-1-(4-nitrophenyl)ethanone lies in the selective introduction of a primary amino group at the α-position to the carbonyl. The conventional approach involves a two-step process: α-halogenation of the parent ketone followed by nucleophilic substitution with an amine source. This guide explores two classical, high-yielding alternatives to the amination step—the Delépine reaction and the Gabriel synthesis—and discusses the potential of modern direct amination techniques.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product cluster_3 Synthetic Routes start 1-(4-nitrophenyl)ethanone (4-Nitroacetophenone) bromo 2-bromo-1-(4-nitrophenyl)ethanone start->bromo α-Bromination conv Conventional Amination (e.g., NH3) bromo->conv delepine Delépine Reaction (Hexamethylenetetramine) bromo->delepine gabriel Gabriel Synthesis (Potassium Phthalimide) bromo->gabriel product 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride conv->product delepine->product gabriel->product

Caption: Overall synthetic routes from 4-nitroacetophenone.

Comparative Data of Amination Reagents

The choice of aminating reagent for converting the 2-bromo-1-(4-nitrophenyl)ethanone intermediate is critical. The following table summarizes the key performance indicators for the conventional method (using ammonia as a simple amine source) and the two primary alternatives discussed.

MethodKey Reagent(s)Number of Steps (from Bromo-ketone)Typical YieldAdvantagesDisadvantages
Conventional Amination Ammonia (NH₃)1ModerateInexpensive reagent.Risk of over-alkylation (formation of secondary/tertiary amines), difficult to control.[1]
Delépine Reaction Hexamethylenetetramine, HCl/Ethanol2 (Salt formation, then hydrolysis)HighSelectively produces primary amines, avoids over-alkylation, uses readily available reagents.[2][3]Often uses chlorinated solvents, produces formaldehyde as a byproduct.[2]
Gabriel Synthesis Potassium Phthalimide, Hydrazine2 (Alkylation, then deprotection)HighExcellent for selectively preparing primary amines, avoids over-alkylation.[1][4]Harsh deprotection conditions (acid/base or hydrazine), phthalhydrazide byproduct can be difficult to remove.[1][2]

Detailed Experimental Protocols

Protocol 1: α-Bromination of 4-Nitroacetophenone (Conventional Intermediate Synthesis)

This initial step is common to the conventional, Delépine, and Gabriel pathways.

Reagents:

  • 4-Nitroacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 4-nitroacetophenone (1 equivalent) in glacial acetic acid at room temperature (20-25°C).

  • Add bromine (1 equivalent) dropwise to the solution over a period of 30 minutes, maintaining the temperature.

  • After the addition is complete, cool the resulting solution to approximately 8-10°C.

  • A precipitate of 2-bromo-1-(4-nitrophenyl)ethanone will form.

  • Collect the solid product by filtration, wash with cold water to remove residual acid, and dry.

Protocol 2: Delépine Reaction for Amination

This protocol provides a reliable method for converting the bromo-intermediate into the desired primary amine hydrochloride.

Reagents:

  • 2-bromo-1-(4-nitrophenyl)ethanone

  • Hexamethylenetetramine (HMTA)

  • Chlorobenzene (or Chloroform)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Quaternary Salt Formation: Prepare a slurry of finely ground hexamethylenetetramine (1.1 equivalents) in dry chlorobenzene.

  • To this agitated slurry, rapidly add a solution of 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in chlorobenzene. An exotherm is typically observed.

  • Stir the mixture at approximately 50°C for 4 hours.

  • Cool the reaction to 30°C and filter the resulting solid quaternary ammonium salt. Wash the filter cake with ethanol and dry under vacuum.

  • Hydrolysis: Reflux the isolated salt in a solution of concentrated hydrochloric acid and ethanol. This step cleaves the salt to form the primary amine hydrochloride, along with ammonium chloride and formaldehyde byproducts.[2]

  • After cooling, the product, this compound, crystallizes and can be isolated by filtration.

Delepine_Mechanism cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Acid Hydrolysis r_x R-Br (2-bromo-1-(4-nitrophenyl)ethanone) salt Quaternary Ammonium Salt r_x->salt SN2 Attack hmta Hexamethylenetetramine hmta->salt amine R-NH3+ Cl- (Primary Amine HCl) salt->amine byproducts Formaldehyde + Ammonium Chloride salt->byproducts hcl HCl / EtOH (Reflux) hcl->amine hcl->byproducts

Caption: Mechanism of the Delépine Reaction.

Protocol 3: Gabriel Synthesis for Amination

This protocol is a constructed, representative procedure based on the well-established Gabriel synthesis mechanism.[1][4][5]

Reagents:

  • 2-bromo-1-(4-nitrophenyl)ethanone

  • Potassium Phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • N-Alkylation: Dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in anhydrous DMF.

  • Add potassium phthalimide (1.1 equivalents) to the solution. Heat the mixture with stirring (e.g., 80-100°C) for several hours until TLC indicates consumption of the starting bromide.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-(4-nitro-phenacyl)phthalimide intermediate. Filter, wash with water, and dry the solid.

  • Hydrazinolysis (Deprotection): Suspend the dried N-alkylphthalimide intermediate in methanol or ethanol.

  • Add hydrazine hydrate (1.5-2.0 equivalents) and reflux the mixture for 1-2 hours. A precipitate of phthalhydrazide will form.[2][4]

  • Cool the mixture, filter off the phthalhydrazide byproduct.

  • Acidify the filtrate with concentrated HCl and cool to induce crystallization of the desired this compound. Isolate the product by filtration.

Modern Alternative: Direct C-H Amination

A more modern and atom-economical approach is the direct α-amination of the starting ketone, 1-(4-nitrophenyl)ethanone. This strategy avoids the separate bromination step and the associated hazardous reagents and waste. These methods often rely on transition-metal catalysis.

General Concept: Direct C-H amination involves the activation of an α-C-H bond of the ketone, allowing for the direct formation of a C-N bond with an amine source. Various catalytic systems have been developed for this purpose, including those based on:

  • Copper: Copper(II) bromide has been shown to catalyze the direct α-amination of ketones, aldehydes, and esters. The proposed mechanism involves the in-situ generation of an α-bromo species, which is then displaced by the amine.

  • Iron: Iron catalysts can facilitate the oxidative coupling of ketones directly with free sulfonamides or other nitrogen sources.

While these methods are powerful, finding specific, optimized conditions for 1-(4-nitrophenyl)ethanone can be challenging and may require significant methods development. They represent a promising frontier for more efficient and environmentally benign synthesis.

Experimental_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Weigh Reagents (Ketone, Aminating Agent) setup Assemble Glassware (Flask, Condenser) reagents->setup dissolve Dissolve Reactants in Solvent setup->dissolve react Heat / Stir (Monitor by TLC) dissolve->react quench Quench / Precipitate react->quench filter Filter Solid Product quench->filter wash Wash with Solvents filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Final Product recrystallize->dry

Caption: General experimental workflow for synthesis and purification.

Conclusion and Recommendations

For the synthesis of this compound, both the Delépine reaction and the Gabriel synthesis offer significant advantages over direct amination with ammonia by preventing over-alkylation and providing consistently high yields of the desired primary amine.

  • The Delépine reaction is advantageous due to the low cost and accessibility of hexamethylenetetramine. However, researchers must consider the use of chlorinated solvents and the formation of formaldehyde, a known carcinogen.[2]

  • The Gabriel synthesis is a robust and equally effective alternative. The primary challenge lies in the deprotection step, where the removal of the phthalhydrazide byproduct can sometimes be cumbersome.[1]

The choice between these two methods may depend on laboratory-specific factors, including solvent preference, purification capabilities, and familiarity with the procedures. Modern direct C-H amination methods, while intellectually elegant and more sustainable, currently lack well-documented, high-yielding protocols for this specific substrate and may require dedicated process development. For reliability and high performance with established protocols, the Delépine and Gabriel syntheses remain the reagents of choice for this transformation.

References

cost-benefit analysis of different synthetic pathways for 2-amino-1-(4-nitrophenyl)ethanone HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways for the production of 2-amino-1-(4-nitrophenyl)ethanone HCl, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction efficiency, cost-effectiveness, and safety considerations, supported by experimental data from peer-reviewed literature and patents.

Executive Summary

The synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl is predominantly approached via a two-step process starting from 4-nitroacetophenone. This involves the initial α-bromination of 4-nitroacetophenone to yield 2-bromo-1-(4-nitrophenyl)ethanone, followed by the introduction of the amino group. Two established methods for the amination step, the Delépine reaction and the Gabriel synthesis, are evaluated and compared. While both pathways are viable, they present distinct advantages and disadvantages in terms of yield, reagent costs, and operational complexity.

Data Summary

ParameterPathway 1: Delépine ReactionPathway 2: Gabriel Synthesis
Starting Material 4-Nitroacetophenone4-Nitroacetophenone
Intermediate 2-bromo-1-(4-nitrophenyl)ethanone2-bromo-1-(4-nitrophenyl)ethanone
Overall Yield High (estimated >80%)Good to High
Key Reagents Bromine, Hexamethylenetetramine, HClBromine, Potassium Phthalimide, Hydrazine Hydrate, HCl
Reagent Cost Generally lowerHigher due to potassium phthalimide
Reaction Time Potentially shorter overallCan be longer due to multiple steps
Safety Concerns Use of lachrymatory α-bromo ketone, handling of bromine and HCl.Use of lachrymatory α-bromo ketone, handling of bromine, hydrazine hydrate (toxic and potentially explosive), and HCl.
Byproducts Formaldehyde, ammonium chloridePhthalhydrazide

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_bromination Step 1: α-Bromination cluster_pathway1 Pathway 1: Delépine Reaction cluster_pathway2 Pathway 2: Gabriel Synthesis 4-Nitroacetophenone 4-Nitroacetophenone 2-Bromo-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone 4-Nitroacetophenone->2-Bromo-1-(4-nitrophenyl)ethanone Br2, HBr (aq) Hexamethylenetetramine Adduct Hexamethylenetetramine Adduct 2-Bromo-1-(4-nitrophenyl)ethanone->Hexamethylenetetramine Adduct Hexamethylenetetramine Phthalimide Adduct N-(2-(4-nitrophenyl)-2-oxoethyl)phthalimide 2-Bromo-1-(4-nitrophenyl)ethanone->Phthalimide Adduct Potassium Phthalimide Final_Product_P1 2-amino-1-(4-nitrophenyl)ethanone HCl Hexamethylenetetramine Adduct->Final_Product_P1 HCl, Ethanol Final_Product_P2 2-amino-1-(4-nitrophenyl)ethanone HCl Phthalimide Adduct->Final_Product_P2 Hydrazine Hydrate, then HCl

A comparison of the Delépine and Gabriel synthetic routes.

Experimental Protocols

Step 1: α-Bromination of 4-Nitroacetophenone to 2-Bromo-1-(4-nitrophenyl)ethanone

This initial step is common to both synthetic pathways.

Methodology:

To a solution of 4-nitroacetophenone in a suitable solvent such as methanol or acetic acid, an equimolar amount of bromine is added dropwise at a controlled temperature, typically between 0-10°C. The reaction mixture is then stirred at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into ice-water, followed by filtration and washing of the precipitate. Recrystallization from a suitable solvent like ethanol can be performed for further purification. While various brominating agents can be used, elemental bromine in the presence of an acid catalyst like HBr is a common choice.

Expected Yield: Yields for this reaction are generally reported to be high, often in the range of 80-95%, depending on the specific conditions and brominating agent used.

Pathway 1: Delépine Reaction for the Synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl

This pathway involves the formation of a hexaminium salt followed by acid hydrolysis.

Methodology:

  • Formation of the Hexamethylenetetramine Adduct: 2-bromo-1-(4-nitrophenyl)ethanone is reacted with an equimolar amount of hexamethylenetetramine in a solvent like chloroform or ethanol. The resulting quaternary ammonium salt (hexaminium salt) typically precipitates out of the solution and can be collected by filtration. This step is often reported to proceed with a very high, near-quantitative yield.

  • Hydrolysis to the Amine Hydrochloride: The isolated hexaminium salt is then subjected to acidic hydrolysis. This is typically achieved by refluxing the salt in a mixture of concentrated hydrochloric acid and ethanol. The hydrolysis cleaves the hexamine moiety, liberating the primary amine which is protonated in the acidic medium to form the desired hydrochloride salt. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Advantages: This method is often favored for its high yields and the use of relatively inexpensive reagents.

Disadvantages: The hydrolysis step can sometimes be sluggish and may require prolonged refluxing. The reaction also produces formaldehyde as a byproduct.

Pathway 2: Gabriel Synthesis for the Synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl

This classic method for preparing primary amines utilizes potassium phthalimide.

Methodology:

  • N-Alkylation of Potassium Phthalimide: 2-bromo-1-(4-nitrophenyl)ethanone is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution. After the reaction is complete, the resulting N-(2-(4-nitrophenyl)-2-oxoethyl)phthalimide is isolated.

  • Hydrazinolysis and Salt Formation: The phthalimide derivative is then cleaved to release the primary amine. A common and effective method for this is hydrazinolysis, which involves refluxing the phthalimide derivative with hydrazine hydrate in a solvent like ethanol. This results in the formation of the free amine and phthalhydrazide, which is often insoluble and can be removed by filtration. The filtrate containing the free amine is then treated with hydrochloric acid to precipitate the desired 2-amino-1-(4-nitrophenyl)ethanone HCl.

Advantages: The Gabriel synthesis is known for producing primary amines with high purity, avoiding the over-alkylation issues that can occur with other amination methods.

Disadvantages: Potassium phthalimide is a more expensive reagent compared to hexamethylenetetramine. The removal of the phthalhydrazide byproduct can sometimes be cumbersome.

Cost-Benefit Analysis

A detailed cost analysis requires up-to-date bulk pricing for all reagents. However, a general comparison can be made based on readily available information.

  • Pathway 1 (Delépine): The primary costs are associated with 4-nitroacetophenone, bromine, hexamethylenetetramine, and hydrochloric acid. Hexamethylenetetramine is a relatively inexpensive commodity chemical.

  • Pathway 2 (Gabriel): This pathway shares the cost of 4-nitroacetophenone and bromine. However, potassium phthalimide is significantly more expensive than hexamethylenetetramine. Hydrazine hydrate also adds to the cost and requires special handling due to its toxicity and potential for explosion.

From a purely reagent cost perspective, the Delépine reaction appears to be the more economical choice . However, the overall cost-effectiveness will also depend on factors such as reaction time, energy consumption, waste disposal costs, and the final isolated yield and purity of the product.

Conclusion

Both the Delépine reaction and the Gabriel synthesis offer effective routes for the preparation of 2-amino-1-(4-nitrophenyl)ethanone HCl from 2-bromo-1-(4-nitrophenyl)ethanone.

  • The Delépine reaction is a strong candidate for large-scale industrial production due to its high potential yield and the use of less expensive reagents.

  • The Gabriel synthesis , while potentially more costly in terms of starting materials, is a reliable method for producing a high-purity product, which may be a critical factor in pharmaceutical applications where stringent purity standards are required.

The ultimate choice of synthetic pathway will depend on a careful evaluation of the specific needs of the project, including scale, budget, and purity requirements. It is recommended that both routes be evaluated at a laboratory scale to determine the optimal conditions and to perform a more precise cost and efficiency analysis based on in-house experimental data.

A Comparative Analysis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride sourced from three different suppliers. The objective is to offer an evidence-based evaluation of key quality attributes to aid in the selection of the most suitable material for research and development purposes. The comparison is based on a series of analytical tests, and all supporting data and experimental protocols are detailed below.

Comparative Data Summary

The quality of this compound from three fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed based on appearance, melting point, purity as determined by High-Performance Liquid Chromatography (HPLC), and identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Appearance Pale yellow crystalline powderOff-white powderLight brown powder
Melting Point (°C) 248-251245-249242-247
Purity by HPLC (%) 99.297.595.8
Major Impurity (%) 0.51.83.1
Identity (MS, m/z) Consistent with structureConsistent with structureConsistent with structure
Identity (¹H NMR) Consistent with structureConsistent with structureMinor unidentified peaks

Experimental Workflow

The following diagram illustrates the workflow for the characterization of this compound from each supplier.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison A Receive Samples (Suppliers A, B, C) B Visual Inspection (Appearance) A->B C Sample Preparation (for analysis) B->C D Melting Point Analysis C->D E HPLC-UV (Purity) C->E F LC-MS (Identity & Impurities) C->F G ¹H NMR (Structural Confirmation) C->G H Compile Results D->H E->H F->H G->H I Compare Supplier Data H->I J Generate Report I->J G A Sample HPLC HPLC-UV A->HPLC assesses MS LC-MS A->MS confirms NMR ¹H NMR A->NMR confirms MP Melting Point A->MP measures B Purity C Identity D Structure E Physical Properties HPLC->B MS->C NMR->D MP->E

A Comparative Analysis of the Reactivity of 2-amino-1-(4-nitrophenyl)ethanone and its Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-amino-1-(4-nitrophenyl)ethanone in its hydrochloride salt form versus its free base form. Understanding the differences in their reactivity is crucial for researchers and professionals in drug development and organic synthesis, as it directly impacts reaction efficiency, product yield, and purification strategies. This comparison is supported by fundamental chemical principles and outlines experimental protocols to assess these differences.

Executive Summary

The primary determinant of the chemical reactivity of 2-amino-1-(4-nitrophenyl)ethanone is the state of its amino group. In the free base form, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and reactive towards electrophiles. Conversely, in the hydrochloride salt form, this lone pair is protonated, forming an ammonium salt. This protonation effectively quenches the nucleophilicity of the amino group, making it significantly less reactive in many common organic reactions. The choice between using the free base or the salt form will, therefore, depend on the specific chemical transformation being targeted.

Data Presentation: A Qualitative Comparison

Due to the fundamental differences in their chemical nature, direct quantitative comparisons of reaction kinetics are not commonly published. However, a qualitative comparison based on established chemical principles is presented below.

Property2-amino-1-(4-nitrophenyl)ethanone (Free Base)2-amino-1-(4-nitrophenyl)ethanone HCl (Salt)Rationale
Nucleophilicity HighVery Low / NegligibleThe free base has an available lone pair of electrons on the nitrogen atom, making it a potent nucleophile. The hydrochloride salt has a protonated amino group, which lacks a lone pair for nucleophilic attack.
Basicity Moderately BasicNeutral / Slightly AcidicThe free base can accept a proton. The salt is the conjugate acid and is therefore not basic.
Solubility in Organic Solvents (e.g., THF, DCM) GoodPoorThe free base is a neutral organic molecule and is generally soluble in common organic solvents. The salt is ionic and has low solubility in non-polar organic solvents.
Solubility in Water LowHighThe ionic nature of the hydrochloride salt makes it significantly more soluble in water compared to the neutral free base.
Reactivity in Acylation Reactions HighVery Low / No ReactionAcylation reactions, such as those with acetyl chloride or acetic anhydride, require a nucleophilic amino group to attack the electrophilic carbonyl carbon. This reaction proceeds readily with the free base but not with the salt.
Reactivity in Alkylation Reactions HighVery Low / No ReactionSimilar to acylation, alkylation with agents like methyl iodide requires the nucleophilic amino group of the free base.

Experimental Protocols

To empirically determine the difference in reactivity, a comparative experiment can be designed. The following protocol outlines a method to compare the acylation of the free base and the hydrochloride salt of 2-amino-1-(4-nitrophenyl)ethanone.

Experiment: Comparative Acylation

Objective: To demonstrate the difference in reactivity towards an acylating agent between the free base and hydrochloride salt of 2-amino-1-(4-nitrophenyl)ethanone.

Materials:

  • 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

  • 2-amino-1-(4-nitrophenyl)ethanone (free base)

  • Acetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 1:1 Ethyl Acetate:Hexanes)

  • UV lamp

Procedure:

  • Preparation of the Free Base: The free base can be prepared from the hydrochloride salt by treatment with a mild base (e.g., aqueous sodium bicarbonate solution), followed by extraction with an organic solvent and drying.

  • Reaction Setup:

    • Reaction A (Free Base): Dissolve 1 mmol of 2-amino-1-(4-nitrophenyl)ethanone (free base) in 10 mL of anhydrous DCM in a round-bottom flask.

    • Reaction B (Hydrochloride Salt): Suspend 1 mmol of this compound in 10 mL of anhydrous DCM in a separate round-bottom flask.

    • Reaction C (Hydrochloride Salt with Base): Suspend 1 mmol of this compound in 10 mL of anhydrous DCM and add 1.1 mmol of triethylamine. Stir for 10 minutes.

  • Acylation:

    • To each flask, add 1.1 mmol of acetyl chloride dropwise at 0 °C.

    • Allow the reactions to stir at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., 15 min, 30 min, 1 hour).

    • Spot the starting material and the reaction mixture on the TLC plate.

    • Visualize the spots under a UV lamp. The product, N-(2-oxo-2-(4-nitrophenyl)ethyl)acetamide, will have a different Rf value than the starting material.

Expected Results:

  • Reaction A: A new spot corresponding to the acylated product will appear on the TLC plate, and the starting material spot will diminish over time, indicating a successful reaction.

  • Reaction B: Little to no formation of the product will be observed, even after an extended period. The starting material will remain largely unreacted.

  • Reaction C: The reaction will proceed similarly to Reaction A. The added triethylamine deprotonates the ammonium salt in situ, generating the reactive free base.

Visualizations

Chemical Equilibrium

G cluster_0 Equilibrium in Solution FreeBase 2-amino-1-(4-nitrophenyl)ethanone (Free Base) (Nucleophilic) Salt 2-amino-1-(4-nitrophenyl)ethanone HCl (Salt) (Non-nucleophilic) FreeBase->Salt + HCl Salt->FreeBase - HCl (e.g., + Base)

Caption: Equilibrium between the free base and hydrochloride salt.

Acylation Reaction Workflow

G cluster_workflow Acylation Reaction Pathway Start Starting Material: 2-amino-1-(4-nitrophenyl)ethanone Decision Is the amino group a free base? Start->Decision FreeBase Yes: Nucleophilic Attack on Acylating Agent Decision->FreeBase Yes Salt No: Protonated (No Reaction) Decision->Salt No Product Product: N-(2-oxo-2-(4-nitrophenyl)ethyl)acetamide FreeBase->Product NoProduct No Product Formation Salt->NoProduct

Caption: Logical workflow of the acylation reaction.

Conclusion

The reactivity of 2-amino-1-(4-nitrophenyl)ethanone is fundamentally dictated by the protonation state of its amino group. The free base is a competent nucleophile, readily participating in reactions such as acylation and alkylation. In contrast, the hydrochloride salt is unreactive in these transformations due to the absence of a lone pair on the protonated nitrogen. For synthetic applications requiring nucleophilic attack by the amino group, it is imperative to use the free base form of the compound or to generate it in situ from the salt by the addition of a non-nucleophilic base. Conversely, the salt form offers advantages in terms of aqueous solubility and stability, which can be beneficial for purification or formulation purposes.

A Comparative Guide to Analytical Method Development for the Quantification of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and classic Titrimetry, supported by detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Method Performance

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of the discussed methods for the quantification of this compound.

ParameterHPLC-UVGC-MS (projected)UV-Vis SpectrophotometryTitrimetry
Linearity Range 0.1 - 100 µg/mL0.01 - 50 µg/mL1 - 50 µg/mL> 500 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995N/A
Limit of Detection (LOD) 0.03 µg/mL0.005 µg/mL0.5 µg/mLHigh (mg range)
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL1 µg/mLHigh (mg range)
Precision (%RSD) < 2%< 5%< 3%< 1%
Accuracy (Recovery) 98 - 102%95 - 105%97 - 103%99 - 101%
Analysis Time per Sample 10 - 15 min20 - 30 min< 5 min5 - 10 min
Selectivity HighVery HighLowLow
Cost per Sample ModerateHighLowVery Low

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a good balance of sensitivity, selectivity, and speed for the routine quantification of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.[1][2][3]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides very high selectivity and sensitivity, particularly for trace-level analysis. Due to the low volatility of the analyte, derivatization is recommended.

Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C (in splitless mode).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: Evaporate a known amount of the sample or standard to dryness. Add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine). Heat at 70 °C for 30 minutes.

  • Standard and Sample Preparation: Prepare derivatized standards and samples in a similar manner to the HPLC method, ensuring the final concentration is within the expected linear range after derivatization.

Data Analysis:

Generate a calibration curve by plotting the peak area of the characteristic ion of the derivatized analyte against the concentration of the derivatized standards. Quantify the analyte in the sample from this curve.

UV-Vis Spectrophotometry

This technique is a simple, rapid, and cost-effective method for the quantification of the analyte in straightforward solutions, suitable for in-process control.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Measurement and Data Analysis:

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution from 200 to 400 nm. Based on similar structures, a λmax around 278-308 nm is expected.[1][2][3][4]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of the solvent.

    • Working Standard Solutions: Prepare dilutions from the stock solution to cover the linear range (e.g., 1 - 50 µg/mL).

    • Sample Preparation: Dissolve the sample in the solvent to a theoretical concentration within the linear range.

  • Procedure: Measure the absorbance of the blank (solvent), working standards, and sample solutions at the determined λmax.

  • Data Analysis: Construct a calibration curve of absorbance versus concentration. Determine the sample concentration from its absorbance using the calibration curve.

Titrimetry

A classic, cost-effective, but less sensitive and selective method based on the basicity of the primary amino group.

Principle:

The primary amino group of the analyte is titrated with a standardized acid in a non-aqueous medium.

Reagents and Apparatus:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution.

  • Standard laboratory glassware (burette, beaker, etc.).

  • Magnetic stirrer.

Procedure:

  • Accurately weigh a suitable amount of the sample and dissolve it in glacial acetic acid.

  • Add a few drops of crystal violet indicator.

  • Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration under the same conditions.

Calculation:

Calculate the percentage purity of the analyte using the following formula:

Where:

  • V_s = Volume of titrant consumed by the sample (mL)

  • V_b = Volume of titrant consumed by the blank (mL)

  • M = Molarity of the perchloric acid titrant

  • E = Equivalent weight of this compound

  • W = Weight of the sample (mg)

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Analytical_Method_Selection_Workflow start Define Analytical Need (e.g., Purity, Assay, Impurity) matrix Consider Sample Matrix (Bulk, Formulation, Biological) start->matrix performance Define Performance Requirements (Sensitivity, Selectivity, Speed, Cost) matrix->performance method_selection Select Potential Method(s) performance->method_selection hplc HPLC-UV method_selection->hplc High Selectivity Good Sensitivity gcms GC-MS method_selection->gcms Very High Sensitivity Complex Matrix uvvis UV-Vis method_selection->uvvis Rapid Screening Simple Matrix titration Titrimetry method_selection->titration Bulk Assay Low Cost development Method Development & Optimization hplc->development gcms->development uvvis->development titration->development validation Method Validation (ICH Guidelines) development->validation routine Routine Analysis validation->routine

Caption: Workflow for analytical method selection and development.

Method_Comparison Comparative Performance of Analytical Methods cluster_sensitivity Sensitivity & Selectivity cluster_cost Cost & Speed gcms_sen GC-MS (Very High) hplc_sen HPLC-UV (High) uv_sen UV-Vis (Moderate) tit_sen Titrimetry (Low) tit_cost Titrimetry (Very Low Cost, Fast) uv_cost UV-Vis (Low Cost, Very Fast) hplc_cost HPLC-UV (Moderate Cost, Moderate Speed) gcms_cost GC-MS (High Cost, Slower)

Caption: Comparison of key performance indicators for analytical methods.

References

Safety Operating Guide

Navigating the Disposal of 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a compound that requires careful handling due to its potential hazards. The primary and most recommended method of disposal is through a licensed hazardous waste management service, ensuring adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound in its solid or solution form should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Key Safety Considerations:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Avoid breathing dust or vapors. If inhalation occurs, move to fresh air immediately and seek medical attention.[1]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is off-site disposal via a certified hazardous waste management service. In-laboratory treatment is generally not advised for this compound due to the potential for hazardous reactions and byproducts.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a designated, clearly labeled, and chemically compatible waste container for collecting this compound waste.[2][3] Do not mix this waste with other waste streams, particularly incompatible materials like strong acids or oxidizing agents, to prevent hazardous reactions.[3]

  • Solid Waste: For solid this compound, carefully sweep or vacuum the material and place it into the designated waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, non-reactive container.

  • Spill Residues: Any materials used to clean up spills of this compound, such as absorbent pads or sand, must also be collected and disposed of as hazardous waste.[4]

2. Container Labeling:

Proper labeling is crucial for safe handling and disposal. The waste container must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

3. Storage of Waste:

Store the sealed hazardous waste container in a designated, cool, and well-ventilated satellite accumulation area within the laboratory.[3][5] The storage area should be away from direct sunlight, heat sources, and incompatible chemicals.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the waste container.[3][6]

  • Follow all institutional procedures for waste manifest documentation and handover.

5. Disposal of Empty Containers:

Containers that previously held this compound must be decontaminated before being disposed of as regular trash.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[7][8]

  • Final Disposal: Once thoroughly cleaned and air-dried, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.[4]

Summary of Disposal Parameters

For clarity and quick reference, the following table summarizes the key parameters for the proper disposal of this compound.

ParameterGuideline
Primary Disposal Method Collection for off-site disposal by a licensed hazardous waste management service.
Waste Segregation Collect separately from other chemical waste, especially acids and oxidizing agents.
Waste Container Use a designated, chemically compatible, and tightly sealed container.
Container Labeling "Hazardous Waste" and the full chemical name are mandatory.
Spill Cleanup Absorb with inert material, collect, and dispose of as hazardous waste.
Empty Container Disposal Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container as non-hazardous waste after defacing the label.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_procedure Disposal Procedure A Generate 2-amino-1-(4-nitrophenyl)ethanone hydrochloride waste (solid or liquid) D Collect in a designated, labeled hazardous waste container A->D B Spill Occurs E Absorb with inert material B->E C Empty Container F Triple-rinse with appropriate solvent C->F H Store waste container in a satellite accumulation area D->H E->D G Collect rinsate in hazardous waste container F->G J Dispose of clean, defaced container as regular trash F->J G->H I Contact EHS for pickup H->I

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and detailed operational procedures for the handling and disposal of 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride. Adherence to these guidelines is critical to ensure personnel safety and environmental protection in the laboratory.

Immediate Safety and Hazard Information

This compound is a hazardous substance that can cause severe skin and eye burns.[1] It is also harmful if inhaled or ingested. All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1] Emergency eyewash stations and safety showers must be readily accessible in any laboratory where this chemical is used.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact with this hazardous chemical. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact. Butyl gloves are also an option for protection against a wide variety of chemicals including nitro-compounds.[2]
Body Protection A lab coat worn over full-coverage clothingTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respiratorTo be used in a chemical fume hood to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate Work Area (Chemical Fume Hood) gather_materials 2. Gather All Necessary Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weighing the Compound don_ppe->weigh transfer 5. Transfer and Dissolution weigh->transfer decontaminate 6. Decontaminate Equipment transfer->decontaminate dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.
Detailed Experimental Protocol for Handling

1. Designate Work Area:

  • All work with this compound must be performed in a certified chemical fume hood.

  • The work surface should be covered with absorbent, disposable bench paper.

2. Gather All Necessary Materials:

  • Before starting, ensure all required equipment (spatulas, weigh boats, glassware, etc.), reagents, and waste containers are within the fume hood to minimize movement in and out of the designated area.

3. Don Appropriate PPE:

  • Wear all personal protective equipment as specified in the table above before handling the chemical.

4. Weighing the Compound:

  • Use the "weighing in a vial" technique to minimize dust generation.

  • Tare a sealed container (e.g., a vial with a cap) on the analytical balance.

  • Inside the fume hood, carefully add the desired amount of the chemical powder to the vial using a clean spatula.

  • Securely close the vial before removing it from the fume hood to re-weigh.

  • Repeat the process of adding or removing small amounts of the powder inside the fume hood until the target weight is achieved.

5. Transfer and Dissolution:

  • Conduct all transfers of the powdered chemical within the fume hood.

  • If dissolving the compound, add the solvent to the vial containing the pre-weighed solid. Cap and mix gently.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation and Collection cluster_container Container Management cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, weigh boats) labeling Label as 'Halogenated Organic Waste' solid_waste->labeling liquid_waste Liquid Waste (Unused solutions, rinsates) liquid_waste->labeling sharps_waste Contaminated Sharps sharps_waste->labeling storage Store in a designated satellite accumulation area labeling->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Waste disposal workflow for this compound.
Detailed Disposal Protocol

Waste Segregation:

  • Solid Waste: All disposable items contaminated with the chemical, such as gloves, weigh boats, and bench paper, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, clearly labeled, and sealed container for halogenated organic waste.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spills:

  • In case of a small spill within the fume hood, use an absorbent material to contain it.

  • For larger spills, evacuate the immediate area and alert your supervisor and EHS.

  • Do not attempt to clean up a large spill without appropriate training and equipment.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.